molecular formula C40H62N8O6S B10752830 Lugdunin CAS No. 1989698-37-4

Lugdunin

Cat. No.: B10752830
CAS No.: 1989698-37-4
M. Wt: 783.0 g/mol
InChI Key: QZNGYMKAHFFKCJ-ZBQZSICZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lugdunin is a novel cyclic thiopeptide antibiotic, first isolated from Staphylococcus lugdunensis, representing a new class of antimicrobial compounds with a unique bactericidal mode of action. Its primary research value lies in its potent activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making it a critical tool for investigating alternative strategies to combat multidrug-resistant bacterial infections. Unlike conventional antibiotics that target essential cellular processes like protein synthesis or cell wall formation, this compound exerts its effect by targeting the bacterial cell membrane. Research indicates it interacts with the lipid bilayer, primarily with the cell wall precursor lipid II, inducing membrane depolarization and causing rapid, irreversible cytotoxicity. This unique mechanism, which differs fundamentally from established antibiotic classes, significantly reduces the likelihood of cross-resistance and provides a valuable model for studying novel bacterial killing pathways. Researchers utilize this compound in microbiology and infectious disease studies to explore its full therapeutic potential, understand resistance development, and elucidate the complex interplay within the human microbiome, as its production by a commensal bacterium highlights a natural defense strategy. This product is supplied For Research Use Only, supporting advanced in vitro investigations into next-generation antimicrobial agents.

Properties

CAS No.

1989698-37-4

Molecular Formula

C40H62N8O6S

Molecular Weight

783.0 g/mol

IUPAC Name

(1R,4R,7S,10R,13S,16R,19S)-7-(1H-indol-3-ylmethyl)-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C40H62N8O6S/c1-19(2)15-27-35(50)45-31(21(5)6)38(53)47-32(22(7)8)39(54)48-33(23(9)10)40-44-29(18-55-40)36(51)46-30(20(3)4)37(52)43-28(34(49)42-27)16-24-17-41-26-14-12-11-13-25(24)26/h11-14,17,19-23,27-33,40-41,44H,15-16,18H2,1-10H3,(H,42,49)(H,43,52)(H,45,50)(H,46,51)(H,47,53)(H,48,54)/t27-,28+,29+,30-,31+,32-,33+,40?/m1/s1

InChI Key

QZNGYMKAHFFKCJ-ZBQZSICZSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C2N[C@@H](CS2)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(CS2)C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Lugdunin Against Methicillin-Resistant Staphylococcus aureus (MRSA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lugdunin, a novel cyclic thiazolidine (B150603) peptide antibiotic produced by the human commensal bacterium Staphylococcus lugdunensis, represents a promising new class of antimicrobial agents with potent activity against multidrug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Discovered in 2016, its unique mechanism of action differentiates it from conventional antibiotics, reducing the likelihood of cross-resistance.[1] This document provides a comprehensive technical overview of this compound's core mechanism of action against MRSA, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions. The primary mode of action is the disruption of the bacterial cytoplasmic membrane's electrochemical potential, leading to a rapid bactericidal effect.[1][3][4][5][6]

Molecular Mechanism of Action: A Cation Ionophore

This compound's primary target is the bacterial cytoplasmic membrane.[1][3] Unlike antibiotics that inhibit specific enzymatic pathways like protein or cell wall synthesis, this compound functions as a cation ionophore.[3][7][8][9]

Recent studies have elucidated that this compound inserts itself into lipid compositions characteristic of Gram-positive bacterial membranes.[4][5] It shows a strong preference for these membranes over eukaryotic ones, which contain cholesterol.[4][5] Upon insertion, this compound molecules self-assemble into higher-order structures, specifically hydrogen-bonded antiparallel β-sheets that form peptide nanotubes.[5][7] These hydrophilic, water-filled channels facilitate the translocation of cations, primarily protons (H+) and other monovalent cations like K+, Na+, and Li+, across the membrane.[3][4][5] This action effectively short-circuits the membrane's electrical potential.[3][4][5]

Notably, the antimicrobial activity of this compound does not rely on a specific chiral recognition target, as its non-natural enantiomer exhibits equal potency.[3][6] The essential structural motifs for its activity are the thiazolidine ring and the alternating D- and L-amino acid backbone.[3][6]

cluster_membrane MRSA Cytoplasmic Membrane Membrane Potential Proton Motive Force (Δp) This compound This compound Insertion Partitioning and Insertion into Membrane This compound->Insertion Targets membrane Channel Formation of Peptide Nanotubes Insertion->Channel Self-assembles Depolarization Dissipation of Membrane Potential (ΔΨ) Channel->Depolarization Allows H+, K+, Na+ influx pH_Gradient Collapse of pH Gradient (ΔpH) Channel->pH_Gradient Protonophore activity Death Bacterial Cell Death Depolarization->Death Leads to energy crisis pH_Gradient->Death Causes cytoplasmic acidification

Caption: Core mechanism of this compound action on the MRSA membrane.

Cellular and Physiological Consequences

The formation of ion channels by this compound triggers a cascade of detrimental effects within the MRSA cell.

  • Rapid Dissipation of Membrane Potential: The primary and most immediate effect is the rapid, concentration-dependent depolarization of the cytoplasmic membrane.[1][3][8][10] This collapse of the membrane potential disrupts all processes reliant on the proton motive force, including ATP synthesis and active transport, leading to an "energy standstill" and subsequent cell death.[1]

  • Cytoplasmic Acidification: As a protonophore, this compound facilitates the influx of protons, leading to the acidification of the bacterial cytoplasm within minutes.[3] This disrupts intracellular pH homeostasis, further compromising cellular functions.

  • Biofilm Dispersal: While this compound and its analogues show poor activity in preventing the initial formation of MRSA biofilms, they exhibit a potent ability to disperse established, mature biofilms.[1][11] This suggests a potential role in treating chronic, biofilm-associated infections.

  • Immunomodulatory Effects: Beyond its direct bactericidal action, this compound functions as an immune adjuvant. It can amplify innate immune responses in keratinocytes by inducing the expression of antimicrobial peptides (e.g., LL-37) and chemokines (e.g., CXCL8).[12] This process is dependent on the Toll-like receptor (TLR)/MyD88 signaling pathway and results in the recruitment of neutrophils and monocytes to the site of infection.[12]

  • Synergy with Host Peptides: this compound exhibits strong synergistic antimicrobial effects against MRSA when combined with human antimicrobial peptides such as LL-37 and dermcidin-derived peptides (DCD-1).[13][14] This synergy is mechanistically based on potentiated membrane depolarization.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the antimicrobial activity of this compound against S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial Strain MIC
Methicillin-Resistant S. aureus (MRSA)3.1 μg/mL (3.9 μM)[6]
Vancomycin-Resistant Enterococci (VRE)Potent activity reported[1]
Bacillus subtilisPotent activity reported
E. coli (efflux-deficient, outer membrane permeabilized)6.25 µg/mL[10]
Table 2: Biofilm Activity of this compound and Analogues
Activity Observation
Prevention of Biofilm Formation Poor inhibitory activity at sub-bactericidal concentrations (e.g., 2.6 µM, 5.3 µM).[11]
Dispersal of Established Biofilms Potent dispersal activity observed.[1][11]
Bactericidal Activity against Biofilm Cells Strong bactericidal activity at 10.6 μM.[11]

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The methodologies are detailed below.

Membrane Potential Assay

This assay measures changes in the bacterial cytoplasmic membrane potential using voltage-sensitive fluorescent dyes.

  • Principle: The dye 3,3′-diethyloxacarbocyanine iodide [DiOC2(3)] exhibits a shift in fluorescence emission from green to red as it aggregates in cells with high membrane potential.[8] Depolarization leads to dye dispersal and a decrease in the red/green fluorescence ratio.

  • Protocol Outline:

    • Bacterial Culture: Grow S. aureus (e.g., NCTC8325) to the exponential phase.

    • Cell Preparation: Harvest cells, wash, and resuspend in a suitable buffer (e.g., PBS with 0.1% glucose) to a standardized optical density (e.g., OD600 of 0.3).[8]

    • Dye Staining: Add DiOC2(3) dye to the cell suspension and incubate to allow the dye to equilibrate across the membrane.[8]

    • Measurement: Transfer the stained cell suspension to a microplate reader. Record baseline fluorescence (e.g., Red: Ex 488 nm/Em 620 nm; Green: Ex 488 nm/Em 525 nm).

    • Compound Addition: Add this compound at various concentrations (typically multiples of its MIC). Use a known depolarizing agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control and a suitable solvent (e.g., DMSO) as a negative control.[8]

    • Data Acquisition: Monitor the red and green fluorescence kinetically over time.

    • Analysis: Calculate the red/green fluorescence ratio. A decrease in this ratio indicates membrane depolarization. Normalize data to the untreated control.[8]

A 1. Grow S. aureus to exponential phase B 2. Resuspend cells in PBS + Glucose A->B C 3. Stain with DiOC2(3) dye B->C D 4. Measure baseline fluorescence (Red/Green) C->D E 5. Add this compound (or Controls: CCCP, DMSO) D->E F 6. Monitor fluorescence kinetically E->F G 7. Analyze Red/Green ratio (↓ ratio = depolarization) F->G

Caption: Experimental workflow for the membrane potential assay.
Intracellular pH Measurement

This assay determines the effect of this compound on the cytoplasmic pH of S. aureus.

  • Principle: The pH-sensitive fluorescent dye BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) is loaded into bacterial cells. Its fluorescence intensity is proportional to the intracellular pH.

  • Protocol Outline:

    • Cell Loading: Incubate washed S. aureus cells with the acetoxymethyl ester form of BCECF (BCECF-AM), which is membrane-permeant. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside.

    • Measurement: Place the loaded cells in a fluorometer.

    • Compound Addition: Add this compound, a positive control (e.g., the protonophore CCCP or nigericin), and a negative control.[10]

    • Data Acquisition: Monitor fluorescence over time at pH-sensitive wavelengths.

    • Analysis: A decrease in fluorescence intensity indicates cytoplasmic acidification.[10]

Murine Skin Infection Model

This in vivo model assesses the efficacy of topically applied this compound in treating MRSA skin infections.

  • Principle: A localized skin infection is established in mice using a clinical MRSA strain. The therapeutic effect of this compound is evaluated by monitoring bacterial load and lesion size.

  • Protocol Outline:

    • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

    • Infection: Administer a suspension of MRSA (e.g., USA300 strain) intradermally or subcutaneously into the mouse's skin.

    • Treatment: Apply a topical formulation of this compound (or a vehicle control) to the infection site at specified time points post-infection.[15][16]

    • Monitoring: Monitor the animals daily for weight loss and measure the size of the skin lesion.

    • Endpoint Analysis: At the end of the experiment, excise the infected skin tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates to determine the bacterial load.

    • Analysis: Compare the lesion sizes and bacterial loads between the this compound-treated group and the control group to determine efficacy.[17]

cluster_host Host Immune System cluster_pathogen MRSA Pathogen Keratinocytes Keratinocytes TLR_MyD88 TLR/MyD88 Pathway Keratinocytes->TLR_MyD88 AMPs_Chemokines ↑ LL-37, CXCL8 TLR_MyD88->AMPs_Chemokines Immune_Cells Neutrophil & Monocyte Recruitment AMPs_Chemokines->Immune_Cells Synergy Synergistic Killing AMPs_Chemokines->Synergy Host AMPs MRSA MRSA Immune_Cells->MRSA Phagocytosis This compound This compound This compound->Keratinocytes Activates This compound->Synergy Direct Action Synergy->MRSA Potentiated Eradication

Caption: Dual action of this compound: direct killing and immunomodulation.

Resistance Potential

A significant feature of this compound is the low potential for MRSA to develop resistance. In laboratory studies, spontaneous resistance mutants were not observed even after repeated exposure.[15][16] This is likely due to its mechanism of targeting the fundamental structure and integrity of the cell membrane, a component that is less prone to modification through single-point mutations compared to specific protein targets.

Conclusion

This compound exerts its potent bactericidal activity against MRSA through a multi-faceted mechanism centered on the disruption of the bacterial cytoplasmic membrane. By forming cation-permeable channels, it rapidly dissipates the essential membrane potential, leading to cytoplasmic acidification and a catastrophic energy crisis within the cell. This direct antimicrobial action is complemented by its ability to disperse mature biofilms and stimulate the host's innate immune system, creating a hostile environment for the pathogen. The low propensity for resistance development further highlights this compound's potential as a lead compound for a new generation of antibiotics to combat multidrug-resistant MRSA infections.

References

An In-depth Analysis of the Lugdunin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lugdunin biosynthetic gene cluster (BGC), a novel non-ribosomal peptide synthetase (NRPS) system responsible for the production of a potent antimicrobial agent. This compound, produced by the human nasal commensal bacterium Staphylococcus lugdunensis, has garnered significant interest for its ability to eradicate pathogens like Staphylococcus aureus. This document details the genetic architecture of the cluster, the biosynthetic and regulatory pathways, and key experimental protocols for its study.

Genetic Organization and Function

The this compound BGC is located within a ~31 kb region of the S. lugdunensis chromosome and is characterized by a lower G+C content (26.7%) compared to the genomic average (33.82%), suggesting its acquisition through horizontal gene transfer[1]. The cluster comprises 13 core genes responsible for biosynthesis, regulation, transport, and immunity[1][2][3]. The core NRPS machinery is encoded by the lugA, lugB, lugC, and lugD genes[3].

Quantitative Data of the this compound Gene Cluster

The following table summarizes the genetic components of the this compound BGC from Staphylococcus lugdunensis strain N920143 (GenBank accession: FR870271)[4][5].

Gene NameLocus TagLocation (FR870271)Gene Size (bp)Protein Size (amino acids)Proposed Function
Biosynthesis
lugDSLUG_08090861099..8627751677558NRPS Loading Module (Cysteine activation)
lugASLUG_08080856816..86102142061401NRPS Module 1
lugBSLUG_08070853754..8567262973990NRPS Module 2
lugCSLUG_08060850457..85369332371078NRPS Module 3 (incorporates 3x Val)
lugTSLUG_08100862836..8642301395464Phosphopantetheinyl transferase
lugZSLUG_08110864227..8654891263420Putative tailoring enzyme (oxidoreductase)
Regulation
lugRSLUG_08050879893..8812401348211TetR-family transcriptional repressor
lugJSLUG_08120865564..866160600199Winged helix-turn-helix transcriptional repressor
Transport & Immunity
lugISLUG_08130866291..866650360119Putative ABC transporter component
lugESLUG_08140866647..8685121866621ABC transporter ATP-binding protein
lugFSLUG_08150868509..8703891881626ABC transporter ATP-binding protein
lugGSLUG_08160870386..871276891296ABC transporter permease
lugHSLUG_08170871273..872145873290ABC transporter permease

This compound Biosynthesis Pathway

This compound is a cyclic heptapeptide (B1575542) assembled via a canonical non-ribosomal peptide synthetase (NRPS) assembly line. The process involves a loading module and several extension modules spread across four large NRPS enzymes.

  • Initiation : The biosynthesis begins with the LugD protein, a single-module NRPS that functions as the loading module. Its adenylation (A) domain specifically recognizes, activates (using ATP), and loads L-cysteine onto its integrated peptidyl carrier protein (PCP) domain.

  • Elongation : The growing peptide chain is passed sequentially to the extension modules encoded by lugA and lugB, which incorporate the subsequent amino acids.

  • Iterative Addition : The LugC enzyme is unconventional. Despite having only one A-domain, it is proposed to catalyze the addition of three consecutive valine residues in alternating D and L configurations.

  • Release and Cyclization : The completed linear peptide is released from the final NRPS module by a C-terminal thioester reductase (R) domain, which reduces the thioester to an aldehyde. The final thiazolidine (B150603) ring is believed to form spontaneously through nucleophilic attack by the N-terminal cysteine's amine group on the C-terminal aldehyde, followed by cyclization involving the cysteine's thiol group.

G cluster_0 Precursors cluster_1 NRPS Assembly Line cluster_2 Product Formation Cys L-Cysteine LugD LugD A(Cys) PCP Cys->LugD:f1 Val L-Valine LugC LugC C A(Val) PCP C PCP C PCP R Val->LugC:f2 Trp L-Tryptophan Gly Glycine AA_other Other AAs LugA LugA C A(AA2) PCP AA_other->LugA:f2 LugB LugB C A(AA3) PCP E AA_other->LugB:f2 LugD->LugA Transfer LugA->LugB Transfer LugB->LugC Transfer Linear Linear Heptapeptide (with C-term aldehyde) LugC:f8->Linear Reductive Release This compound This compound (Cyclized) Linear->this compound Spontaneous Thiazolidine Formation

Figure 1. The biosynthetic pathway of this compound.

Regulatory Network: A Feed-Forward Mechanism

The expression of the this compound BGC is tightly controlled by a sophisticated feed-forward mechanism involving two transcriptional repressors, LugR and LugJ. This ensures that the energetically costly production of the antibiotic is induced only when the molecule is present, preventing futile synthesis.

  • LugR Repression : LugR, a TetR-family repressor, binds to a promoter region upstream of its own gene. It represses the transcription of the entire biosynthetic operon, lugRABCTDZ.

  • LugJ Repression : LugJ, a winged helix-turn-helix type repressor, binds to a different operator site, controlling the expression of the lugIEFGH operon, which is responsible for this compound export and self-immunity.

  • Induction by this compound : The final product, this compound, acts as an inducer. It can bind directly to both LugR and LugJ. This binding causes a conformational change in the repressors, leading to their dissociation from the DNA. The release of repression allows for the transcription of the biosynthetic and transport genes, thus amplifying this compound production.

G cluster_operons This compound Gene Cluster cluster_product Product Operon_Biosynthesis lugRABCTDZ Operon (Biosynthesis) This compound This compound Operon_Biosynthesis->this compound Produces Operon_Transport lugIEFGH Operon (Transport/Immunity) LugR LugR Repressor LugR->Operon_Biosynthesis Represses LugJ LugJ Repressor LugJ->Operon_Transport Represses This compound->LugR Binds & Inactivates This compound->LugJ Binds & Inactivates

Figure 2. Regulatory feed-forward loop of this compound biosynthesis.

Experimental Methodologies

Analyzing the this compound BGC requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Experimental Workflow: Protein Characterization

A common workflow involves heterologous expression of a biosynthetic enzyme, followed by purification and functional characterization. The workflow for analyzing the LugD loading module is depicted below.

G cluster_molbio Molecular Biology cluster_expression Protein Expression cluster_purification Purification cluster_assay Functional Assay Clone 1. Clone lugD into Expression Vector (e.g., pET) Transform 2. Transform into E. coli (e.g., BL21(DE3)) Clone->Transform Culture 3. Culture Cells & Induce with IPTG Transform->Culture Harvest 4. Harvest Cells by Centrifugation Culture->Harvest Lyse 5. Cell Lysis (Sonication/Lysostaphin) Harvest->Lyse Clarify 6. Clarify Lysate (Centrifugation) Lyse->Clarify Purify 7. Affinity Chromatography (e.g., Ni-NTA) Clarify->Purify Analyze 8. Analyze Purity (SDS-PAGE) Purify->Analyze Assay 9. Adenylation Assay (ATP-PPi Exchange) Purify->Assay Detect 10. Detect Activity (e.g., Scintillation/Colorimetry) Assay->Detect

Figure 3. Workflow for LugD expression, purification, and analysis.
Protocol 1: Allelic Exchange Gene Deletion in S. lugdunensis

This protocol is adapted from established methods in S. aureus using the temperature-sensitive pIMAY vector, which allows for markerless in-frame deletions[6][7][8].

Day 1: Constructing the Deletion Plasmid

  • Amplify Flanking Regions : Using S. lugdunensis genomic DNA as a template, perform PCR to amplify ~1 kb regions immediately upstream ("Upstream Arm") and downstream ("Downstream Arm") of the target gene. Design primers with overhangs compatible with your cloning vector (e.g., pIMAY).

  • Assemble Plasmid : Ligate or use Gibson assembly to clone the Upstream and Downstream arms into the pIMAY vector, creating the final deletion construct. The two arms should be adjacent, effectively replacing the target gene.

  • Transform E. coli : Transform the ligation product into a suitable E. coli cloning strain that bypasses staphylococcal restriction systems (e.g., IM08B). Select for transformants on LB agar (B569324) with chloramphenicol (B1208) (10 µg/mL) at 37°C.

  • Verify Construct : Confirm the correct plasmid assembly via colony PCR and Sanger sequencing.

Day 2: Transformation into S. lugdunensis

  • Prepare Electrocompetent Cells : Grow S. lugdunensis in TSB to early-exponential phase (OD600 ~0.4). Harvest cells, wash multiple times with ice-cold, sterile 10% glycerol, and resuspend in a small volume of 10% glycerol.

  • Electroporation : Add 1-5 µg of the purified deletion plasmid to the competent cells. Electroporate using settings appropriate for Staphylococci (e.g., 2.5 kV, 100 Ω, 25 µF).

  • Recovery and Plating : Immediately add recovery medium (e.g., TSM) and incubate at a permissive temperature (28-30°C) for 2-3 hours. Plate the cell suspension on BHI agar plates containing chloramphenicol (10 µg/mL) and incubate at 28-30°C for 48 hours.

Day 3-4: Selection of Integrants (Single Crossover)

  • First Selection : Pick colonies from the transformation plate and inoculate into TSB with chloramphenicol. Grow overnight at the permissive temperature (30°C).

  • Integration Step : Dilute the overnight culture and plate onto BHI agar with chloramphenicol. Incubate at a non-permissive temperature (37°C). Colonies that grow have the plasmid integrated into the chromosome via homologous recombination through either the upstream or downstream arm.

  • Verify Integration : Confirm plasmid integration using PCR with one primer annealing outside the cloned flanking region and one primer within the plasmid backbone.

Day 5-6: Selection for Plasmid Excision (Double Crossover)

  • Counter-selection : Inoculate an integrant colony into TSB (without antibiotic) and grow overnight at 30°C to allow for plasmid replication and excision.

  • Plating for Excision : Serially dilute the culture and plate onto BHI agar containing p-chlorophenylalanine (PCPA), the counter-selective agent for the pheS* gene on pIMAY[6]. Incubate at 37°C.

  • Screen for Deletion : Colonies that grow have excised the plasmid. These can be either wild-type revertants or the desired deletion mutants. Screen colonies by replica plating onto BHI and BHI with chloramphenicol. Chloramphenicol-sensitive colonies have lost the plasmid.

  • Final Confirmation : Use PCR with primers flanking the target gene to confirm the deletion (the product will be smaller than wild-type). Verify the deletion junction by Sanger sequencing.

Protocol 2: Heterologous Expression and Purification of a Lug Protein

This protocol describes the expression of a His-tagged Lug protein (e.g., LugD) in E. coli and purification via Ni-NTA affinity chromatography.

1. Expression

  • Culture : Inoculate a single colony of E. coli BL21(DE3) harboring the pET-based expression plasmid into 50 mL of LB medium with the appropriate antibiotic (e.g., kanamycin (B1662678) 50 µg/mL). Grow overnight at 37°C with shaking.

  • Scale-Up : Inoculate 1 L of fresh LB medium with 10 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction : Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Incubation : Continue to incubate the culture at 18°C for 16-20 hours with shaking. This lower temperature improves protein solubility.

2. Purification

  • Harvest : Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Lysis : Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). For staphylococcal proteins, adding lysostaphin (B13392391) (10 µg/mL) can improve lysis efficiency[9].

  • Homogenization : Incubate on ice for 30 minutes, then sonicate the suspension (e.g., 10 cycles of 30s ON, 30s OFF) to shear genomic DNA and complete lysis.

  • Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding : Equilibrate a Ni-NTA resin column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Load the clarified supernatant onto the column.

  • Washing : Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution : Elute the His-tagged protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.

  • Analysis : Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.

Protocol 3: In Vitro Adenylation Domain Activity Assay (ATP-PPi Exchange)

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the reverse of the first step of the adenylation reaction.

1. Reaction Setup

  • Reaction Mixture : Prepare a master mix on ice. For a final volume of 50 µL, the final concentrations should be:

    • 50 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 2 mM DTT

    • 5 mM ATP

    • 1 mM of the test amino acid (e.g., L-Cysteine for LugD)

    • 0.2 mM Tetrasodium (B8768297) [³²P]Pyrophosphate (~50,000 cpm/nmol)

  • Enzyme : Add 1-2 µM of the purified adenylation domain-containing protein (e.g., LugD). As a negative control, set up a reaction without the amino acid substrate.

2. Assay Procedure

  • Initiation : Start the reaction by adding the enzyme and incubate at 25°C or 37°C.

  • Time Points : At various time points (e.g., 0, 2, 5, 10, 20 minutes), take a 10 µL aliquot of the reaction and quench it by adding it to 100 µL of Quench Buffer (1.6% perchloric acid, 0.8% activated charcoal, 0.2 M tetrasodium pyrophosphate). The activated charcoal binds the ATP (and the incorporated ³²P), while the free [³²P]PPi remains in solution.

  • Washing : Vortex the quenched samples and incubate on ice for 10 minutes. Pellet the charcoal by centrifugation (13,000 x g, 5 min). Discard the supernatant. Wash the charcoal pellet twice with 200 µL of Wash Buffer (1% perchloric acid, 0.1 M tetrasodium pyrophosphate) to remove any remaining free [³²P]PPi.

  • Measurement : Resuspend the final charcoal pellet in 100 µL of water, transfer to a scintillation vial with 4 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis

  • Convert CPM to moles of PPi exchanged using the specific activity of the [³²P]PPi stock.

  • Plot moles of PPi exchanged versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

  • Compare the rate of the reaction with and without the amino acid to confirm substrate-dependent activity.

References

The Non-Ribosomal Peptide Synthetase (NRPS) Pathway of Lugdunin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lugdunin is a novel thiazolidine-containing cyclic peptide antibiotic produced by the human commensal bacterium Staphylococcus lugdunensis. Its potent activity against major pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), and its low propensity for resistance development have positioned it as a promising candidate for antimicrobial drug development. This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, a complex enzymatic assembly line responsible for the production of a wide array of bioactive secondary metabolites. This technical guide provides an in-depth exploration of the this compound NRPS pathway, detailing its genetic architecture, the enzymatic machinery involved, and the biosynthetic process. It also summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

The this compound Biosynthetic Gene Cluster (lug)

This compound biosynthesis is orchestrated by a dedicated gene cluster, designated lug, which is approximately 30 kb in size.[1] This cluster encodes the core NRPS machinery, as well as enzymes responsible for regulation, transport, and self-resistance. The genetic organization of the lug cluster is a critical aspect of its function and regulation.

Core NRPS Genes

The heart of the this compound synthesis machinery consists of four large NRPS genes: lugA, lugB, lugC, and lugD.[1][2] These genes encode the multi-domain, modular enzymes that sequentially select, activate, and link the amino acid precursors of this compound.

Ancillary Genes

In addition to the core synthetases, the lug cluster contains several other important genes:

  • lugR and lugJ : These genes encode for transcriptional regulators that control the expression of the biosynthetic and transport genes.[3][4]

  • Transport and Immunity Genes (lugIEFGH) : This operon is responsible for the export of this compound and for providing self-resistance to the producing organism.[5]

  • Other Enzymes : The cluster also includes genes for a phosphopantetheinyl transferase, essential for activating the carrier domains of the NRPS, a monooxygenase, and a type II thioesterase.[1]

The NRPS Machinery and Biosynthesis of this compound

The synthesis of this compound is a multi-step process carried out by the modular NRPS enzymes. Each module is responsible for the incorporation of one specific amino acid into the growing peptide chain. A typical NRPS module is composed of several domains: an Adenylation (A) domain for substrate recognition and activation, a Peptidyl Carrier Protein (PCP) or Thiolation (T) domain for covalent tethering of the activated amino acid, and a Condensation (C) domain for peptide bond formation.

Domain Organization and Substrate Specificity

The four NRPS enzymes, LugA, LugB, LugC, and LugD, are comprised of multiple modules, each with a specific set of domains. The A-domains of these modules are responsible for recognizing and activating the correct amino acid substrates. The predicted substrates for the this compound NRPS are L-Cysteine, L-Tryptophan, L-Leucine, and three molecules of L-Valine.[6]

Table 1: Predicted Domain Organization and Substrate Specificity of this compound NRPS Enzymes

GeneEnzymeModuleDomain OrganizationPredicted Substrate
lugDLugD1A-PCPL-Cysteine
lugALugA2C-A-PCPL-Tryptophan
lugBLugB3C-A-PCPL-Leucine
lugCLugC4C-A-PCP-ED-Valine
5C-A-PCPL-Valine
6C-A-PCP-ED-Valine

Note: The precise domain organization is based on bioinformatic predictions and may require further experimental validation.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds in a sequential, assembly-line fashion:

  • Initiation : The process begins with the LugD enzyme, which contains a single module. Its A-domain activates L-Cysteine, which is then loaded onto its PCP domain.[6]

  • Elongation : The growing peptide chain is passed to the subsequent modules on LugA, LugB, and LugC. Each C-domain catalyzes the formation of a peptide bond between the incoming amino acid (tethered to the PCP domain of the same module) and the growing peptide chain from the previous module. The LugC enzyme is notable for incorporating three consecutive valine residues with alternating stereochemistry (D-L-D), which is achieved by epimerization (E) domains within its modules.[1]

  • Termination and Cyclization : The final linear peptide is released from the NRPS assembly line. The release is followed by a spontaneous cyclization and the formation of the characteristic thiazolidine (B150603) ring. This occurs through a nucleophilic attack of the N-terminal L-Cysteine's thiol group on the C-terminal aldehyde, which is formed after the reductive release of the peptide from the NRPS.

Quantitative Data on this compound Production

Quantitative analysis of this compound production is crucial for understanding its regulation and for optimizing its yield in potential biotechnological applications. While comprehensive data on enzyme kinetics are still emerging, studies on the regulation of the lug gene cluster have provided some insights into production levels.

Table 2: Relative this compound Production in Regulator Knockout Strains

StrainGenotypeRelative this compound Production (fold change vs. Wild Type)Reference
S. lugdunensis IVK28Wild Type1.00[5]
S. lugdunensis IVK28 ΔlugRlugR knockout1.67[5]
S. lugdunensis IVK28 ΔlugJlugJ knockout1.82[5]

Table 3: Example of NRPS Adenylation Domain Kinetics from Staphylococcus aureus

The following data from the aureusimine (AusA) NRPS in S. aureus provides a reference for the kinetic parameters of staphylococcal NRPS adenylation domains.

Enzyme DomainSubstrateKM (mM)Reference
AusA A2L-Tyrosine~1[7]
AusA A2L-Phenylalanine~2[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound NRPS pathway. These are generalized protocols and may require optimization for specific experimental setups.

Gene Knockout in Staphylococcus lugdunensis via Allelic Replacement

This protocol describes the generation of a markerless gene deletion mutant in S. lugdunensis.

  • Vector Construction :

    • Amplify ~1 kb DNA fragments flanking the upstream and downstream regions of the target gene using PCR.

    • Clone the amplified flanking regions into a temperature-sensitive shuttle vector suitable for staphylococci, such as pKOR1 or pIMAY. These vectors typically contain a counter-selectable marker.

  • Transformation into S. lugdunensis :

    • Pass the knockout vector through a restriction-negative intermediate host, such as S. aureus RN4220.

    • Introduce the plasmid into S. lugdunensis via electroporation.

  • Integration and Excision :

    • Select for single-crossover integrants by plating on selective medium at a non-permissive temperature for plasmid replication (e.g., 42°C for pKOR1).

    • Induce the second crossover event by growing the integrants at a permissive temperature in the absence of antibiotic selection and in the presence of the counter-selective agent.

  • Screening and Verification :

    • Screen for colonies that have lost the vector and the target gene by replica plating and PCR.

    • Confirm the gene deletion by PCR and DNA sequencing.

Heterologous Expression and Purification of this compound NRPS Enzymes

This protocol outlines the expression of a this compound NRPS enzyme (e.g., LugD) in Escherichia coli and its subsequent purification.

  • Cloning and Expression :

    • Clone the coding sequence of the target NRPS gene into an E. coli expression vector, such as a pET vector with an N-terminal His-tag.

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression :

    • Grow the transformed E. coli in a large volume of auto-induction medium or standard LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (if using a standard pET vector) and continue incubation at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis and Purification :

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

    • Further purify the protein using ion-exchange and size-exclusion chromatography.

  • Purity Analysis :

    • Assess the purity of the final protein sample by SDS-PAGE.

Quantification of this compound by HPLC-MS

This protocol describes a general method for the quantification of this compound from S. lugdunensis culture supernatants.

  • Sample Preparation :

    • Grow S. lugdunensis in a suitable liquid medium.

    • Centrifuge the culture to pellet the cells.

    • Extract the supernatant with an organic solvent such as 1-butanol.

    • Evaporate the organic phase to dryness and resuspend the residue in a solvent compatible with HPLC-MS analysis (e.g., methanol).

  • HPLC-MS Analysis :

    • Perform chromatographic separation on a C18 reverse-phase column using a gradient of water and acetonitrile, both containing a small amount of formic acid.

    • Couple the HPLC system to a mass spectrometer (e.g., a QTOF or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.

    • Detect this compound in positive ion mode, monitoring for its specific mass-to-charge ratio (m/z).

  • Quantification :

    • Generate a standard curve using purified this compound of known concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis Gene Cluster

G This compound Biosynthetic Gene Cluster (lug) cluster_biosynthesis Biosynthesis & Regulation cluster_transport_immunity Transport & Immunity cluster_regulation Regulation lugR lugR (Regulator) lugA lugA (NRPS) lugB lugB (NRPS) lugC lugC (NRPS) lugD lugD (NRPS) lugI lugI lugE lugE lugF lugF lugG lugG lugH lugH lugJ lugJ (Regulator)

Caption: Organization of the this compound gene cluster.

This compound NRPS Assembly Line

G This compound NRPS Assembly Line LugD LugD A PCP LugA LugA C A PCP LugD->LugA LugB LugB C A PCP LugA->LugB LugC1 LugC (Mod 1) C A PCP E LugB->LugC1 LugC2 LugC (Mod 2) C A PCP LugC1->LugC2 LugC3 LugC (Mod 3) C A PCP E LugC2->LugC3 This compound This compound LugC3->this compound Cys L-Cys Cys->LugD Trp L-Trp Trp->LugA Leu L-Leu Leu->LugB Val1 L-Val Val1->LugC1 Val2 L-Val Val2->LugC2 Val3 L-Val Val3->LugC3

Caption: Modular organization of the this compound NRPS.

Regulatory Pathway of this compound Biosynthesis

G Regulation of the lug Gene Cluster LugR LugR lug_biosynthesis lugRABCD Operon (Biosynthesis) LugR->lug_biosynthesis represses LugJ LugJ lug_transport lugIEFGH Operon (Transport/Immunity) LugJ->lug_transport represses This compound This compound This compound->LugR inactivates This compound->LugJ inactivates

Caption: Feed-forward regulation of this compound biosynthesis.

Experimental Workflow for Gene Knockout

G Workflow for S. lugdunensis Gene Knockout cluster_plasmid Plasmid Construction cluster_transformation Transformation & Integration cluster_excision Excision & Screening Amplify_flanks Amplify flanking regions of target gene Clone_vector Clone into temperature-sensitive vector Amplify_flanks->Clone_vector Transform_intermediate Transform into intermediate host (S. aureus RN4220) Clone_vector->Transform_intermediate Transform_slug Electroporate into S. lugdunensis Transform_intermediate->Transform_slug Integrate Select for single-crossover at non-permissive temperature Transform_slug->Integrate Excision Induce second crossover with counter-selection Integrate->Excision Screening Screen for gene deletion by PCR Excision->Screening Verification Verify by DNA sequencing Screening->Verification

Caption: Gene knockout workflow in S. lugdunensis.

Conclusion

The non-ribosomal peptide synthetase pathway of this compound represents a fascinating and complex example of bacterial secondary metabolism with significant therapeutic potential. A thorough understanding of its genetic basis, enzymatic machinery, and regulatory networks is paramount for harnessing its power for drug development. This technical guide has provided a comprehensive overview of the current knowledge, offering a valuable resource for researchers aiming to further elucidate the intricacies of this compound biosynthesis and explore its applications in combating antibiotic resistance. Future research should focus on the detailed biochemical characterization of the NRPS enzymes, the elucidation of the precise molecular mechanisms of regulation, and the development of strategies for the heterologous production and bioengineering of novel this compound analogues.

References

The Thiazolidine Ring: A Linchpin in Lugdunin's Antimicrobial Warfare

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lugdunin, a novel cyclic peptide antibiotic produced by the human commensal bacterium Staphylococcus lugdunensis, has emerged as a promising candidate in the fight against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique structure, featuring a thiazolidine (B150603) ring, is central to its potent antimicrobial activity. This technical guide delves into the critical function of the thiazolidine ring in this compound's mechanism of action, providing a comprehensive overview of the current scientific understanding. We will explore its role in membrane insertion and disruption, summarize key structure-activity relationship (SAR) data through quantitative analysis, detail essential experimental protocols for its study, and visualize the underlying molecular processes.

Introduction: The Rise of a Novel Antibiotic

The discovery of this compound from a human nasal bacterium marked a significant advancement in the search for new antibiotics.[2] Classified as a fibupeptide, this non-ribosomally synthesized cyclic peptide exhibits bactericidal activity against a broad spectrum of Gram-positive bacteria.[3][4] The core of this compound's efficacy lies in its ability to dissipate the bacterial cytoplasmic membrane potential, leading to a collapse of cellular energy resources and rapid cell death.[5][6][7] Central to this mechanism is the thiazolidine ring, a heterocyclic moiety that has been identified as an indispensable structural component for this compound's bioactivity.[1][2][6]

The Thiazolidine Ring: An Essential Structural Motif

Structure-activity relationship studies have unequivocally demonstrated that the thiazolidine ring is an essential structural motif for the antimicrobial action of this compound.[1][2][6] Modification or removal of this ring results in a dramatic loss of antibacterial efficacy. This underscores its critical involvement in the interaction with and disruption of the bacterial cell membrane.

Role in Membrane Insertion and Partitioning

The thiazolidine moiety is crucial for the insertion of this compound into the bacterial membrane. Biophysical studies have shown that replacing the thiazolidine ring with a simpler amino acid, such as alanine, leads to a significant reduction in the molecule's ability to partition into lipid bilayers. This suggests that the physicochemical properties of the thiazolidine ring are finely tuned for interaction with the lipid components of the bacterial membrane, a critical first step in its antimicrobial action.

Contribution to the Protonophore Mechanism of Action

This compound's primary mechanism of action is the dissipation of the bacterial membrane potential through the translocation of protons and other cations across the cytoplasmic membrane.[1][5][6] This ionophore activity effectively short-circuits the cell's energy-generating capacity. The thiazolidine ring is integral to the formation of the structural conformation that facilitates this ion transport. It is hypothesized that the ring contributes to the overall rigidity and specific three-dimensional shape of the cyclic peptide, which is necessary for the formation of transmembrane pores or channels that allow for the leakage of ions.[5]

Quantitative Analysis: Structure-Activity Relationship

The indispensability of the thiazolidine ring is starkly illustrated by the antimicrobial activity of this compound analogs in which this moiety has been altered. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to a key thiazolidine-modified derivative against Staphylococcus aureus.

CompoundModificationTarget OrganismMIC (µg/mL)Reference
This compound None (Wild-Type)S. aureus NCTC8325~3.13[5]
N-acetyl-lugdunin N-acetylation of the thiazolidine nitrogenS. aureus NCTC8325≥100[5]

Table 1: Comparative Antimicrobial Activity of this compound and a Thiazolidine-Modified Analog. This table highlights the dramatic loss of activity upon modification of the thiazolidine ring, providing strong quantitative evidence for its essential role.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of the thiazolidine ring in this compound's antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of this compound or its analogs is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Membrane Potential Depolarization Assay

This assay measures the ability of a compound to disrupt the bacterial cytoplasmic membrane potential using a voltage-sensitive fluorescent dye, such as DiSC3(5).

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).

  • Loading with Fluorescent Dye: The cells are resuspended in the buffer containing the voltage-sensitive dye and incubated to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: The cell suspension is transferred to a fluorometer cuvette. The baseline fluorescence is recorded.

  • Addition of Compound: this compound or its analog is added to the cuvette, and the change in fluorescence is monitored over time. Depolarization of the membrane potential leads to the release of the dye from the membrane and a corresponding increase in fluorescence.

  • Controls: A known membrane-depolarizing agent (e.g., CCCP) is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

Proton Translocation Assay using Liposomes

This in vitro assay directly measures the ability of a compound to transport protons across a lipid bilayer, mimicking the bacterial membrane.

  • Preparation of pH-Sensitive Dye-Loaded Liposomes: Unilamellar liposomes are prepared from a lipid mixture (e.g., POPC/POPG to mimic bacterial membranes) and loaded with a pH-sensitive fluorescent dye (e.g., pyranine) at a specific internal pH.

  • Establishment of a pH Gradient: The external buffer is adjusted to a different pH to create a transmembrane pH gradient.

  • Fluorescence Measurement: The liposome (B1194612) suspension is placed in a fluorometer. The baseline fluorescence of the entrapped dye is measured.

  • Initiation of Proton Translocation: this compound or its analog is added to the liposome suspension. The transport of protons into the liposomes will cause a change in the internal pH, which is detected as a change in the fluorescence of the entrapped dye.

  • Data Analysis: The initial rate of fluorescence change is used to quantify the proton translocation activity of the compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the general workflow for its analysis.

lugdunin_mechanism cluster_membrane Bacterial Cytoplasmic Membrane Membrane_Insertion This compound Inserts into Membrane (Thiazolidine Ring is Crucial) Pore_Formation Formation of Transmembrane Pore/Channel Membrane_Insertion->Pore_Formation Ion_Leakage H+ and Cation Influx Pore_Formation->Ion_Leakage Membrane_Potential_Collapse Dissipation of Membrane Potential Ion_Leakage->Membrane_Potential_Collapse This compound This compound This compound->Membrane_Insertion ATP_Depletion ATP Synthesis Inhibition Membrane_Potential_Collapse->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death experimental_workflow Start Synthesis of this compound and Thiazolidine Analogs MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Determine Antimicrobial Potency Start->MIC_Assay Membrane_Assay Membrane Depolarization Assay Assess Membrane Disruption Start->Membrane_Assay Proton_Assay Proton Translocation Assay (Liposomes) Quantify Ionophore Activity Start->Proton_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Membrane_Assay->SAR_Analysis Proton_Assay->SAR_Analysis Conclusion Elucidation of Thiazolidine Ring Function SAR_Analysis->Conclusion

References

Lugdunin's Disruption of Bacterial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which lugdunin, a novel antimicrobial peptide, exerts its bactericidal effects through the dissipation of the bacterial membrane potential. This compound, a cyclic thiazolidine-containing peptide produced by the human commensal bacterium Staphylococcus lugdunensis, has demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mode of action, which targets the fundamental bioenergetics of the bacterial cell, makes it a promising candidate for a new class of antibiotics with a low propensity for resistance development.[3][4]

Core Mechanism of Action: Cation Ionophore Activity

This compound's primary mechanism is the disruption of the electrochemical gradient across the bacterial cytoplasmic membrane.[5][6] It functions as a cation ionophore, inserting into the lipid bilayer and facilitating the transport of monovalent cations, including protons (H⁺), potassium (K⁺), sodium (Na⁺), and lithium (Li⁺).[3][5][7] This action has two critical consequences:

  • Dissipation of the Membrane Potential (ΔΨ): By creating a pathway for cation movement, this compound collapses the electrical potential across the membrane. This depolarization occurs rapidly, within minutes of exposure, and is a primary and crucial aspect of its antimicrobial action.[5][8]

  • Disruption of the pH Gradient (ΔpH): The transport of protons into the bacterial cytoplasm leads to rapid intracellular acidification, further disrupting the proton motive force (PMF), which is the sum of ΔΨ and ΔpH.[5][6]

The combined collapse of these two essential components of the PMF leads to a catastrophic energy depletion, halting vital cellular processes such as ATP synthesis, transport, and motility, ultimately resulting in bacterial cell death.[4][5] Notably, this compound achieves this without forming large, nonspecific pores in the membrane, as demonstrated by the lack of uptake of dyes like propidium (B1200493) iodide.[5][6]

lugdunin_mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_this compound This compound Ionophore cluster_exterior Exterior (High Cation Concentration) cluster_interior Cytoplasm (Low Cation Concentration) Membrane This compound This compound H_int H+ This compound->H_int Influx K_int K+ This compound->K_int Influx Na_int Na+ This compound->Na_int Influx H_ext H+ H_ext->this compound K_ext K+ K_ext->this compound Na_ext Na+ Na_ext->this compound Exterior_Label ΔΨ (Negative Inside) Dissipation Dissipation Interior_Label ΔpH (Alkaline Inside)

Caption: Mechanism of this compound as a Cation Ionophore.

Quantitative Data on Membrane Depolarization

The effect of this compound on bacterial membrane potential is both concentration- and environment-dependent. The following tables summarize key quantitative findings from studies using fluorescent membrane potential probes.

Table 1: Concentration-Dependent Depolarization by this compound

Bacterial StrainThis compound Conc. (µg/mL)Relative ConcentrationObserved Effect on Membrane PotentialCitation
S. aureus NCTC83250.78 - 6.250.25x - 2x MICRapid, concentration-dependent depolarization[5][9]
B. subtilis 1681.56 - 12.50.25x - 2x MICRapid, concentration-dependent depolarization[5][9]
E. coli BW25113 ΔacrA (+PMBN)6.25 - 500.25x - 2x MICSlower, concentration-dependent depolarization[5][9]
Note: Depolarization was measured as a change in the red/green fluorescence ratio of the dye DiOC₂(3). PMBN (Polymyxin B nonapeptide) was used to permeabilize the outer membrane of E. coli.

Table 2: Salt-Dependent Effect of this compound on S. aureus Membrane Potential

Buffer Condition (50 mM Tris)This compound (3 µg/mL) EffectCCCP (5 µM) Effect (Control)Citation
No additional saltHyperpolarizationDepolarization[5]
10 mM NaClMinor DepolarizationDepolarization[5]
150 mM NaClModerate DepolarizationDepolarization[5]
10 mM KClModerate DepolarizationDepolarization[5]
150 mM KClStrong DepolarizationDepolarization[5]
Note: These data highlight that the depolarizing activity of this compound is significantly enhanced in the presence of K⁺ ions compared to Na⁺ ions.

Table 3: Cation Transport Affinity of this compound

CationTransport Constant (KT) in mMInterpretationCitation
K⁺102 ± 13High transport affinity[5]
Na⁺179 ± 18Moderate transport affinity[5]
Li⁺205 ± 18Lower transport affinity[5]
Note: KT represents the salt concentration at the half-maximum transport rate, determined using large unilamellar vesicles (LUVs). Lower KT values indicate higher transport affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's effect on bacterial membrane potential.

Measurement of Membrane Potential using a Voltage-Sensitive Dye

This protocol describes a high-throughput method to measure changes in bacterial membrane potential using a fluorescent plate reader and the ratiometric dye 3,3'-Diethyloxacarbocyanine iodide (DiOC₂(3)).[10][11] This dye exhibits green fluorescence in its monomeric state and shifts to red fluorescence upon aggregation inside cells with a high membrane potential. Depolarization leads to dye release and a decrease in the red/green fluorescence ratio.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% glucose

  • DiOC₂(3) stock solution (1 mM in DMSO)

  • This compound stock solution (in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (5 mM in DMSO, as a positive control for depolarization)

  • Black, clear-bottom 96-well microtiter plates

  • Fluorescence microplate reader with filters for green (Ex/Em ~485/520 nm) and red (Ex/Em ~485/610 nm) fluorescence

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation (e.g., 4000 x g, 10 min).

  • Wash the cell pellet once with Assay Buffer and resuspend in fresh Assay Buffer to a final OD₆₀₀ of 0.1.

  • Dye Loading: Add DiOC₂(3) to the cell suspension to a final concentration of 10-30 µM. Incubate for 20-30 minutes at room temperature in the dark to allow the dye to equilibrate across the membrane.

  • Assay Setup: Aliquot 180 µL of the dye-loaded cell suspension into the wells of the 96-well plate.

  • Baseline Reading: Measure the red and green fluorescence for 2-5 minutes to establish a stable baseline.

  • Compound Addition: Add 20 µL of this compound at various concentrations (prepared as 10x stocks) to the respective wells. Include wells with DMSO only (negative control) and CCCP (positive control, final concentration 5-10 µM).

  • Kinetic Measurement: Immediately begin measuring red and green fluorescence every 30-60 seconds for a period of 30-60 minutes.

  • Data Analysis: For each time point, calculate the ratio of red fluorescence to green fluorescence. Normalize the data by setting the average baseline ratio before compound addition to 1.0 or 100%. Plot the normalized ratio over time to visualize depolarization.

experimental_workflow cluster_prep Cell & Plate Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A 1. Grow bacterial culture to mid-log phase B 2. Harvest, wash, and resuspend cells in Assay Buffer A->B C 3. Load cells with DiOC2(3) dye B->C D 4. Aliquot cell suspension into 96-well plate C->D E 5. Read baseline Red/Green fluorescence (2-5 min) D->E F 6. Add this compound, DMSO, and CCCP controls E->F G 7. Read kinetic Red/Green fluorescence (30-60 min) F->G H 8. Calculate Red/Green fluorescence ratio G->H I 9. Normalize data to baseline H->I J 10. Plot normalized ratio vs. time to show depolarization I->J

Caption: Experimental workflow for measuring membrane potential.
Measurement of Cytoplasmic pH

This protocol uses the pH-sensitive fluorescent dye BCECF-AM to monitor changes in intracellular pH upon this compound treatment.[5][6]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Buffer: 50 mM HEPES, 5 mM MgSO₄, pH 7.2

  • BCECF-AM stock solution (1 mM in DMSO)

  • Glucose (20% stock solution)

  • This compound and control compounds

Procedure:

  • Cell Preparation: Grow, harvest, and wash cells as described in 3.1, resuspending the final pellet in the HEPES buffer to an OD₆₀₀ of 10.

  • Dye Loading: Add BCECF-AM to a final concentration of 2 µM and incubate for 20 minutes at 37°C with shaking.

  • Wash the cells twice with buffer to remove external dye and resuspend in fresh buffer to an OD₆₀₀ of 0.5.

  • Assay: In a fluorometer cuvette or 96-well plate, add glucose to a final concentration of 0.2%.

  • Measure the fluorescence ratio at Ex₁ 490 nm / Ex₂ 440 nm, with Em at 535 nm.

  • After establishing a baseline, add this compound or control compounds and continue recording to observe changes in the fluorescence ratio, which correlate with cytoplasmic pH changes. A decrease in the ratio indicates acidification.[5][6]

Logical Pathway from Membrane Depolarization to Cell Death

The action of this compound initiates a cascade of events that are fatal to the bacterium. The dissipation of the proton motive force is the central point of failure from which other essential systems collapse.

logical_pathway A This compound interacts with bacterial membrane B Acts as Cation (H+, K+) Ionophore A->B C Influx of Cations B->C D Dissipation of Membrane Potential (ΔΨ) C->D E Collapse of pH Gradient (ΔpH) C->E F Loss of Proton Motive Force (PMF) D->F E->F G ATP Synthesis Halts F->G H Nutrient Transport Fails F->H I Cellular Energy Depletion G->I H->I J Bacterial Cell Death I->J

Caption: Logical flow from membrane interaction to cell death.

References

The Immunomodulatory Properties of Lugdunin on Skin Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lugdunin is a novel cyclic peptide antibiotic produced by the commensal bacterium Staphylococcus lugdunensis. Beyond its direct antimicrobial activity against pathogens like Staphylococcus aureus, this compound exhibits significant immunomodulatory effects on skin keratinocytes, the primary cells of the epidermis. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates the innate immune response in keratinocytes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, immunology, and drug development.

Quantitative Data Summary

The immunomodulatory effects of this compound on primary human keratinocytes (PHKs) have been quantified in several key experiments. The following tables summarize the dose-dependent effects of this compound on the expression of antimicrobial peptides (AMPs) and chemokines, as well as its impact on S. aureus adhesion.

Parameter This compound Concentration (µM) Fold Change / Effect p-value Reference
LL-37 mRNA Expression 1~2-fold increase< 0.05[1]
3~3-fold increase< 0.01[1]
CXCL8 Secretion 1~1.5-fold increase< 0.05[1]
3~2.5-fold increase< 0.001[1]
S. aureus Adhesion 2Significant reduction< 0.001[1]
3Further significant reduction< 0.0001[1]

Table 1: Dose-Dependent Effects of this compound on Primary Human Keratinocytes. Data are derived from in vitro studies on PHKs treated with varying concentrations of this compound. Fold changes are relative to untreated controls.

Parameter Condition Fold Change in MIP-2 (CXCL8 murine homolog) mRNA p-value Reference
MIP-2 Expression Wild-Type Mice + this compound (1.5 µg)~4-fold increase< 0.01[1]
MyD88-ko Mice + this compound (1.5 µg)No significant increase> 0.05[1]
5xTLR-ko Mice + this compound (1.5 µg)Reduced increase (~2-fold)< 0.05[1]

Table 2: In Vivo Effects of Epicutaneous this compound Application on Mouse Skin. Data are from studies on C57BL/6 wild-type, MyD88 knockout (ko), and 5xTLR knockout mice. Fold changes are relative to PBS-treated controls.

Signaling Pathway

This compound exerts its immunomodulatory effects on keratinocytes primarily through the Toll-like receptor (TLR) signaling pathway. Specifically, this compound is recognized by TLR2, which then recruits the adaptor protein MyD88. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines and chemokines, most notably CXCL8, as well as antimicrobial peptides like LL-37.[1]

Lugdunin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 MyD88 MyD88 TLR2->MyD88 recruits Signaling_Cascade Downstream Signaling Cascade MyD88->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB activates Gene_Expression ↑ Gene Expression (CXCL8, LL-37) NFkB->Gene_Expression translocates & induces

This compound-induced TLR2/MyD88 signaling pathway in keratinocytes.

Experimental Protocols

Primary Human Keratinocyte (PHK) Culture and Stimulation

This protocol describes the isolation, culture, and stimulation of PHKs to study the effects of this compound.

  • Isolation and Culture:

    • Obtain human skin samples from healthy donors undergoing plastic surgery, with appropriate ethical approval.

    • Separate the epidermis from the dermis by overnight incubation in dispase II solution.

    • Isolate keratinocytes from the epidermis by trypsin treatment.

    • Culture the isolated PHKs in keratinocyte growth medium (e.g., KGM-2) at 37°C in a humidified atmosphere with 5% CO2.

    • Use PHKs at passages 2-4 for experiments.

  • This compound Stimulation:

    • Seed PHKs in appropriate culture plates (e.g., 24-well plates) and grow to 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 2, 3 µM) in keratinocyte growth medium.

    • Replace the culture medium with the this compound-containing medium or a vehicle control.

    • Incubate for the desired time period (e.g., 24 hours for cytokine secretion analysis).

  • Analysis of Gene Expression and Protein Secretion:

    • RNA Extraction and qPCR: Lyse the cells and extract total RNA using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., CAMP for LL-37, CXCL8). Normalize expression to a housekeeping gene (e.g., GAPDH).

    • Cytokine Analysis: Collect the cell culture supernatants and analyze the concentration of secreted proteins (e.g., CXCL8) using a multiplex immunoassay (e.g., LEGENDplex™ Human Inflammation Panel) or a standard ELISA.

Staphylococcus aureus Adhesion Assay

This protocol outlines a method to quantify the effect of this compound on the adhesion of S. aureus to PHKs.

  • Preparation of PHKs and Bacteria:

    • Culture PHKs in 24-well plates to confluency.

    • Pre-treat the PHK monolayers with this compound (e.g., 2 µM) or vehicle control for 24 hours.

    • Culture S. aureus (e.g., strain USA300) in tryptic soy broth (TSB) to the mid-logarithmic growth phase.

    • Wash the bacteria and resuspend in keratinocyte growth medium to a defined optical density (e.g., OD600 of 0.1).

  • Co-incubation and Adhesion Quantification:

    • Wash the pre-treated PHK monolayers with PBS.

    • Add the bacterial suspension to the PHKs at a multiplicity of infection (MOI) of approximately 10.

    • Incubate for 2 hours at 37°C to allow for bacterial adhesion.

    • Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.

    • Lyse the PHKs with a solution of 0.1% Triton X-100 in PBS to release the adherent bacteria.

    • Perform serial dilutions of the lysate and plate on TSB agar (B569324) to determine the number of colony-forming units (CFUs).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the immunomodulatory properties of this compound on keratinocytes.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments PHK_Culture 1. Culture Primary Human Keratinocytes (PHKs) Lugdunin_Treatment 2. Treat PHKs with this compound PHK_Culture->Lugdunin_Treatment Gene_Expression 3a. Analyze Gene Expression (qPCR) (e.g., LL-37, CXCL8) Lugdunin_Treatment->Gene_Expression Protein_Secretion 3b. Measure Protein Secretion (ELISA/Multiplex) (e.g., CXCL8) Lugdunin_Treatment->Protein_Secretion Adhesion_Assay 3c. Perform S. aureus Adhesion Assay Lugdunin_Treatment->Adhesion_Assay Mouse_Model 1. Utilize Mouse Model (WT, TLR-ko, MyD88-ko) Lugdunin_Application 2. Epicutaneous Application of this compound Mouse_Model->Lugdunin_Application Skin_Analysis 3. Analyze Skin Tissue (mRNA expression, Histology) Lugdunin_Application->Skin_Analysis

General experimental workflow for studying this compound's effects.

Conclusion and Implications

This compound demonstrates potent immunomodulatory properties on skin keratinocytes, primarily by activating the TLR2/MyD88 signaling pathway to induce the production of the antimicrobial peptide LL-37 and the neutrophil-attracting chemokine CXCL8.[2][3] This dual action of direct antimicrobial activity and enhancement of the host's innate immune response makes this compound a promising candidate for the development of novel therapeutics for skin and soft tissue infections, particularly those caused by S. aureus. The detailed data and protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and for the development of new strategies to combat bacterial infections and modulate skin immunity. Future investigations could focus on the synergistic effects of this compound with other antimicrobial agents and its potential application in conditions characterized by a compromised skin barrier and dysbiosis, such as atopic dermatitis.

References

Genetic Regulation of the Lugdunin Operon in Staphylococcus lugdunensis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lugdunin, a novel thiazolidine-containing cyclic peptide antibiotic produced by the human nasal commensal Staphylococcus lugdunensis, has garnered significant interest for its potent activity against pathogenic bacteria, including Staphylococcus aureus. The biosynthesis of this complex natural product is orchestrated by the lug operon, and its expression is tightly controlled by a sophisticated network of regulatory elements. Understanding the intricacies of this genetic regulation is paramount for harnessing the therapeutic potential of this compound, whether through the engineering of hyper-producing strains or the development of small molecules that modulate its production. This technical guide provides a comprehensive overview of the current knowledge on the genetic regulation of the this compound operon, detailing the core regulatory machinery, the influence of global regulatory systems, and the environmental cues that modulate its expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Core Regulatory Circuit: A Feed-Forward Self-Regulation Mechanism

The primary control of the this compound biosynthetic gene cluster (BGC) is governed by an elegant feed-forward mechanism involving two transcriptional repressors, LugR and LugJ , which are themselves encoded within the BGC.[1][2] This system allows S. lugdunensis to precisely control the energetically expensive process of antibiotic production, initiating it only when a critical concentration of the end-product, this compound, is present.

The Repressors: LugR and LugJ

The this compound BGC encodes for two key regulatory proteins:

  • LugR: A TetR-like transcriptional regulator.[1] Its gene is located directly upstream of and is co-transcribed with the biosynthetic genes lugA, lugB, lugC, lugT, lugD, and lugZ, forming the lugRABCTDZ operon.[1] LugR functions as a repressor of this operon.[1]

  • LugJ: A winged-helix type HTH-containing transcriptional regulator.[1] The lugJ gene is encoded in the opposite orientation to the lugIEFGH operon, which is responsible for this compound export and immunity.[1] LugJ specifically represses the transcription of the lugIEFGH operon.[1]

Deletion of either lugR or lugJ leads to a significant increase in this compound production, confirming their role as repressors.[1][2]

The Inducer: this compound Itself

The most remarkable feature of this regulatory system is that this compound, the final product of the biosynthetic pathway, acts as the natural inducer for its own production.[1] Exogenously added this compound leads to the de-repression of both the lugRABCTDZ and lugIEFGH operons.[1] This is achieved through the direct binding of this compound to both LugR and LugJ, which causes a conformational change in the repressors, leading to their dissociation from their respective promoter regions and allowing transcription to proceed.[1] This feed-forward loop ensures that once this compound production begins, it is amplified, likely to rapidly establish a competitive advantage against other bacteria in the same niche.[1]

Deletion_Mutant_Workflow start Amplify upstream and downstream flanking regions of target gene soe_pcr SOE PCR to fuse fragments start->soe_pcr clone_vector Clone into temperature- sensitive shuttle vector (pIMAY) soe_pcr->clone_vector transform_ecoli Transform into E. coli clone_vector->transform_ecoli transform_sa Transform into S. aureus RN4220 transform_ecoli->transform_sa transform_sl Electroporate into S. lugdunensis transform_sa->transform_sl first_recomb Grow at non-permissive temperature to select for single-crossover integrants transform_sl->first_recomb second_recomb Grow at permissive temperature without selection first_recomb->second_recomb counterselection Counterselect against plasmid (e.g., with anhydrotetracycline) second_recomb->counterselection screen Screen colonies by PCR and sequencing for deletion counterselection->screen end Deletion mutant obtained screen->end

References

Methodological & Application

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Lugdunin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lugdunin is a novel cyclic peptide antibiotic produced by the human nasal commensal bacterium Staphylococcus lugdunensis. It has demonstrated potent antimicrobial activity against a range of Gram-positive pathogens, including the clinically significant Staphylococcus aureus and its methicillin-resistant strains (MRSA). The unique mechanism of action of this compound, which involves the dissipation of the bacterial cytoplasmic membrane potential, makes it a promising candidate for the development of new anti-infective therapies.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. Adherence to a standardized protocol is crucial for obtaining accurate, reproducible, and comparable MIC data, which is fundamental for the preclinical assessment of new antimicrobial agents.

Mechanism of Action: this compound's Impact on S. aureus

This compound exerts its bactericidal effect by targeting the bacterial cell membrane. It acts as an ionophore, disrupting the membrane's electrical potential. This dissipation of the membrane potential leads to a cascade of detrimental effects, including the inhibition of essential cellular processes that are dependent on the proton motive force, ultimately resulting in bacterial cell death. This mechanism is distinct from many conventional antibiotics that target processes like cell wall, protein, or DNA synthesis.

This compound This compound SA_Membrane S. aureus Cytoplasmic Membrane This compound->SA_Membrane Interacts with Ion_Gradient Disruption of Ion Gradient SA_Membrane->Ion_Gradient Causes Membrane_Potential Dissipation of Membrane Potential Ion_Gradient->Membrane_Potential Cellular_Processes Inhibition of Essential Cellular Processes Membrane_Potential->Cellular_Processes Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death

Caption: Signaling pathway of this compound's mechanism of action against S. aureus.

Data Presentation: this compound MIC Values against S. aureus

The following table summarizes previously reported MIC values for this compound and its analogs against various strains of Staphylococcus aureus.

Compound/AnalogS. aureus StrainMIC (µg/mL)MIC (µM)Reference
This compound (Cyclic peptide-1)MRSA ATCC43300-5.1 - 10.6[1]
Cyclic peptide-11MRSA ATCC43300-5.1 - 10.6[1]
Cyclic peptide-14MRSA ATCC43300-5.1 - 10.6[1]
This compoundS. aureus NCTC83253.13-

Note: Conversion between µg/mL and µM requires the molecular weight of the specific peptide.

Experimental Protocols

Preparation of Materials

a. This compound Stock Solution:

  • Due to the hydrophobic nature of cyclic peptides, dissolve pure this compound powder in dimethyl sulfoxide (B87167) (DMSO).[2]

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.

b. Bacterial Strains and Culture Conditions:

  • Use well-characterized S. aureus strains, including reference strains such as ATCC 29213 for quality control.[3][4][5]

  • Subculture the bacterial strains from frozen stocks onto a non-selective agar (B569324) medium, such as Tryptic Soy Agar (TSA).

  • Incubate the plates at 35-37°C for 18-24 hours.

c. Growth Medium:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. This is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

  • Ensure the final concentrations of divalent cations are within the recommended range (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).

  • Sterilize the medium by autoclaving.

Broth Microdilution MIC Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) F Perform 2-fold Serial Dilutions of this compound in 96-well Plate A->F B Culture S. aureus (18-24h at 37°C) D Prepare Inoculum: Adjust to 0.5 McFarland Standard B->D C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) E Dilute Inoculum to ~5 x 10^5 CFU/mL in CAMHB C->E D->E G Inoculate Wells with Bacterial Suspension E->G F->G H Incubate Plate (16-20h at 35°C) G->H I Visually Inspect for Growth (Turbidity) H->I J Determine MIC: Lowest Concentration with No Visible Growth I->J

Caption: Workflow for this compound MIC determination using broth microdilution.

a. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of S. aureus from the agar plate.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of the Microdilution Plate:

  • Use sterile 96-well microtiter plates.

  • Perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range for testing. The final volume in each well is typically 100 µL.

  • Include a positive control well (CAMHB with bacterial inoculum, no this compound) and a negative control well (CAMHB only, no bacteria) for each tested strain.

c. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well containing the serially diluted this compound and the positive control well.

  • Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control

For each batch of MIC testing, it is essential to include a quality control (QC) strain with a known MIC range for the antimicrobial agent being tested. For S. aureus, the recommended QC strain is ATCC 29213 .[3][4][5] The obtained MIC value for the QC strain should fall within the established acceptable range to ensure the validity of the experimental results.

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound against Staphylococcus aureus. By following this standardized methodology, researchers can generate reliable and comparable data to support the development of this promising new antimicrobial agent. The provided diagrams and data table serve as valuable resources for experimental planning and data interpretation. As with any experimental procedure, meticulous technique and appropriate controls are paramount for achieving accurate results.

References

Application Notes and Protocols: In Vitro Time-Kill Kinetics Assay for Lugdunin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lugdunin is a novel cyclic peptide antibiotic produced by the human commensal bacterium Staphylococcus lugdunensis. It has demonstrated potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE).[1] The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's electrochemical potential.[1][2][3][4] It acts as a cation ionophore, leading to a rapid dissipation of the membrane potential, which in turn causes a collapse of the cell's energy resources and subsequent cell death.[2][3][4] This mode of action is distinct from many conventional antibiotics, making this compound a promising candidate for combating multidrug-resistant infections.[1]

The in vitro time-kill kinetics assay is a dynamic method used to assess the antimicrobial activity of a compound over time. This assay provides valuable information on the rate of bacterial killing and helps to determine whether an antimicrobial agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[5][6] For this compound, this assay is critical to understanding its rapid, concentration-dependent killing kinetics against key pathogens like S. aureus.

These application notes provide a detailed protocol for performing an in vitro time-kill kinetics assay for this compound against Staphylococcus aureus.

Data Presentation: Time-Kill Kinetics of this compound against MRSA

The following table summarizes the representative data from a time-kill kinetics study of this compound (also referred to as cyclic peptide-1) against MRSA ATCC43300. The data illustrates the change in viable bacterial count (Log₁₀ CFU/mL) over a 30-hour period when exposed to various concentrations of this compound, expressed as multiples of its Minimum Inhibitory Concentration (MIC).

Time (hours)Growth Control (Log₁₀ CFU/mL)This compound at 1x MIC (Log₁₀ CFU/mL)This compound at 4x MIC (Log₁₀ CFU/mL)
0 ~5.0~5.0~5.0
4 ~6.5~4.5~3.0
8 ~7.8~4.0~2.0
16 ~8.5~3.5<2.0 (Complete Kill)
24 ~8.7~3.0<2.0 (Complete Kill)
30 ~8.7~3.2 (slight regrowth)<2.0 (Complete Kill)

Data adapted from the time-kill curves presented in "Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus"[5][7]. The limit of detection in such assays is typically 2 Log₁₀ CFU/mL.

Interpretation of Results:

  • Bactericidal Activity: An antimicrobial agent is typically considered bactericidal if it produces a ≥3-log₁₀ reduction in the viable cell count (CFU/mL) compared to the initial inoculum.[5][6]

  • Bacteriostatic Activity: An agent is considered bacteriostatic if it results in a <3-log₁₀ reduction in the viable cell count.[5][6]

Based on the data, this compound at 4x MIC demonstrates clear bactericidal activity against MRSA ATCC43300, achieving a complete kill within 16 hours. At 1x MIC, this compound shows bacteriostatic activity, reducing the bacterial load but not achieving a complete kill within the 24-hour timeframe.[5][7]

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill assay, the MIC of this compound against the target bacterial strain must be determined. The broth microdilution method is a standard and recommended procedure.

Materials:

  • This compound stock solution of known concentration

  • Target bacterial strain (e.g., Staphylococcus aureus ATCC 43300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the target bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of this compound in CAMHB across the rows of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted this compound.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

II. In Vitro Time-Kill Kinetics Assay

Materials:

  • This compound stock solution

  • Target bacterial strain (S. aureus)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Sterile phosphate-buffered saline (PBS) or 0.85% NaCl for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Shaking incubator (37°C)

  • Pipettes and sterile tips

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of S. aureus in CAMHB.

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.[8]

  • Assay Setup:

    • Prepare culture tubes or flasks for each condition to be tested:

      • Growth Control (no this compound)

      • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

    • Add the appropriate volume of this compound stock solution to each respective tube to achieve the final desired concentrations.

    • Add the prepared bacterial inoculum to all tubes.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 120 rpm).[6]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[6][7]

  • Bacterial Enumeration:

    • Immediately perform ten-fold serial dilutions of the collected samples in sterile PBS or saline.

    • Plate a specific volume (e.g., 10-100 µL) of each appropriate dilution onto TSA plates in triplicate.[6]

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the number of CFU/mL for each time point and condition using the formula:

      • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to Log₁₀ CFU/mL.

    • Plot the Log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

Visualizations

Time_Kill_Assay_Workflow Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis start_culture Start Overnight Culture (S. aureus) log_phase Subculture to Logarithmic Phase start_culture->log_phase adjust_inoculum Adjust Inoculum Density (~5x10^5 CFU/mL in CAMHB) log_phase->adjust_inoculum setup_tubes Prepare Test Tubes: - Growth Control - this compound (1x, 4x MIC, etc.) adjust_inoculum->setup_tubes add_inoculum Inoculate Tubes with Bacteria setup_tubes->add_inoculum incubate Incubate at 37°C with Agitation add_inoculum->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling serial_dilution Perform 10-fold Serial Dilutions sampling->serial_dilution plating Plate Dilutions on TSA Agar serial_dilution->plating incubate_plates Incubate Plates (18-24h at 37°C) plating->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies calculate_cfu Calculate Log10 CFU/mL count_colonies->calculate_cfu plot_data Plot Time-Kill Curve calculate_cfu->plot_data

Caption: Workflow for the in vitro time-kill kinetics assay.

Lugdunin_MoA This compound's Mechanism of Action cluster_before Normal State This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane inserts into Dissipation Ionophore Activity: Cation Transport Membrane->Dissipation facilitates Ion_Gradient Stable Ion Gradient (H+, K+, Na+) Membrane_Potential Maintained Membrane Potential Ion_Gradient->Membrane_Potential ATP_Synth ATP Synthesis Membrane_Potential->ATP_Synth Depolarization Membrane Depolarization Membrane_Potential->Depolarization disrupts Cell_Viability Bacterial Cell Viability ATP_Synth->Cell_Viability Energy_Collapse Energy Collapse ATP_Synth->Energy_Collapse halts Dissipation->Depolarization Depolarization->Energy_Collapse Cell_Death Bactericidal Effect (Cell Death) Energy_Collapse->Cell_Death

Caption: Mechanism of action of this compound on the bacterial cell.

References

Solid-Phase Peptide Synthesis of Lugdunin and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Lugdunin and its derivatives. This compound, a novel cyclic peptide antibiotic, presents a promising scaffold for the development of new antimicrobial agents to combat drug-resistant bacteria.

Introduction

This compound is a non-ribosomally synthesized cyclic heptapeptide (B1575542) produced by Staphylococcus lugdunensis, a commensal bacterium found in the human nasal cavity.[1] It exhibits potent antimicrobial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The unique structure of this compound, featuring a thiazolidine (B150603) ring and an alternating sequence of D- and L-amino acids, is crucial for its biological activity.[1] The primary mechanism of action involves the dissipation of the bacterial membrane potential through the formation of ion channels, leading to a collapse of the cell's energy resources.[3][4][5] Additionally, this compound has been shown to modulate the host's innate immune response. This document outlines the chemical synthesis of this compound and its analogs, methods for their characterization, and protocols for evaluating their antimicrobial efficacy.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of synthetic this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogues against S. aureus

CompoundModificationMIC (µg/mL) against S. aureusReference
This compound (1) -3.1[1]
Enantio-Lugdunin Complete stereochemical inversion3.1[1]
Ala-3-Lugdunin Trp³ → Ala≥100[1]
Ala-4-Lugdunin Leu⁴ → Ala≥100[1]
Ala-2-Lugdunin Val² → Ala12.5[1]
Ala-5-Lugdunin D-Val⁵ → D-Ala12.5[1]
Ala-6-Lugdunin D-Val⁶ → D-Ala25[1]
Ala-7-Lugdunin Val⁷ → Ala12.5[1]
N-acetyl-Lugdunin Acetylation of thiazolidine nitrogen≥100[3][4]
WK6 Cationic derivativeNot specified, but potent[[“]]
Lug-15 Multi-cationic derivativePotent against Gram-positive and Gram-negative bacteria

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy on an aldehyde-generating resin.[1]

Materials:

  • Fmoc-amino acids (with appropriate side-chain protection, e.g., Boc for Trp)

  • Aldehyde-generating resin (e.g., Threonyl-resin)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/H₂O/TIPS (Triisopropylsilane) (95:2.5:2.5 v/v/v)

  • Ether (cold)

  • HPLC grade acetonitrile (B52724) and water

Procedure:

  • Resin Swelling: Swell the aldehyde resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • On-Resin Cyclization via Thiazolidine Formation:

    • After coupling the final amino acid and removing the N-terminal Fmoc group, the linear peptide with a C-terminal aldehyde and an N-terminal cysteine is ready for cyclization.

    • The intramolecular condensation between the N-terminal cysteine's thiol group and the C-terminal aldehyde occurs spontaneously on the resin to form the thiazolidine ring. This reaction is typically carried out in DMF and may be facilitated by mild acidic conditions.[7]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/H₂O/TIPS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8]

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]

  • Characterization: Confirm the identity and purity of the synthesized this compound using LC-MS and NMR spectroscopy.

Antimicrobial Susceptibility Testing (MIC Assay)

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., S. aureus USA300)

  • Synthetic this compound or derivative stock solution (in DMSO or other suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Peptides:

    • Prepare a series of two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow

MIC_Workflow Result MIC Value Read Read Read->Result

TLR2_Signaling

References

Application Note & Protocol: Murine Model for In Vivo Efficacy Testing of Topical Lugdunin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs) in humans, with methicillin-resistant S. aureus (MRSA) strains posing a significant therapeutic challenge. Lugdunin, a novel cyclic peptide antibiotic produced by the nasal commensal bacterium Staphylococcus lugdunensis, has demonstrated potent in vitro activity against S. aureus and other Gram-positive pathogens.[1][2] Its unique mechanism of action, which involves dissipating the bacterial cell membrane potential, makes it a promising candidate for topical antimicrobial therapy.[1][3][4][5][6] Furthermore, this compound exhibits immunomodulatory properties, amplifying innate immune responses in the skin.[7] This application note provides a detailed protocol for a murine model of superficial skin infection to evaluate the in vivo efficacy of topical this compound formulations.

Mechanism of Action of this compound

This compound functions as a cationophore, inserting into the bacterial cytoplasmic membrane and forming a channel that facilitates the transport of cations, including protons (H+), potassium (K+), sodium (Na+), and lithium (Li+).[1][4] This influx of cations disrupts the essential membrane potential required for vital cellular processes, leading to a collapse of the proton motive force, cytoplasmic acidification, and ultimately, bacterial cell death.[4][6] This direct action on the bacterial membrane is less likely to induce resistance compared to antibiotics that target specific enzymes.[4] Additionally, this compound has been shown to stimulate keratinocytes to produce antimicrobial peptides (such as LL-37) and chemokines (like CXCL8) through a TLR/MyD88-dependent pathway, recruiting immune cells to the site of infection.[7][8]

Lugdunin_Mechanism cluster_membrane S. aureus Cytoplasmic Membrane cluster_extracellular cluster_cytoplasm Lugdunin_Channel This compound Channel Formation PMF_Collapse Proton Motive Force Collapse Lugdunin_Channel->PMF_Collapse dissipates Membrane_Potential Membrane Potential (ΔΨ) Membrane_Potential->PMF_Collapse This compound Topical this compound This compound->Lugdunin_Channel inserts into Cations Cations->Lugdunin_Channel ATP_Depletion ATP Depletion PMF_Collapse->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death p1->p2 Cation Influx

Caption: Mechanism of action of this compound against S. aureus.

Experimental Protocols

Murine Tape-Stripping Skin Infection Model

This model establishes a superficial skin infection that is highly relevant for testing topical antimicrobial agents.[9]

Materials:

  • 8-week-old female C57BL/6 mice

  • Staphylococcus aureus (e.g., USA300 MRSA strain)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Electric shaver

  • Surgical tape (e.g., Tensoplast®)

  • Topical this compound formulation (and vehicle control)

  • Sterile cotton-tipped applicators

  • Skin biopsy punch (4 mm)

  • Surgical scissors and forceps

  • 1.5 mL microcentrifuge tubes

  • Tissue homogenizer

  • Materials for histological analysis (e.g., 10% neutral buffered formalin, paraffin)

  • Materials for cytokine analysis (e.g., ELISA kits for TNF-α, IL-6)

Protocol:

  • Animal Acclimatization and Preparation:

    • House mice in a specific pathogen-free facility for at least one week before the experiment.

    • Anesthetize the mice using isoflurane.

    • Shave a 2x2 cm area on the dorsum of each mouse.

  • Bacterial Inoculum Preparation: [10]

    • Inoculate S. aureus from a frozen stock into TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh TSB and grow to the mid-logarithmic phase (approx. 3 hours).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/mL.

  • Induction of Infection: [9][10]

    • Under anesthesia, apply and rapidly remove surgical tape to the shaved area of the back 6-8 times to disrupt the stratum corneum. The skin should appear glistening but not bleeding.

    • Apply a 10 µL droplet of the bacterial inoculum (1 x 10⁶ CFU) to the tape-stripped area and allow it to air dry.

  • Topical Treatment:

    • At a designated time post-infection (e.g., 2 or 24 hours), apply a standardized amount of the topical this compound formulation or the vehicle control to the infected area using a sterile applicator.

    • Repeat the treatment as required by the study design (e.g., once or twice daily).

  • Endpoint Analysis (e.g., 48-72 hours post-infection):

    • Humanely euthanize the mice.

    • Bacterial Load Determination:

      • Excise the infected skin using a 4 mm biopsy punch.

      • Weigh the tissue and homogenize it in 1 mL of sterile PBS.

      • Perform serial dilutions of the homogenate and plate on TSA plates.

      • Incubate overnight at 37°C and count the colonies to determine CFU per gram of tissue.

    • Histological Analysis:

      • Fix a portion of the excised skin in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Cytokine Analysis:

      • Homogenize a portion of the skin tissue in an appropriate lysis buffer.

      • Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Anesthesia_Shaving Anesthesia & Shaving Acclimatization->Anesthesia_Shaving Inoculum_Prep Bacterial Inoculum Preparation Infection Bacterial Inoculation (1x10^6 CFU) Inoculum_Prep->Infection Tape_Stripping Tape Stripping Anesthesia_Shaving->Tape_Stripping Tape_Stripping->Infection Treatment Topical Treatment (this compound/Vehicle) Infection->Treatment Euthanasia Euthanasia Treatment->Euthanasia Biopsy Skin Biopsy Collection Euthanasia->Biopsy CFU_Count Bacterial Load (CFU/g) Biopsy->CFU_Count Histology Histological Analysis Biopsy->Histology Cytokine Cytokine Analysis Biopsy->Cytokine

Caption: Experimental workflow for in vivo efficacy testing.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Efficacy of Topical this compound in a Murine Skin Infection Model

Treatment GroupNMean Bacterial Load (log10 CFU/g tissue ± SD)Mean TNF-α Level (pg/mg tissue ± SD)Mean IL-6 Level (pg/mg tissue ± SD)
Naive (Uninfected)5Not Detected25.3 ± 5.140.8 ± 8.2
Infected + Vehicle107.8 ± 0.5250.6 ± 45.3410.2 ± 75.6
Infected + 1% this compound105.2 ± 0.7110.4 ± 20.1180.5 ± 35.9
Infected + 2% Mupirocin105.5 ± 0.6135.7 ± 28.4210.1 ± 40.3

*p < 0.05 compared to the Infected + Vehicle group.

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

The described murine tape-stripping model provides a robust and reproducible platform for evaluating the in vivo efficacy of topical this compound.[9][11] By assessing key endpoints such as bacterial burden, histological changes, and inflammatory cytokine levels, researchers can gain valuable insights into the therapeutic potential of this compound for treating S. aureus skin infections.[10][12][13] The unique mechanism of action and immunomodulatory properties of this compound make it a compelling candidate for further development.[1][7]

References

Methods for Assessing Lugdunin Cytotoxicity in Mammalian Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lugdunin is a novel cyclic peptide antibiotic produced by the commensal bacterium Staphylococcus lugdunensis. It exhibits potent antimicrobial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While its primary mechanism of action against bacteria involves the dissipation of the cytoplasmic membrane potential, understanding its cytotoxic profile in mammalian cells is crucial for its development as a potential therapeutic agent.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in mammalian cell lines, summarize available quantitative data, and illustrate the proposed mechanism of cytotoxic action.

Data Presentation

The cytotoxic effects of this compound have been evaluated in several human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%, are a key metric for cytotoxicity. The available data, primarily from resazurin-based cell viability assays, are summarized below.

Table 1: IC50 Values of this compound in Various Human Cell Lines (Resazurin Assay)

Cell LineCell TypeTreatment ConditionIC50 (µg/mL)
A549Human lung adenocarcinomaTreated immediately after seeding> 50
A549Human lung adenocarcinomaTreated after overnight settling> 50
HEK293THuman embryonic kidneyTreated immediately after seeding> 50
HEK293THuman embryonic kidneyTreated after overnight settling> 50
HeLaHuman cervical adenocarcinomaTreated immediately after seeding~25
HeLaHuman cervical adenocarcinomaTreated after overnight settling> 50
THP-1Human monocytic leukemiaTreated immediately after seeding~12.5
THP-1Human monocytic leukemiaTreated after overnight settling~12.5

Data sourced from a study by Gell et al. (2024), where cell viability was assessed using a resazurin-based assay.[1]

Table 2: Qualitative Cytotoxicity Data for this compound

Cell TypeObservationReference
Primary Human KeratinocytesNo cytotoxicity observed at concentrations up to 10 µM.[1]
Primary Human Nasal CellsNo cytotoxicity observed at concentrations up to 10 µM.[1]
Peripheral Blood Mononuclear Cells (PBMCs)No significant cytotoxicity reported.[2]
Human Liver L02 CellsNo significant loss in cell viability at concentrations up to 84.8 µM.[3]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cytotoxicity of this compound in mammalian cell lines.

Cell Viability Assessment using Resazurin (B115843) Assay

This assay measures cell viability based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)[4]

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)[4]

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only for background fluorescence).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[4]

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence. Plot the results to determine the IC50 value.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

JC-1 is a lipophilic, cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[5]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • JC-1 staining solution

  • Assay buffer (component of most commercial kits)

  • 96-well black plate with a clear bottom

  • Fluorescence microscope or microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the resazurin assay protocol (steps 1-5). Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • At the end of the treatment period, add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[2]

  • Remove the staining solution and wash the cells with the provided assay buffer.

  • Add fresh assay buffer to each well.

  • Measure the fluorescence intensity for both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) channels using a fluorescence microscope or a microplate reader.[5]

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[6][7]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)[1]

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Mammalian Cells in Multi-well Plates incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for Desired Exposure Time treatment->incubation2 resazurin Resazurin Assay (Metabolic Activity) incubation2->resazurin Add Resazurin jc1 JC-1 Assay (Mitochondrial Potential) incubation2->jc1 Add JC-1 Dye annexin Annexin V/PI Staining (Apoptosis/Necrosis) incubation2->annexin Harvest & Stain readout Fluorescence/Flow Cytometry Measurement resazurin->readout jc1->readout annexin->readout calculation Calculate % Viability, Red/Green Ratio, % Apoptosis readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound's cytotoxic effect on sensitive mammalian cells is proposed to be mediated by its action as a cation ionophore, leading to the dissipation of the mitochondrial membrane potential.[1][8] In contrast, its immunomodulatory effects in cells like keratinocytes are mediated through a distinct TLR2/MyD88 signaling pathway.[9][10]

G cluster_membrane cluster_effects cluster_immuno Immunomodulatory Pathway (e.g., in Keratinocytes) This compound This compound plasma_membrane Plasma Membrane This compound->plasma_membrane Crosses mito_membrane Mitochondrial Inner Membrane This compound->mito_membrane Acts as Cation Ionophore tlr2 TLR2 This compound->tlr2 Binds plasma_membrane->mito_membrane Translocates to depolarization Mitochondrial Membrane Potential Dissipation (ΔΨm ↓) mito_membrane->depolarization apoptosis Induction of Apoptosis depolarization->apoptosis cell_death Cell Death apoptosis->cell_death myd88 MyD88 tlr2->myd88 immune_response Innate Immune Response (e.g., Cytokine Release) myd88->immune_response

Caption: Proposed mechanism of this compound cytotoxicity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Lugdunin Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lugdunin is a novel, potent thiazolidine-containing cyclic peptide antibiotic produced by the human commensal bacterium Staphylococcus lugdunensis. It exhibits significant bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The unique mechanism of action of this compound, which involves dissipating the bacterial membrane potential, makes it a promising candidate for the development of new anti-infective agents.

The purification of this compound from bacterial cultures or synthetic preparations is a critical step for its characterization, preclinical, and clinical development. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for purifying peptides like this compound to a high degree of purity. This application note provides detailed protocols for the extraction and purification of this compound using preparative RP-HPLC.

Principles of this compound Purification by RP-HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is a nonpolar material, typically silica (B1680970) chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution of peptides.

This compound, being a cyclic peptide with hydrophobic residues, interacts with the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the hydrophobicity of the mobile phase increases, leading to the elution of bound molecules. Compounds with higher hydrophobicity, like this compound, will elute at higher concentrations of the organic solvent. This allows for the effective separation of this compound from more polar or less hydrophobic impurities.

Experimental Protocols

Sample Preparation: Extraction of this compound from Staphylococcus lugdunensis Culture

This protocol describes the extraction of this compound from the supernatant of a S. lugdunensis liquid culture.

Materials:

  • Staphylococcus lugdunensis strain (e.g., IVK28)

  • Basal Medium (BM) or other suitable culture medium

  • 1-Butanol (B46404)

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer

  • Sterile flasks and centrifuge tubes

Procedure:

  • Culture Growth: Inoculate S. lugdunensis in a suitable volume of culture medium. Incubate at 37°C with shaking for the time required to achieve optimal this compound production (e.g., 24-48 hours).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).

  • Supernatant Collection: Carefully decant and collect the culture supernatant, which contains the secreted this compound.

  • Solvent Extraction: Transfer the supernatant to a separation funnel and perform a liquid-liquid extraction with an equal volume of 1-butanol.[1] Shake vigorously for 5-10 minutes and allow the phases to separate.

  • Collection of Organic Phase: Collect the upper butanol phase, which now contains the extracted this compound. Repeat the extraction of the aqueous phase with 1-butanol to maximize recovery.

  • Solvent Evaporation: Combine the butanol fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Lyophilization: Resuspend the dried extract in a minimal amount of water, freeze, and lyophilize to obtain a crude this compound powder.

  • Reconstitution: For HPLC purification, dissolve the lyophilized crude extract in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative RP-HPLC Purification of this compound

This protocol outlines the conditions for purifying this compound using a preparative reversed-phase HPLC system.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Reversed-phase C18 column (preparative scale, e.g., 20 mm x 250 mm, 10 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

  • Reconstituted crude this compound extract.

Procedure:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, reconstituted crude this compound extract onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution: Start the gradient elution to separate the components of the crude extract. A typical gradient for cyclic peptides is a linear increase in the concentration of Mobile Phase B.[1]

  • UV Detection: Monitor the elution profile at a wavelength of 220 nm, which is optimal for detecting the peptide backbone.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram. The peak corresponding to this compound is expected to elute at a higher acetonitrile concentration due to its hydrophobicity.

  • Post-Purification Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool the fractions containing pure this compound.

  • Solvent Removal: Remove the acetonitrile and TFA from the pooled fractions by lyophilization. The purified this compound will be obtained as a white powder.

Data Presentation

The following tables summarize typical parameters for the analytical and preparative HPLC purification of this compound. Note that the retention time is illustrative and can vary based on the specific HPLC system, column, and exact gradient conditions.

Table 1: Analytical RP-HPLC Conditions for Purity Assessment

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-95% B over 30 min (linear)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 220 nm
Injection Volume 10-20 µL

Table 2: Preparative RP-HPLC Conditions for this compound Purification

ParameterValue
Column C18 Reversed-Phase (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-80% B over 45 min (linear)[1]
Flow Rate 15-20 mL/min
Temperature Ambient
Detection UV at 220 nm
Sample Loading Dependent on column capacity and sample purity

Table 3: Illustrative Purification Data for a Cyclic Peptide (this compound)

StepTotal Protein (mg)This compound Activity (Arbitrary Units)Specific ActivityPurity (%)Yield (%)
Crude Extract 100050005<10100
Preparative HPLC Pool 254500180>9590

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from S. lugdunensis culture.

Lugdunin_Purification_Workflow culture Staphylococcus lugdunensis Culture centrifugation Centrifugation culture->centrifugation supernatant Culture Supernatant centrifugation->supernatant extraction 1-Butanol Extraction supernatant->extraction crude_extract Crude this compound Extract extraction->crude_extract hplc Preparative RP-HPLC crude_extract->hplc fractions Collected Fractions hplc->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_this compound Pure this compound (>95%) lyophilization->pure_this compound

Caption: Workflow for this compound purification.

Conclusion

Reversed-phase high-performance liquid chromatography is a robust and effective method for the purification of the cyclic peptide antibiotic this compound from both natural and synthetic sources. The protocols provided in this application note offer a comprehensive guide for researchers to obtain highly pure this compound, which is essential for further biological and pharmacological studies. The optimization of the HPLC parameters, particularly the gradient elution, is key to achieving high resolution, purity, and yield. The use of analytical HPLC for in-process control and final purity assessment is critical for a successful purification campaign.

References

Application Notes and Protocols for the Construction of Lugdunin Biosynthetic Gene Cluster Mutants in Staphylococcus lugdunensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the targeted genetic manipulation of the lugdunin biosynthetic gene cluster (BGC) in Staphylococcus lugdunensis. The protocols outlined below facilitate the creation of deletion mutants for key genes within the cluster, enabling functional analysis and downstream applications in drug discovery and development.

Introduction

Staphylococcus lugdunensis, a commensal bacterium of the human skin and nasal passages, produces this compound, a novel thiazolidine-containing cyclic peptide antibiotic with potent activity against major pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The biosynthesis of this compound is orchestrated by a dedicated gene cluster (BGC).[1][3] Understanding the function of each gene within this cluster is crucial for elucidating the biosynthetic pathway, optimizing this compound production, and developing novel antimicrobial strategies. This guide details the construction of targeted gene deletion mutants within the this compound BGC using allelic exchange, a powerful tool for functional genomics in S. lugdunensis.[4][5][6]

The this compound BGC is comprised of genes responsible for synthesis, regulation, transport, and immunity.[4] Key biosynthetic genes include the non-ribosomal peptide synthetases (NRPS) lugA, lugB, lugC, and lugD.[1][3] The cluster also contains regulatory elements, such as the TetR-like repressor lugR and the winged helix-turn-helix regulator lugJ, which control the expression of the biosynthetic and immunity/export genes, respectively.[4] Deletion of these regulatory genes has been shown to significantly increase this compound production, highlighting their importance in controlling the metabolic cost of antibiotic synthesis.[4]

Data Presentation

Table 1: Bacterial Strains and Plasmids
Strain/PlasmidRelevant CharacteristicsReference/Source
S. lugdunensis IVK28Wild-type this compound producer[7]
E. coli DC10BCloning host, lacks dcm methylase, suitable for preparing plasmids for S. lugdunensis transformation[7]
pIMAYTemperature-sensitive shuttle vector for allelic exchange in Staphylococci[8]
pBASE6Shuttle vector used for constructing deletion plasmids[4]
Table 2: Antibiotic Concentrations for Selection
AntibioticConcentration for E. coliConcentration for S. lugdunensis
Ampicillin100 µg/mL-
Chloramphenicol (B1208)-10 µg/mL
Table 3: Primer Sequences for Gene Deletion Construction (Hypothetical)
Primer NameSequence (5' to 3')Target GeneDescription
lugA_up_FGGTACCGCTAGCATGCA...lugAForward primer for upstream flank, includes KpnI site
lugA_up_RGGATCCGAATTCGTCGA...lugAReverse primer for upstream flank, includes BamHI site
lugA_down_FGGATCCGAATTCGTCGA...lugAForward primer for downstream flank, includes BamHI site
lugA_down_RGAGCTCGTCGACGTACG...lugAReverse primer for downstream flank, includes SacI site
lugD_up_FGGTACCGCTAGCATGCA...lugDForward primer for upstream flank, includes KpnI site
lugD_up_RGGATCCGAATTCGTCGA...lugDReverse primer for upstream flank, includes BamHI site
lugD_down_FGGATCCGAATTCGTCGA...lugDForward primer for downstream flank, includes BamHI site
lugD_down_RGAGCTCGTCGACGTACG...lugDReverse primer for downstream flank, includes SacI site
lugR_up_FGGTACCGCTAGCATGCA...lugRForward primer for upstream flank, includes KpnI site
lugR_up_RGGATCCGAATTCGTCGA...lugRReverse primer for upstream flank, includes BamHI site
lugR_down_FGGATCCGAATTCGTCGA...lugRForward primer for downstream flank, includes BamHI site
lugR_down_RGAGCTCGTCGACGTACG...lugRReverse primer for downstream flank, includes SacI site
lugJ_up_FGGTACCGCTAGCATGCA...lugJForward primer for upstream flank, includes KpnI site
lugJ_up_RGGATCCGAATTCGTCGA...lugJReverse primer for upstream flank, includes BamHI site
lugJ_down_FGGATCCGAATTCGTCGA...lugJForward primer for downstream flank, includes BamHI site
lugJ_down_RGAGCTCGTCGACGTACG...lugJReverse primer for downstream flank, includes SacI site

Note: The primer sequences in Table 3 are illustrative examples. Researchers should design specific primers based on the sequence of their target gene and flanking regions.

Table 4: Quantitative Effects of Gene Deletions on this compound Production and Immunity
Mutant StrainFold Change in this compound Production (vs. WT)Fold Change in this compound MIC (vs. WT)Reference
S. lugdunensis ΔlugR1.67No significant change[4]
S. lugdunensis ΔlugJ1.822.0[4]
S. lugdunensis ΔlugDNon-producerNot applicable[4]
S. lugdunensis ΔlugIEFGH-~5-fold decrease[7]
S. lugdunensis ΔlugEF-~3-fold decrease[7]
S. lugdunensis ΔlugGH-~2-fold decrease[7]

Experimental Protocols

Protocol 1: Preparation of Electrocompetent S. lugdunensis

This protocol is adapted from standard procedures for staphylococci and should be optimized for the specific S. lugdunensis strain.

  • Inoculate 5 mL of Tryptic Soy Broth (TSB) with a single colony of S. lugdunensis and incubate overnight at 37°C with shaking.

  • The next day, inoculate 100 mL of TSB with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.7.

  • Chill the culture on ice for 15-20 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet three times with an equal volume of ice-cold, sterile 10% glycerol. Ensure the pellet is fully resuspended during each wash.

  • After the final wash, resuspend the cell pellet in 1/100th of the original culture volume of ice-cold, sterile 10% glycerol.

  • Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and store at -80°C until use.

Protocol 2: Construction of Gene Deletion Plasmids by Allelic Exchange

This protocol describes the creation of a temperature-sensitive plasmid for unmarked gene deletion.

  • Amplify Flanking Regions: Using genomic DNA from wild-type S. lugdunensis as a template, amplify ~1 kb regions directly upstream ("up") and downstream ("down") of the target gene using high-fidelity DNA polymerase. The primers (see Table 3 for examples) should incorporate unique restriction sites to facilitate cloning.

  • Clone into Shuttle Vector: Sequentially clone the "up" and "down" fragments into the temperature-sensitive shuttle vector pIMAY.

    • Digest the "up" fragment and pIMAY with the appropriate restriction enzymes (e.g., KpnI and BamHI).

    • Ligate the digested "up" fragment into pIMAY and transform into competent E. coli DC10B. Select for transformants on LB agar (B569324) with ampicillin.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

    • Isolate the pIMAY-up plasmid and digest it with a second set of enzymes (e.g., BamHI and SacI).

    • Digest the "down" fragment with the same enzymes, ligate it into the pIMAY-up vector, and transform into E. coli DC10B.

    • Verify the final construct (pIMAY-up-down) by restriction digest and sequencing to ensure the flanking regions are correctly oriented.

Protocol 3: Transformation and Allelic Replacement in S. lugdunensis
  • Plasmid Transformation:

    • Thaw an aliquot of electrocompetent S. lugdunensis on ice.

    • Add 1-2 µg of the pIMAY-up-down plasmid (isolated from E. coli DC10B) to the cells.

    • Transfer the cell/DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.

    • Electroporate using a gene pulser with settings optimized for staphylococci (e.g., 2.1 kV, 25 µF, 100 Ω).

    • Immediately add 1 mL of TSB and recover the cells at 30°C for 2-3 hours with gentle shaking.

  • First Crossover (Integration):

    • Plate the recovered cells on Tryptic Soy Agar (TSA) containing chloramphenicol.

    • Incubate the plates at the non-permissive temperature (37°C) for 48 hours to select for cells that have integrated the plasmid into the chromosome via a single homologous recombination event.

  • Second Crossover (Excision):

    • Select several colonies from the integration plate and inoculate into 5 mL of TSB without antibiotic selection.

    • Incubate overnight at the permissive temperature (30°C) with shaking. This allows for the second crossover event, which will either restore the wild-type allele or result in the desired gene deletion.

    • Perform several serial passages (2-3) in fresh TSB at 30°C to enrich for cells that have excised the plasmid.

  • Screening for Mutants:

    • Plate dilutions of the final overnight culture onto TSA plates and incubate at 37°C.

    • Screen for potential mutants by replica plating colonies onto TSA and TSA with chloramphenicol. Colonies that grow on TSA but not on TSA with chloramphenicol have lost the plasmid and are potential deletion mutants or wild-type revertants.

Protocol 4: PCR Confirmation of Gene Deletion
  • Isolate Genomic DNA: Prepare genomic DNA from several chloramphenicol-sensitive colonies and from a wild-type S. lugdunensis control.

  • Perform Confirmation PCR: Use two sets of primer pairs for confirmation.

    • Pair 1 (External Primers): A forward primer that binds upstream of the "up" flanking region and a reverse primer that binds downstream of the "down" flanking region. In a successful deletion mutant, this will produce a smaller PCR product compared to the wild-type.

    • Pair 2 (Internal Primers): A primer pair that binds within the target gene. This pair will produce a product in the wild-type strain but no product in the deletion mutant.

  • Analyze Results: Run the PCR products on an agarose (B213101) gel. The expected band sizes for wild-type and mutant strains will confirm the gene deletion. Further confirmation should be obtained by Sanger sequencing the PCR product from the external primers.

Mandatory Visualizations

This compound Biosynthesis and Regulation Pathway

Lugdunin_Pathway cluster_operon1 Biosynthetic Operon (lugRABCTDZ) cluster_operon2 Immunity/Export Operon (lugIEFGH) cluster_regulators cluster_product lugR lugR lugA lugA lugB lugB lugC lugC lugD lugD lugT lugT lugZ lugZ lugI lugI lugE lugE lugF lugF lugG lugG lugH lugH Regulator_R LugR (TetR-like repressor) cluster_operon1 cluster_operon1 Regulator_R->cluster_operon1 represses Regulator_J LugJ (wHTH repressor) cluster_operon2 cluster_operon2 Regulator_J->cluster_operon2 represses This compound This compound This compound->Regulator_R inactivates This compound->Regulator_J inactivates cluster_operon1->this compound synthesizes cluster_operon2->this compound exports Gene_Deletion_Workflow start Start: Target Gene Selection pcr_flanks 1. PCR Amplify Upstream & Downstream Flanks start->pcr_flanks clone_vector 2. Clone Flanks into Temperature-Sensitive Vector (pIMAY) pcr_flanks->clone_vector transform_ecoli 3. Transform into E. coli DC10B & Plasmid Purification clone_vector->transform_ecoli transform_slug 4. Electroporate pIMAY Construct into S. lugdunensis transform_ecoli->transform_slug first_crossover 5. Select for Integration (37°C, with Chloramphenicol) transform_slug->first_crossover second_crossover 6. Induce Excision (30°C, no selection) first_crossover->second_crossover screen 7. Screen for Plasmid Loss (Replica Plating) second_crossover->screen confirm 8. Confirm Deletion by PCR & Sequencing screen->confirm finish Finish: Verified Mutant Strain confirm->finish PCR_Confirmation cluster_wt Wild-Type Allele cluster_mutant Mutant Allele (Δgene) cluster_primers Primer Sets cluster_results Expected Gel Results wt_allele Upstream Flank Target Gene Downstream Flank wt_results Wild-Type: - External PCR: Large Band - Internal PCR: Band Present wt_allele->wt_results mutant_allele Upstream Flank Downstream Flank mutant_results Mutant: - External PCR: Small Band - Internal PCR: No Band mutant_allele->mutant_results ext_primers External Primers (Fwd/Rev) ext_primers->wt_allele ext_primers->mutant_allele int_primers Internal Primers (Fwd/Rev) int_primers->wt_allele:gene

References

Assaying the Effect of Lugdunin on Bacterial Biofilm Dispersal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lugdunin is a novel cyclic peptide antibiotic produced by the human nasal commensal bacterium Staphylococcus lugdunensis. It has demonstrated potent antimicrobial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). A significant aspect of this compound's therapeutic potential lies in its ability to disperse mature bacterial biofilms, which are notoriously resistant to conventional antibiotics and host immune responses. This document provides detailed application notes and experimental protocols for assaying the effect of this compound on bacterial biofilm dispersal, with a focus on S. aureus.

The primary antimicrobial mechanism of this compound involves the dissipation of the bacterial cytoplasmic membrane potential. It acts as a cation ionophore, forming channels in the membrane that disrupt ion gradients, leading to a collapse of the proton motive force and subsequent bacterial cell death. While this direct bactericidal activity is crucial, its effect on biofilm dispersal suggests additional or consequential mechanisms that impact the integrity of the biofilm matrix and the signaling pathways governing the biofilm lifecycle.

Data Presentation

The following table summarizes quantitative data on the biofilm dispersal activity of this compound and its analogues against S. aureus.

CompoundBacterial StrainBiofilm Age (hours)Effective Concentration for DispersalIncubation Time with Compound (hours)Key FindingsReference
This compound (Cyclic peptide-1)MRSA33904821.2 µM24Significantly dispersed mature biofilms.[1]
Cyclic peptide-11 (this compound analogue)MRSA33904821.2 µM24Demonstrated comparable dispersal activity to this compound.[1]
Cyclic peptide-14 (this compound analogue)MRSA33904821.2 µM24Showed similar efficacy in dispersing preformed biofilms.[1]
This compoundMRSA33904853 µM and 106 µM24Confocal microscopy confirmed dispersal and penetration of the EPS matrix.[1]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Biofilm Dispersal in S. aureus

While direct evidence of this compound's interaction with specific biofilm dispersal signaling pathways in S. aureus is still under investigation, a primary target for biofilm regulation in this bacterium is the accessory gene regulator (agr) quorum-sensing system. The agr system is known to promote biofilm dispersal by upregulating the production of proteases that degrade the proteinaceous components of the biofilm matrix. It is hypothesized that the membrane stress induced by this compound could indirectly activate stress response pathways that may intersect with or influence the agr system, leading to biofilm dispersal.

G Hypothesized Influence of this compound on S. aureus Biofilm Dispersal Pathway cluster_this compound This compound Action cluster_membrane Bacterial Cell Membrane cluster_stress Cellular Stress Response cluster_agr agr Quorum Sensing System cluster_biofilm Biofilm Matrix This compound This compound Membrane Disruption of Membrane Potential This compound->Membrane Acts as a cation ionophore Stress Cellular Stress Response Membrane->Stress Induces agr agr System Activation Stress->agr Potentially Influences Proteases Upregulation of Proteases agr->Proteases Matrix Degradation of Biofilm Matrix Proteases->Matrix Dispersal Biofilm Dispersal Matrix->Dispersal

Caption: Hypothesized influence of this compound on the agr-mediated biofilm dispersal pathway in S. aureus.

Experimental Workflow for Assaying Biofilm Dispersal

The following diagram outlines a comprehensive workflow for assessing the biofilm dispersal efficacy of this compound.

G Experimental Workflow for Assaying this compound's Biofilm Dispersal Effect cluster_setup Biofilm Formation cluster_treatment This compound Treatment cluster_analysis Analysis of Dispersal cluster_results Results A 1. Bacterial Culture (e.g., S. aureus) B 2. Inoculation into Microtiter Plate A->B C 3. Incubation to Form Mature Biofilm B->C D 4. Removal of Planktonic Cells C->D E 5. Addition of this compound (and Controls) D->E F 6. Incubation E->F G 7a. Crystal Violet Staining (Biomass Quantification) F->G H 7b. Confocal Microscopy (Structural & Viability Analysis) F->H I 7c. Matrix Component Quantification (eDNA, Protein) F->I J 7d. agr Activation Assay (Signaling Pathway) F->J K 8. Data Analysis and Interpretation G->K H->K I->K J->K

Caption: A comprehensive workflow for evaluating the biofilm dispersal properties of this compound.

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol provides a method to quantify the total biomass of a biofilm after treatment with this compound.

Materials:

  • Staphylococcus aureus strain (e.g., MRSA)

  • Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.3

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Prepare an overnight culture of S. aureus in TSB at 37°C. b. Dilute the overnight culture 1:100 in TSB with 0.5% glucose. c. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. d. Incubate the plate at 37°C for 24-48 hours without shaking to allow for mature biofilm formation.

  • This compound Treatment: a. Carefully aspirate the planktonic culture from each well. b. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. c. Prepare serial dilutions of this compound in TSB. d. Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include a vehicle control (TSB with the same concentration of solvent used for this compound) and a no-treatment control (TSB only). e. Incubate the plate at 37°C for 24 hours.

  • Quantification of Biofilm Biomass: a. Aspirate the medium from the wells and wash the plates twice with PBS. b. Air-dry the plates for 15-20 minutes. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. e. Air-dry the plates completely. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. g. Incubate for 15 minutes at room temperature with gentle shaking. h. Measure the absorbance at 595 nm using a microplate reader.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Visualizing Biofilm Dispersal

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria after this compound treatment.

Materials:

  • Staphylococcus aureus strain

  • TSB with 0.5% glucose

  • Sterile glass-bottom dishes or chamber slides

  • This compound stock solution

  • PBS, pH 7.3

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Formation: a. Grow biofilms directly on the glass surface of the imaging dishes/slides by following steps 1a-1d from Protocol 1, adjusting volumes as necessary for the specific culture vessel.

  • This compound Treatment: a. Follow steps 2a-2e from Protocol 1.

  • Staining and Imaging: a. After incubation with this compound, carefully remove the medium. b. Gently wash the biofilm once with PBS. c. Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in PBS). d. Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-20 minutes. e. Gently wash the biofilms once with PBS to remove excess stain. f. Immediately visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

    • SYTO 9 (live cells): Excitation ~488 nm, Emission ~500-550 nm.

    • Propidium Iodide (dead cells): Excitation ~535 nm, Emission ~617 nm.

Protocol 3: Quantification of Biofilm Matrix Components

This protocol provides methods to quantify key components of the S. aureus biofilm matrix: extracellular DNA (eDNA) and protein.

A. eDNA Quantification

Materials:

  • Biofilms grown and treated with this compound as described in Protocol 1 (in larger formats like 24- or 6-well plates for sufficient material).

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Lysozyme (B549824)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Sodium acetate (B1210297) (3 M, pH 5.2)

  • Fluorometric DNA quantification kit (e.g., Qubit™ or PicoGreen™)

Procedure:

  • Scrape the treated biofilms from the wells into a microcentrifuge tube containing TE buffer.

  • Treat with lysozyme and proteinase K to degrade bacterial cells and proteins.

  • Perform a phenol:chloroform extraction to separate nucleic acids.

  • Precipitate the eDNA with cold ethanol and sodium acetate.

  • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

  • Quantify the eDNA concentration using a fluorometric assay.

B. Protein Quantification

Materials:

  • Biofilms grown and treated with this compound.

  • PBS, pH 7.3

  • Bradford or BCA protein assay kit

  • Sonicator

Procedure:

  • Scrape the treated biofilms into PBS.

  • Sonicate the biofilm suspension to disrupt the matrix and release proteins.

  • Centrifuge to pellet any remaining cells and debris.

  • Use the supernatant to quantify the total protein concentration using a Bradford or BCA assay according to the manufacturer's instructions.

Protocol 4: Assessment of agr System Activation

This protocol describes a method to qualitatively assess the activation of the agr system in S. aureus following this compound treatment, based on hemolytic activity.

Materials:

  • Staphylococcus aureus strain with a functional agr system.

  • S. aureus reporter strain RN4220 (produces only β-hemolysin).

  • Sheep blood agar (B569324) (SBA) plates.

  • This compound.

  • Biofilms grown and treated with this compound as in Protocol 1.

Procedure:

  • Grow S. aureus biofilms and treat with various concentrations of this compound.

  • After treatment, collect the supernatant from the wells.

  • On an SBA plate, streak the RN4220 reporter strain in a single line down the center.

  • Spot the collected supernatants from the this compound-treated and control wells perpendicularly to the RN4220 streak.

  • Incubate the plate at 37°C for 18-24 hours.

  • Observe the hemolytic patterns. Activation of the agr system in the treated S. aureus will lead to the production of δ-hemolysin in the supernatant, which will synergize with the β-hemolysin from RN4220 to create a characteristic arrowhead-shaped zone of complete hemolysis. The size and intensity of this zone can be used as a qualitative measure of agr activation.

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the biofilm dispersal properties of this compound. By employing a combination of biomass quantification, advanced microscopy, and analysis of matrix components and signaling pathways, a detailed understanding of this compound's mechanism of action against bacterial biofilms can be achieved. Such studies are crucial for the development of this compound and its analogues as novel therapeutics for treating biofilm-associated infections.

References

Troubleshooting & Optimization

Overcoming challenges in the chemical synthesis of Lugdunin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis of Lugdunin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the solid-phase peptide synthesis (SPPS) of this compound and its analogues.

Problem 1: Low Coupling Efficiency, Especially with Consecutive Valine Residues

Q: My peptide synthesis is showing low coupling efficiency, resulting in deletion sequences, particularly at the Val-Val steps. What can I do to improve this?

A: This is a known issue in the synthesis of this compound due to the hydrophobicity and steric hindrance of the valine residues.[1] Here are several strategies to troubleshoot this problem:

  • Change the Solvent: Standard DMF may not be sufficient to solvate the growing peptide chain and prevent aggregation. Using acetonitrile (B52724) for the peptide elongation steps has been shown to improve the coupling of consecutive valine residues.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective for synthesizing hydrophobic peptides.

  • Increase Coupling Time and/or Double Couple: For difficult couplings, extending the reaction time or performing a second coupling step (double coupling) with fresh reagents can help drive the reaction to completion.

  • Use a More Potent Coupling Reagent: If standard coupling reagents like HBTU/HOBt are not effective, switching to a more potent activator such as HATU may improve yields.[2]

  • Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt secondary structure formation and improve solvation of the peptide chain.

Problem 2: Racemization at the C-terminal Valine

Q: I am observing a significant amount of a diastereomeric impurity in my final product. How can I minimize this?

A: Partial racemization at the α-carbon of the C-terminal valine (the residue that becomes an aldehyde) is a known side reaction that occurs during cleavage from the aldehyde-generating resin.[1] While difficult to eliminate completely, the following can be considered:

  • Careful Selection of Cleavage Conditions: While a standard cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) is commonly used, minimizing the cleavage time may help reduce the extent of racemization.[2]

  • Use of a Pre-synthesized Thiazolidine (B150603) Building Block: A more advanced and efficient synthesis strategy involves the use of a pre-formed thiazolidine building block, such as Fmoc-L-Thz(L-Val)-OH.[2][3] This approach avoids the on-resin aldehyde formation and subsequent cyclization where racemization can occur.

Problem 3: Low Yield and/or Poor Purity of Crude Product After Cleavage

Q: After cleaving the peptide from the resin, my crude product yield is very low, and the purity is poor. What are the potential causes and solutions?

A: Low yield and purity of the crude product can stem from several issues throughout the SPPS process:

  • Incomplete Deprotection or Coupling: As mentioned in Problem 1, aggregation of the growing peptide chain can hinder both Fmoc deprotection and amino acid coupling, leading to a complex mixture of deletion sequences. Ensure complete deprotection and coupling at each step by using appropriate solvents and coupling strategies.

  • Side Reactions During Cleavage: The highly acidic conditions of TFA cleavage can lead to side reactions, especially with sensitive residues like Tryptophan. The use of scavengers in the cleavage cocktail is crucial. A standard and effective cocktail for this compound synthesis is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water.[2]

  • Peptide Aggregation/Precipitation During Workup: Due to its hydrophobic nature, the cleaved peptide may aggregate and precipitate out of solution during the workup, leading to losses. It is important to handle the peptide in appropriate solvents.

Problem 4: Difficulty in Purifying the Final Product by HPLC

Q: I am struggling to purify my synthetic this compound using reversed-phase HPLC. The peptide either doesn't stick to the column or gives very broad peaks.

A: Purifying hydrophobic peptides like this compound by RP-HPLC can be challenging.[4] Here are some troubleshooting tips:

  • Optimize Solvent System: Ensure that the mobile phase has sufficient organic solvent (typically acetonitrile) to elute the hydrophobic peptide. A shallow gradient may be necessary to achieve good separation from closely related impurities. The use of ion-pairing agents like TFA is standard.

  • Column Selection: A C18 column is typically used for peptide purification. However, for very hydrophobic peptides, a C4 or C8 column, which are less retentive, might provide better results.

  • Sample Solubility: Ensure your crude peptide is fully dissolved before injection. Using a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) to dissolve the peptide before diluting with the mobile phase can be helpful. Be aware that large volumes of these strong solvents can affect the chromatography.

  • Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce retention time by decreasing the viscosity of the mobile phase and improving mass transfer.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemical synthesis of this compound?

A1: The most common method for synthesizing this compound is Fmoc-based solid-phase peptide synthesis (SPPS).[] There are two main approaches for the final cyclization and thiazolidine ring formation:

  • On-resin aldehyde formation and solution-phase cyclization: The linear peptide is synthesized on an aldehyde-generating resin. After cleavage, the N-terminal cysteine of the linear peptide-aldehyde undergoes intramolecular cyclization in solution to form the thiazolidine ring.[1]

  • Use of a pre-synthesized thiazolidine building block: A more efficient and higher-yielding method involves synthesizing a dipeptide building block containing the thiazolidine ring (e.g., Fmoc-L-Thz(L-Val)-OH) and incorporating it into the peptide chain during SPPS. The final macrocyclization is then a standard peptide bond formation.[3]

Q2: Which amino acid residues are critical for the antimicrobial activity of this compound?

A2: Structure-activity relationship (SAR) studies, often conducted through alanine (B10760859) scanning, have identified several key structural motifs essential for this compound's activity:

  • The Thiazolidine Ring: Both the heterocyclic ring itself and the secondary amine within the ring are indispensable for antimicrobial activity.[1]

  • Alternating D- and L-Amino Acid Stereochemistry: The alternating stereochemistry of the amino acid backbone is crucial.

  • Tryptophan and Leucine Residues: The Tryptophan at position 3 and the Leucine at position 4 are critical for activity. Replacing them with alanine leads to a significant loss of antimicrobial potency.[1]

Q3: What are the typical reagents used in the SPPS of this compound?

A3: A typical Fmoc-SPPS for a this compound analogue would involve the following types of reagents:[2]

  • Resin: An amide resin such as Rink Amide resin is suitable if using the pre-synthesized building block approach. An aldehyde-generating resin is needed for the on-resin aldehyde strategy.

  • Fmoc-Deprotection: A solution of a base in DMF, such as 2% DBU and 10% morpholine (B109124) in DMF.

  • Amino Acid Coupling: An activating agent and a base. A common combination is HATU as the activator with HOBt and DIPEA or N-methylmorpholine as the base.

  • Cleavage and Global Deprotection: A strong acid cocktail with scavengers, most commonly TFA/TIPS/water (95:2.5:2.5).

Q4: What are the common byproducts observed in this compound synthesis?

A4: Common byproducts include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling. These can be identified by mass spectrometry as having a lower molecular weight than the target product.

  • Racemized diastereomers: As discussed in the troubleshooting section, racemization at the C-terminal valine can occur, leading to a diastereomer that may be difficult to separate by HPLC. This will have the same mass as the desired product but a different retention time.

  • Products of side reactions during cleavage: If scavengers are not used effectively, modifications to sensitive residues like Tryptophan can occur.

Q5: How is synthetic this compound purified and characterized?

A5:

  • Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing TFA as an ion-pairing agent.[4]

  • Characterization: The purified peptide is characterized by high-resolution mass spectrometry (HRMS) to confirm its molecular weight and by NMR spectroscopy to confirm its structure.[3] Chiral HPLC can be used to confirm the stereochemical integrity of the amino acids.

Data Presentation

Table 1: Summary of Key Reagents in this compound Solid-Phase Peptide Synthesis

StepReagent/Solvent SystemPurposeReference
Fmoc Deprotection 2% DBU, 10% Morpholine in DMFRemoval of the Fmoc protecting group from the N-terminus[2]
Amino Acid Coupling Fmoc-amino acid, HATU, HOBt, N-methylmorpholine/DIPEAFormation of the peptide bond[2]
Cleavage from Resin TFA / TIPS / Water (95:2.5:2.5 v/v/v)Cleavage of the peptide from the solid support and removal of side-chain protecting groups[2]
Final Cyclization HATU, HOAt, DIPEAMacrolactamization to form the cyclic peptide backbone[2]

Table 2: Impact of Alanine Scanning on this compound's Antimicrobial Activity (MIC against S. aureus)

This compound AnalogueModificationRelative ActivityReference
This compound (Wild Type) -++++[1]
Ala-scan 1 Cys replaced with Ala (linear peptide)Inactive[1]
Ala-scan 2 Trp at position 3 replaced with AlaInactive[1]
Ala-scan 3 Leu at position 4 replaced with AlaInactive[1]
Ala-scan 4 Val residues replaced with Ala (various)Reduced Activity[1]

(Note: Relative activity is a qualitative representation based on reported MIC values.)

Experimental Protocols

Protocol 1: Exemplary Solid-Phase Peptide Synthesis of a this compound Analogue

This protocol is a generalized example based on published methods.[2]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 2% DBU and 10% morpholine in DMF for 5 minutes, then repeat for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (6 eq.), HATU (6 eq.), and HOBt (6 eq.) in DMF with N-methylmorpholine (8 eq.) for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Steps 2 and 3 for each amino acid in the sequence, including the pre-synthesized Fmoc-L-Thz(L-Val)-OH building block.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Cyclization:

    • Dissolve the linear peptide in a large volume of DMF.

    • Add HATU (4 eq.), HOAt (6 eq.), and DIPEA (8 eq.).

    • Stir the reaction at room temperature for 24 hours, monitoring by HPLC-MS.

  • Purification:

    • Concentrate the reaction mixture under vacuum.

    • Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

Lugdunin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Cyclization Cleavage and Cyclization cluster_Purification Purification and Analysis Resin Resin Deprotection_1 Deprotection_1 Resin->Deprotection_1 Swell in DMF Coupling_1 Coupling_1 Deprotection_1->Coupling_1 Fmoc Removal Deprotection_2 Deprotection_2 Coupling_1->Deprotection_2 Couple Amino Acid Challenge_1 Poor Coupling Coupling_1->Challenge_1 Coupling_2 Coupling_2 Deprotection_2->Coupling_2 Fmoc Removal Final_Deprotection Final_Deprotection Coupling_2->Final_Deprotection Couple Building Block Challenge_2 Aggregation Coupling_2->Challenge_2 Cleavage Cleavage from Resin (TFA/TIPS/H2O) Final_Deprotection->Cleavage Cyclization Macrolactamization (HATU/DIPEA) Cleavage->Cyclization Challenge_3 Racemization Cleavage->Challenge_3 Purification RP-HPLC Cyclization->Purification Challenge_4 Low Yield Cyclization->Challenge_4 Analysis MS and NMR Purification->Analysis

Caption: Workflow for the chemical synthesis of this compound, highlighting key stages and potential challenges.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Start Problem Encountered LowCoupling Low Coupling Efficiency / Deletion Sequences Start->LowCoupling Aggregation Resin Shrinking / Poor Solvation Start->Aggregation Impurity Unexpected Peak in HPLC/MS Start->Impurity LowYield Low Final Yield Start->LowYield CheckSolvent Optimize Solvent? LowCoupling->CheckSolvent CheckReagents Use Potent Coupling Reagents? LowCoupling->CheckReagents Aggregation->CheckSolvent CheckCleavage Optimize Cleavage Cocktail? Impurity->CheckCleavage LowYield->CheckCleavage CheckPurification Adjust HPLC Method? LowYield->CheckPurification Solution1 Use Acetonitrile or 'Magic Mixture' CheckSolvent->Solution1 Solution2 Use HATU; Double Couple CheckReagents->Solution2 Solution3 Ensure Fresh Scavengers (TIS) CheckCleavage->Solution3 Solution4 Use C4/C8 Column; Temp Control CheckPurification->Solution4

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Optimizing fermentation conditions for increased Lugdunin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for increased Lugdunin yield from Staphylococcus lugdunensis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Cause Recommended Action
Low or No this compound Yield Suboptimal Media Composition: Inadequate levels of essential nutrients can limit bacterial growth and secondary metabolite production.- Ensure the use of a suitable basal medium (BM) containing soy peptone, yeast extract, NaCl, glucose, and K2HPO4. - Verify the concentrations of key components. See Table 1 for a typical basal medium composition. - Consider screening different carbon and nitrogen sources to identify optimal nutrients for your specific S. lugdunensis strain.
Inadequate Iron Limitation: this compound production is often induced under iron-limiting conditions.- Supplement the fermentation medium with an iron chelator such as 2,2'-dipyridyl (e.g., at a concentration of 200 µM) to induce the this compound biosynthesis operon. - Note that in some studies, no this compound activity was observed without the addition of an iron chelator.
Incorrect pH: The pH of the fermentation medium significantly impacts enzyme activity and nutrient availability.- Adjust the initial pH of the medium to the optimal range. Studies have shown that a pH of 7.5 is optimal for this compound activity. - Monitor and control the pH throughout the fermentation process, as microbial metabolism can cause pH shifts.
Suboptimal Temperature: Temperature affects bacterial growth rate and enzyme kinetics involved in this compound biosynthesis.- Maintain the incubator or bioreactor at the optimal temperature for S. lugdunensis growth and this compound production, which is typically 37°C.
Insufficient Aeration or Agitation: Oxygen availability is critical for the growth of facultative anaerobes like S. lugdunensis and for the biosynthesis of many secondary metabolites.- Optimize the agitation speed and aeration rate in your fermenter to ensure sufficient dissolved oxygen. - For shake flask cultures, ensure adequate headspace and vigorous shaking. - In a bioreactor, start with a moderate agitation speed (e.g., 200 rpm) and aeration rate (e.g., 1 vvm) and adjust based on dissolved oxygen monitoring.
Inappropriate Fermentation Time: The kinetics of cell growth and secondary metabolite production are time-dependent.- Harvest the culture at the optimal time point. This compound production is a secondary metabolic process, often peaking in the stationary phase. A 72-hour incubation period has been identified as optimal for this compound activity.
Inconsistent Batch-to-Batch Yields Variable Inoculum Quality: The age, density, and physiological state of the starter culture can impact fermentation performance.- Standardize your inoculum preparation protocol. Use a fresh overnight culture and ensure a consistent inoculum density for each fermentation.
Media Preparation Inconsistencies: Minor variations in media components or preparation can lead to different outcomes.- Use a standardized protocol for media preparation, ensuring accurate weighing of components and consistent sterilization procedures.
Contamination of Culture Non-sterile Technique: Introduction of foreign microorganisms can outcompete S. lugdunensis or produce compounds that interfere with this compound production or detection.- Adhere to strict aseptic techniques during all stages of media preparation, inoculation, and sampling. - Regularly check for culture purity by plating on appropriate agar (B569324) and performing microscopy. S. lugdunensis colonies are typically hemolytic, sticky, and can be yellow or tan.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a basal fermentation medium for this compound production?

A1: A commonly used basal medium (BM) for Staphylococcus lugdunensis fermentation consists of:

Table 1: Composition of Basal Medium (BM) for S. lugdunensis Fermentation

ComponentConcentration (g/L)
Soy Peptone10
Yeast Extract5
NaCl5
Glucose1
K2HPO41
pH 7.2 - 7.5

Q2: How critical is iron limitation for this compound production?

A2: Iron limitation is a crucial factor for inducing this compound production. The addition of an iron chelator, such as 2,2'-dipyridyl, to the culture medium has been shown to be essential for this compound activity in some studies. Without iron limitation, the expression of the this compound biosynthetic gene cluster may be repressed.

Q3: What are the optimal pH and temperature for this compound production?

A3: Based on current research, the optimal conditions for this compound activity are a pH of 7.5 and an incubation temperature of 37°C. It is recommended to maintain these conditions for optimal yield.

Q4: How long should the fermentation be carried out?

A4: A fermentation time of 72 hours has been found to be optimal for achieving high this compound activity. This compound is a secondary metabolite, and its production typically increases as the bacterial culture enters the stationary phase of growth.

Q5: What are the key parameters to monitor during fermentation?

A5: Key parameters to monitor include:

  • pH: To ensure it remains in the optimal range.

  • Dissolved Oxygen (DO): To maintain aerobic conditions.

  • Cell Density (OD600): To track bacterial growth phases.

  • Substrate Consumption (e.g., Glucose): To understand nutrient utilization.

Experimental Protocols

Fermentation of Staphylococcus lugdunensis for this compound Production

This protocol provides a general procedure for shake flask fermentation.

Materials:

  • Staphylococcus lugdunensis strain

  • Basal Medium (BM) (see Table 1)

  • 2,2'-dipyridyl (iron chelator)

  • Sterile shake flasks

  • Incubator shaker

Procedure:

  • Prepare the Basal Medium according to the composition in Table 1 and sterilize by autoclaving.

  • Allow the medium to cool to room temperature.

  • If inducing iron limitation, add a sterile stock solution of 2,2'-dipyridyl to a final concentration of 200 µM.

  • Inoculate the medium with an overnight culture of S. lugdunensis to a starting OD600 of approximately 0.05.

  • Incubate the flask at 37°C with vigorous shaking (e.g., 200-250 rpm) for 72 hours.

  • Harvest the culture for this compound extraction.

Extraction and Quantification of this compound

This is a general protocol for the extraction and quantification of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • 1-Butanol

  • Methanol

  • Acetonitrile (B52724)

  • Formic acid

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or Mass Spectrometry (MS) detector.

  • This compound standard (if available for absolute quantification)

Procedure:

Extraction:

  • Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.

  • Extract the supernatant with an equal volume of 1-butanol.

  • Separate the organic phase and evaporate to dryness under vacuum.

  • Re-dissolve the dried extract in a suitable solvent, such as methanol, for HPLC analysis.

HPLC Quantification:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid, is commonly used for peptide separation.

  • Detection: Monitor the absorbance at a wavelength where this compound absorbs (e.g., around 214 nm for peptide bonds) or use a mass spectrometer for more specific detection.

  • Quantification: If a pure standard is available, create a standard curve to determine the absolute concentration of this compound in the extract. If a standard is not available, relative quantification can be performed by comparing peak areas between different samples.

Visualizations

Fermentation_Optimization_Workflow cluster_Preparation Preparation cluster_Fermentation Fermentation cluster_Parameters Key Parameters to Optimize cluster_Downstream Downstream Processing & Analysis Media_Prep Media Preparation (Basal Medium) Fermentation Fermentation (S. lugdunensis) Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation (Overnight Culture) Inoculum_Prep->Fermentation Extraction This compound Extraction Fermentation->Extraction Optimization Parameter Optimization Optimization->Fermentation Optimized Conditions pH pH pH->Optimization Temp Temperature Temp->Optimization Aeration Aeration Aeration->Optimization Agitation Agitation Agitation->Optimization Media_Comp Media Components Media_Comp->Optimization Time Fermentation Time Time->Optimization Quantification HPLC Quantification Extraction->Quantification Quantification->Optimization Yield Data Feedback

Caption: Workflow for optimizing this compound fermentation conditions.

Lugdunin_Biosynthesis_Signaling cluster_regulation Regulation cluster_biosynthesis Biosynthesis Pathway Iron_Limitation Iron Limitation lug_operon lug Operon (lugA, lugB, lugC, lugD) Iron_Limitation->lug_operon Induces Expression NRPS Non-Ribosomal Peptide Synthetases lug_operon->NRPS Encode Linear_Peptide Linear this compound Peptide NRPS->Linear_Peptide Synthesizes Precursors Amino Acid Precursors Precursors->NRPS Cyclic_this compound Cyclic this compound Linear_Peptide->Cyclic_this compound Cyclization

Caption: Simplified signaling pathway for this compound biosynthesis.

Technical Support Center: Enhancing the Stability and Solubility of Lugdunin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Lugdunin and its derivatives.

Troubleshooting Guides

Issue: Poor Solubility of a this compound Derivative

Researchers often face challenges with the aqueous solubility of this compound and its analogs due to their cyclic peptide structure and hydrophobic residues. This guide provides a systematic approach to troubleshoot and improve solubility.

Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Optimization Strategies cluster_2 Advanced Formulation start Poorly soluble this compound derivative check_solvent Initial solvent system? (e.g., DMSO, DMF) start->check_solvent cosolvent Use of Co-solvents (e.g., Ethanol (B145695), Acetonitrile) check_solvent->cosolvent Precipitation upon aqueous dilution ph_adjustment pH Adjustment (away from pI) check_solvent->ph_adjustment Insoluble in neutral buffer surfactants Use of Surfactants (e.g., Tween 80, Pluronic F-68) cosolvent->surfactants Still precipitates ph_adjustment->surfactants Limited improvement chem_modification Chemical Modification (e.g., Cationic derivatives) surfactants->chem_modification Incompatible with assay success Adequate Solubility Achieved surfactants->success nanoparticles Nanoparticle Encapsulation chem_modification->nanoparticles Inherent low solubility chem_modification->success liposomes Liposomal Formulation nanoparticles->liposomes Requires specific delivery liposomes->success

Caption: Troubleshooting workflow for improving the solubility of this compound derivatives.

Issue: Degradation of this compound Derivative in Experimental Assay

The stability of this compound derivatives can be compromised by factors such as pH, temperature, and enzymatic activity in biological matrices. This guide outlines steps to identify and mitigate degradation.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Outcome start This compound derivative shows loss of activity check_stability Assess stability under assay conditions (LC-MS analysis) start->check_stability ph_control Optimize pH of Buffer check_stability->ph_control pH-dependent degradation temp_control Reduce Incubation Temperature check_stability->temp_control Temperature-sensitive protease_inhibitors Add Protease Inhibitors (for biological assays) check_stability->protease_inhibitors Enzymatic degradation ph_control->temp_control Degradation persists temp_control->protease_inhibitors Still unstable structural_mod Structural Modification (e.g., D-amino acids, cyclization) protease_inhibitors->structural_mod Inhibitors interfere with assay stable_compound Derivative is stable in assay protease_inhibitors->stable_compound structural_mod->stable_compound

Caption: Troubleshooting workflow for addressing the degradation of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and its derivatives?

A1: this compound and its hydrophobic analogs are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For biological assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% v/v).

Q2: My this compound derivative precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: This is a common issue. Here are a few strategies to overcome this:

  • Slow Dilution: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This helps to prevent localized high concentrations of the compound that can lead to aggregation.

  • Sonication: Briefly sonicate the solution in a water bath to help break up aggregates and improve dissolution.

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.

  • Use of Co-solvents: In some cases, adding a small percentage of a water-miscible organic solvent like ethanol or acetonitrile (B52724) to the aqueous buffer can improve solubility.

Q3: How can I improve the stability of my this compound derivative in serum or plasma for in vitro assays?

A3: Peptide degradation in serum or plasma is primarily due to proteases. To improve stability, consider the following:

  • Use of Protease Inhibitors: Supplementing your assay medium with a cocktail of protease inhibitors can reduce enzymatic degradation.

  • Heat Inactivation of Serum: Heating the serum (e.g., at 56°C for 30 minutes) can inactivate some proteases, but may also affect other serum components.

  • Structural Modifications: Synthesizing derivatives with D-amino acids or further cyclization can enhance resistance to proteolysis. The inherent cyclic structure of this compound already provides a degree of stability compared to linear peptides.

Q4: Are there any chemical modifications that can systematically improve the solubility and stability of this compound?

A4: Yes, structure-activity relationship (SAR) studies on this compound have explored modifications to enhance its physicochemical properties. One promising approach has been the development of cationic this compound derivatives. By introducing positively charged amino acids, the overall hydrophilicity of the molecule is increased, which can lead to improved aqueous solubility.[1] These modifications have been shown to not only improve solubility but also to broaden the antimicrobial spectrum of the derivatives.[2]

Q5: How does this compound exert its immunomodulatory effects, and is this pathway relevant to its stability?

A5: this compound can amplify innate immune responses in the skin. This is thought to occur through the Toll-like receptor 2 (TLR2) signaling pathway, which involves the adaptor protein MyD88. This signaling leads to the production of antimicrobial peptides and chemokines by host cells. The stability of this compound is crucial for this activity, as the molecule needs to remain intact to interact with the cellular components and initiate the signaling cascade.

Signaling Pathway of this compound-mediated Immune Response:

G cluster_0 Cellular Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response This compound This compound tlr2 TLR2 This compound->tlr2 Binds to myd88 MyD88 tlr2->myd88 Recruits downstream Downstream Signaling (e.g., NF-κB activation) myd88->downstream Activates amp Antimicrobial Peptide Production downstream->amp chemokines Chemokine Production downstream->chemokines immune_response Enhanced Innate Immune Response amp->immune_response chemokines->immune_response

Caption: Simplified signaling pathway of this compound's immunomodulatory effect via TLR2.

Data Presentation

Table 1: Solubility and Stability Characteristics of this compound and its Derivatives (Qualitative Summary)
Compound TypeSolubility in Aqueous BuffersStability in Biological MediaKey Findings
This compound (Native) LowModerateSoluble in organic solvents like DMSO. The cyclic structure provides some protease resistance.
Hydrophobic Analogs Very LowModerate to HighModifications that increase hydrophobicity generally decrease aqueous solubility.
Cationic Derivatives ImprovedModerateIntroduction of positively charged residues enhances aqueous solubility.[1]
Alanine-scanned Analogs VariableVariableSubstitution with alanine (B10760859) can affect both solubility and activity, depending on the position.[3][4]
Table 2: Antimicrobial Activity of Selected this compound Derivatives

This table presents a summary of the antimicrobial activity of some this compound analogs from structure-activity relationship (SAR) studies. While not a direct measure of solubility or stability, the ability to perform these assays implies sufficient solubility and stability under the assay conditions.

DerivativeModificationAntimicrobial Activity (Compared to this compound)Reference
Enantiomeric this compound All L-amino acids to D, and all D to LEqual activity[3][4]
Alanine Scan Analogs Systematic replacement of amino acids with AlanineGenerally reduced or abolished activity[3][4]
Cationic Derivative (WK6) Tryptophan modification and amino acid mutationPotent, broad-spectrum activity[1]
Cationic Derivative (Lug-15) Biphenylmethyl modification and multi-cationic amino acid mutationsStrong activity against Gram-positive and Gram-negative bacteria[2]

Experimental Protocols

Protocol 1: General Method for Assessing the Aqueous Solubility of this compound Derivatives
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix thoroughly.

  • Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-4 hours).

  • Visual Inspection: Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.

  • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

Protocol 2: General Method for Assessing the Stability of this compound Derivatives in Serum
  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Thaw a vial of pooled human or mouse serum and keep it on ice.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with the serum to achieve the desired final peptide concentration (e.g., 100 µg/mL) and serum concentration (e.g., 50% v/v).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with 0.1% formic acid) to the aliquot.

    • Incubate on ice to precipitate the serum proteins.

  • Analysis:

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the intact peptide and any degradation products.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining at each time point. The degradation half-life can be calculated from these data.

Logical Relationships

Impact of Chemical Modifications on this compound Properties

The following diagram illustrates the logical relationships between different types of chemical modifications and their expected impact on the solubility, stability, and activity of this compound derivatives.

G cluster_0 Chemical Modifications cluster_1 Physicochemical & Biological Properties cationic Introduce Cationic Residues solubility Aqueous Solubility cationic->solubility Increases spectrum Antimicrobial Spectrum cationic->spectrum May Broaden hydrophobic Increase Hydrophobicity hydrophobic->solubility Decreases activity Antimicrobial Activity hydrophobic->activity May Increase (up to a point) d_amino Incorporate D-Amino Acids stability Proteolytic Stability d_amino->stability Increases d_amino->activity May be maintained or altered pegylation PEGylation pegylation->solubility Increases pegylation->stability Increases pegylation->activity May Decrease

Caption: Logical relationships between chemical modifications and their effects on this compound derivative properties.

References

Technical Support Center: Investigating Bacterial Resistance to Lugdunin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating potential mechanisms of bacterial resistance to the novel antibiotic, Lugdunin. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions & Troubleshooting Guides

1. Q: My Staphylococcus aureus strain, which was initially sensitive to this compound, now shows a higher Minimum Inhibitory Concentration (MIC) after exposure. Where should I start my investigation?

A: An increase in MIC suggests the development of resistance. The primary known mechanism of resistance to this compound is efflux mediated by specific ABC transporters.[1][2][3][4] Therefore, your investigation should initially focus on the possibility of efflux pump involvement.

  • Troubleshooting Steps:

    • Efflux Pump Inhibitor (EPI) Assay: Perform MIC assays with and without a broad-spectrum EPI like reserpine (B192253) or verapamil. A significant decrease in the this compound MIC in the presence of an EPI suggests the involvement of an efflux pump.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known multidrug resistance efflux pump genes (e.g., norA, norB, norC, smr, mepA in S. aureus) between your resistant isolate and the susceptible parent strain. Overexpression of one or more of these pumps in the resistant strain is a strong indicator of their involvement.

    • Whole-Genome Sequencing (WGS): If the above steps are inconclusive, perform WGS on both the resistant and susceptible strains. Look for mutations in the promoter or coding regions of efflux pump genes, or for the potential acquisition of new genetic material, such as the lugIEFGH operon, which confers specific resistance to this compound in its native producer, Staphylococcus lugdunensis.[1][5]

2. Q: I am investigating the native producer, Staphylococcus lugdunensis, and want to confirm the role of the lugIEFGH operon in self-resistance. What is the best approach?

A: The lugIEFGH operon encodes two ABC transporters that are crucial for this compound secretion and self-resistance.[1][2][3][4] To confirm their role, you can perform gene knockout and heterologous expression experiments.

  • Troubleshooting Steps:

    • Gene Deletion: Create targeted deletions of lugEF, lugGH, and the entire lugIEFGH operon in S. lugdunensis.

    • MIC Testing: Compare the this compound MIC of the knockout mutants to the wild-type strain. Deletion of these genes should result in a significant decrease in the MIC. For instance, deleting the entire lugIEFGH gene set has been shown to decrease the MIC from approximately 10.5 µg/ml to 2.0 µg/ml.[1]

    • Heterologous Expression: Clone the lugIEFGH operon into a susceptible host, such as S. aureus, and express it. The transformed S. aureus should exhibit a significantly increased MIC to this compound compared to the untransformed control.[1]

3. Q: Could resistance to this compound arise from mechanisms other than efflux pumps?

A: While efflux is the only confirmed mechanism, other possibilities, though less likely given this compound's mode of action, should be considered in a comprehensive investigation. This compound acts by dissipating the bacterial cell's membrane potential.[1][6] This makes target modification less probable than for antibiotics with specific enzymatic targets.

  • Potential (but unconfirmed) Mechanisms to Investigate:

    • Enzymatic Degradation: Although no this compound-degrading enzymes have been identified, this is a common antibiotic resistance strategy. You could test for this by incubating this compound with cell lysates from your resistant and susceptible strains and measuring the remaining active compound over time via HPLC.

    • Membrane Alteration: Since this compound targets the membrane potential, changes in membrane composition (e.g., lipid content) could theoretically confer a degree of resistance. This can be investigated using lipidomics to compare the membrane lipid profiles of resistant and susceptible strains.

4. Q: My sequencing data did not reveal any mutations in known efflux pumps or the acquisition of the lug operon. What should I do next?

A: If WGS is unrevealing, consider the following:

  • Transcriptomics: Perform RNA-seq to get a global view of transcriptional changes. This may reveal the upregulation of novel or uncharacterized transporters or other genes that contribute to the resistant phenotype.

  • Regulatory Mutations: Carefully re-examine your WGS data for mutations in regulatory genes (e.g., two-component systems, global regulators) that might indirectly lead to the overexpression of resistance-conferring genes.

  • Spontaneous Resistance Frequency: Note that the frequency of spontaneous resistance to this compound in S. aureus has been reported to be very low.[5][7][8] The observed increase in MIC might be due to a transient adaptive response rather than a stable genetic mutation.

Quantitative Data Summary

The following table provides a summary of expected MIC values based on the presence or absence of the primary this compound resistance mechanism, the lugIEFGH operon. This data is compiled from published studies and serves as a reference for expected experimental outcomes.[1]

Bacterial Strain Relevant Genotype This compound MIC (µg/mL) Interpretation
S. lugdunensis IVK28Wild-type (contains lugIEFGH)~10.5Native producer with self-resistance mechanism.
S. lugdunensis IVK28ΔlugIEFGH~2.0Deletion of the resistance operon leads to increased susceptibility.
S. aureus N315Wild-type (lacks lugIEFGH)Low (Susceptible)Lacks the specific resistance mechanism.
S. aureus N315pRB474-lugIEFGHHigh (Resistant)Heterologous expression of the operon confers resistance.

Experimental Protocols

1. Protocol: Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

  • Prepare this compound Stock: Dissolve this compound in DMSO to a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB), starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

  • Prepare Inoculum: Culture bacteria to an exponential growth phase. Dilute the culture to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

2. Protocol: Efflux Pump Inhibitor (EPI) Assay

  • Prepare Plates: Prepare two sets of 96-well plates with serial dilutions of this compound as described in the MIC protocol.

  • Add EPI: To one set of plates, add a sub-inhibitory concentration of an EPI (e.g., 20 µg/mL of reserpine) to each well. The other set will not contain the EPI.

  • Inoculation and Incubation: Proceed with inoculation and incubation as described in the MIC protocol for both sets of plates.

  • Analysis: Compare the MIC of this compound with and without the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and indicates the involvement of an efflux pump.

3. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

  • RNA Extraction: Grow both the susceptible parent strain and the resistant isolate to mid-log phase. Extract total RNA using a commercial kit, ensuring complete removal of DNA with a DNase treatment step.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for your target efflux pump genes and a housekeeping gene (e.g., gyrA) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative fold change in gene expression of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.

Visualizations

lugdunin_resistance_mechanism cluster_membrane Bacterial Cell Envelope cluster_transporter LugIEFGH ABC Transporter Complex membrane Inner Membrane Periplasm/Cell Wall Outer Environment lugdunin_out This compound membrane:f0->lugdunin_out lugGH LugGH adp ADP + Pi lugGH->adp lugEF LugEF lugEF->adp lugI LugI lugdunin_in This compound lugdunin_in->membrane:f0 enters cell atp ATP atp->lugGH atp->lugEF

Caption: The LugIEFGH ABC transporter complex actively exports this compound.

experimental_workflow start Observation: Increased this compound MIC epi_assay Efflux Pump Inhibitor (EPI) Assay start->epi_assay result_epi_pos MIC Decreases (Efflux Involved) epi_assay->result_epi_pos Positive result_epi_neg No Change in MIC epi_assay->result_epi_neg Negative q_pcr qRT-PCR of Known Efflux Pumps result_qpcr_pos Pump(s) Overexpressed q_pcr->result_qpcr_pos result_qpcr_neg Normal Expression q_pcr->result_qpcr_neg wgs Whole-Genome Sequencing (WGS) result_wgs Identify Mutations or Acquired Genes wgs->result_wgs result_epi_pos->q_pcr result_epi_neg->wgs functional_validation Functional Validation: Gene Knockout & Complementation result_qpcr_pos->functional_validation result_qpcr_neg->wgs result_wgs->functional_validation

Caption: Experimental workflow for investigating this compound resistance.

logical_relationships cluster_resistance This compound Resistance cluster_mechanisms Potential Mechanisms cluster_causes Underlying Causes resistance Bacterial Resistance to this compound efflux Increased Efflux resistance->efflux degradation Enzymatic Degradation (Hypothetical) resistance->degradation membrane_mod Membrane Alteration (Hypothetical) resistance->membrane_mod gene_acquisition Acquisition of Resistance Genes (e.g., lugIEFGH) efflux->gene_acquisition upregulation Upregulation of Native Efflux Pumps efflux->upregulation mutation Mutations in Regulatory Genes upregulation->mutation

Caption: Logical relationships of this compound resistance mechanisms.

References

Troubleshooting low yields in solid-phase synthesis of cyclic peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Synthesis of Cyclic Peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Troubleshooting Guides (Question & Answer Format)

Q1: My on-resin cyclization is resulting in a very low yield of the desired cyclic peptide. What are the most common causes and how can I address them?

Low yields in on-resin cyclization are frequently due to either incomplete cyclization or competing side reactions. The primary culprits are often intermolecular oligomerization (dimerization or polymerization) and the formation of side products.

Troubleshooting Steps:

  • Assess Oligomerization: Analyze your crude product by HPLC and Mass Spectrometry (MS). The presence of species with multiples of the expected molecular weight indicates oligomerization.

  • Identify Side Products: Look for common side products such as truncated linear peptides, deletion sequences, or products of side-chain reactions.

  • Optimize Cyclization Conditions: If oligomerization is the main issue, reaction conditions need to be adjusted to favor intramolecular cyclization.

Q2: How can I minimize the formation of dimers and other oligomers during on-resin cyclization?

Oligomerization occurs when the N-terminus of one peptide chain reacts with the C-terminus of another, rather than its own. On-resin cyclization inherently minimizes this through the principle of "pseudo-dilution," where peptide chains are physically separated by being anchored to the resin.[1] However, high resin loading can counteract this effect.

Solutions:

  • Reduce Resin Loading: Using a resin with a lower loading capacity (e.g., 0.2-0.5 mmol/g) increases the distance between peptide chains, favoring intramolecular cyclization.

  • Use Chaotropic Agents: For sequences prone to aggregation, which can bring peptide chains into close proximity, consider adding chaotropic agents like guanidinium (B1211019) chloride (6 M) to the cyclization cocktail to disrupt these interactions.[1]

  • Incorporate Turn-Inducing Residues: Including amino acids like proline or D-amino acids in your sequence can pre-organize the linear peptide into a conformation that favors cyclization.[1]

Q3: What are common side reactions during solid-phase cyclization and how can I prevent them?

Several side reactions can occur during solid-phase peptide synthesis and cyclization, leading to a lower yield of the desired product.

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially when proline is at the N-terminus, leading to cleavage from the resin.

    • Prevention: Use 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation.[1]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring intermediate, which can lead to a mixture of α- and β-peptides upon ring opening.

    • Prevention: Add HOBt to the deprotection solution.

  • Racemization: The C-terminal amino acid is susceptible to epimerization during activation.

    • Prevention: Use racemization-suppressing additives like HOBt or Oxyma Pure with carbodiimide (B86325) coupling reagents.[1] Perform the reaction at a lower temperature (e.g., 0°C).

Q4: How do I choose the right coupling reagent for my cyclization?

The choice of coupling reagent is critical for a successful cyclization, impacting reaction speed, efficiency, and the risk of side reactions like racemization.[1]

  • Phosphonium Reagents (e.g., PyBOP, BOP): These are well-suited for cyclization as they do not affect amino groups and can be used in excess.[1]

  • Aminium/Uronium Reagents (e.g., HATU, HBTU): These are highly efficient and fast-acting but can sometimes cause side reactions.[1] HATU is often preferred over HBTU for its speed and reduced epimerization.

  • Carbodiimides (e.g., DIC, EDC): These are cost-effective but should be used with additives like HOBt or Oxyma Pure to improve efficiency and suppress racemization.[1]

  • Oxyma-Based Reagents (e.g., COMU): These reagents are known for their high efficiency, comparable to HATU, and have a better safety profile than many HOBt-based reagents.

Q5: My peptide is very hydrophobic and aggregates during synthesis. How can this be addressed to improve cyclization yield?

Hydrophobic peptides are prone to aggregation, which can hinder both the synthesis of the linear precursor and the subsequent cyclization.

  • Use Disrupting Agents: As mentioned, chaotropic agents like guanidinium chloride can break up aggregates.[1]

  • Optimize the Solvent System: A mixture of solvents, such as DMF/DCM or the use of NMP, may be necessary to maintain the solubility of the linear peptide.[1]

  • Incorporate Solubilizing Tags: Temporarily adding a solubilizing tag, like a PEG chain, can improve solubility during synthesis and cyclization.

Data Presentation: Quantitative Insights

While direct comparative yield data for a single peptide with various coupling reagents is sparse in the literature, the following tables summarize available quantitative and qualitative data to guide your experimental design.

Table 1: On-Resin Cyclization Efficiency of a 15-mer Peptide

Linker Amino AcidCyclization ConditionsCrude Purity of Cyclic Peptide (%)
Glutamic AcidDouble Coupling, 50°C28.0
Glutamic AcidDouble Coupling, RT22.5
Glutamic AcidSingle Coupling, RT22.8
Aspartic AcidDouble Coupling, 50°C16.6
Aspartic AcidSingle Coupling, RT13.3

Data adapted from a study evaluating on-resin head-to-tail cyclization protocols.

Table 2: Qualitative Comparison of Common Coupling Reagents for Cyclization

Coupling Reagent ClassExamplesRelative EfficiencyRacemization RiskNotes
Phosphonium Salts PyBOP, BOPHighLowWell-suited for cyclization, can be used in excess.[1]
Aminium/Uronium Salts HATU, HBTU, HCTUVery HighLow to ModerateHATU is generally more reactive and less prone to racemization than HBTU.
Carbodiimides DIC, EDCModerateHigh (without additives)Must be used with additives like HOBt or Oxyma Pure to suppress racemization.[1]
Oxyma-Based Reagents COMUVery HighLowOften show performance similar to HOAt-based reagents like HATU.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization using HATU

This protocol describes the cyclization of a linear peptide synthesized on a Rink Amide resin.

  • Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide should be anchored to the resin via a side chain (e.g., of Asp or Glu) with an orthogonal protecting group on the C-terminus (e.g., Allyl).

  • N-Terminal Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • C-Terminal Deprotection: Selectively remove the C-terminal protecting group (e.g., using Pd(PPh₃)₄ for Allyl).

  • Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes.

  • Cyclization Cocktail Preparation: In a separate vessel, dissolve HATU (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.

  • Cyclization Reaction: Add the cyclization cocktail to the resin and agitate at room temperature. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 1-4 hours.

  • Washing: Once the reaction is complete (a negative Kaiser test can be indicative), thoroughly wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

Protocol 2: Solution-Phase Head-to-Tail Cyclization using PyBOP

This protocol is for the cyclization of a fully protected linear peptide in solution.

  • Linear Peptide Preparation: Synthesize the linear peptide with all side-chain protecting groups intact. Cleave the peptide from the resin, leaving the N- and C-terminal protecting groups in place.

  • Terminal Deprotection: Selectively deprotect the N- and C-termini to yield the free amine and carboxylic acid.

  • High Dilution Setup: Dissolve the linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 1-5 mM.[1]

  • Cyclization Reaction: Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the peptide solution. Stir the reaction at room temperature or 0°C.

  • Monitoring: Monitor the reaction by analytical RP-HPLC to observe the disappearance of the linear peptide and the appearance of the cyclic product.

  • Work-up: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

  • Global Deprotection: Treat the protected cyclic peptide with a suitable cleavage cocktail to remove all side-chain protecting groups.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

Protocol 3: Cleavage of Cyclic Peptide from Rink Amide Resin

  • Resin Preparation: After on-resin cyclization, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in your peptide. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2] Allow the mixture to stand at room temperature for 2-3 hours with occasional agitation.

  • Filtration: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of TFA or DCM.

  • Precipitation: Combine the filtrates and add to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: HPLC Purification of Cyclic Peptides

  • Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent. A mixture of water/acetonitrile with 0.1% TFA is common. For difficult-to-dissolve peptides, a small amount of DMSO can be used.[3] Filter the sample through a 0.22 µm syringe filter.

  • Column and Mobile Phases: Use a C18 reversed-phase HPLC column. The mobile phases are typically:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Method Development (Analytical Scale):

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small amount of the sample.

    • Run a gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Preparative Scale Purification:

    • Scale up the injection volume on a preparative column using the optimized gradient from the analytical run.

    • Collect fractions corresponding to the peak of the desired cyclic peptide.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC and confirm the identity by MS.

    • Pool the pure fractions and lyophilize to obtain the final purified cyclic peptide.

Visualizations

sps_workflow Resin Solid Support (Resin) Load Load First Protected Amino Acid Resin->Load Deprotect1 Fmoc Deprotection Load->Deprotect1 Couple Couple Next Protected Amino Acid Deprotect1->Couple Wash Wash Couple->Wash Repeat Repeat Deprotection, Coupling, and Washing for Linear Sequence Wash->Repeat Repeat->Deprotect1 Cyclize On-Resin Cyclization Repeat->Cyclize Cleave Cleavage and Global Deprotection Cyclize->Cleave Purify Purification (HPLC) Cleave->Purify Final Pure Cyclic Peptide Purify->Final troubleshooting_yield Start Low Yield of Cyclic Peptide Analyze Analyze Crude Product (HPLC, MS) Start->Analyze CheckOligo Oligomers Present? Analyze->CheckOligo CheckSide Side Products (e.g., Deletion Sequences)? CheckOligo->CheckSide No OptimizeCyclization Optimize Cyclization: - Lower Resin Loading - Chaotropic Agents - Turn-Inducing Residues CheckOligo->OptimizeCyclization Yes OptimizeSPPS Optimize Linear Synthesis: - Different Coupling Reagent - Double Coupling - Capping Step CheckSide->OptimizeSPPS Yes CheckPurity Low Purity of Desired Product? CheckSide->CheckPurity No Success Improved Yield OptimizeCyclization->Success OptimizeSPPS->Success OptimizePurification Optimize Purification: - Adjust HPLC Gradient - Different Column CheckPurity->OptimizePurification Yes OptimizePurification->Success cyclization_comparison cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization or_start Resin-Bound Linear Peptide or_deprotect N/C-Termini Deprotection (on-resin) or_start->or_deprotect or_cyclize Intramolecular Cyclization (Pseudo-dilution) or_deprotect->or_cyclize or_cleave Cleavage & Deprotection or_cyclize->or_cleave or_end Crude Cyclic Peptide or_cleave->or_end sp_start Protected Linear Peptide sp_cleave Cleavage from Resin sp_start->sp_cleave sp_deprotect N/C-Termini Deprotection (in solution) sp_cleave->sp_deprotect sp_cyclize Intramolecular Cyclization (High Dilution) sp_deprotect->sp_cyclize sp_deprotect_final Global Deprotection sp_cyclize->sp_deprotect_final sp_end Crude Cyclic Peptide sp_deprotect_final->sp_end start Linear Peptide Synthesis on Solid Support start->or_start start->sp_start

References

Strategies to prevent degradation of Lugdunin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lugdunin during extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Lysis of S. lugdunensis Cells: Incomplete disruption of the bacterial cell wall can lead to inefficient release of intracellular this compound.- Mechanical Lysis: Employ bead beating or sonication. Ensure appropriate bead size and sonication parameters (amplitude, duration, cycles) are used. - Enzymatic Lysis: Use lysostaphin, which is effective in lysing staphylococcal cell walls.[1] - Chemical Lysis: A combination of detergents (e.g., SDS) and enzymes can enhance lysis efficiency.[1]
Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for partitioning this compound from the aqueous culture medium or cell lysate.- Solvent Screening: Test a range of solvents with varying polarities, such as n-butanol, ethyl acetate, or a mixture of chloroform (B151607) and methanol (B129727).[2] - pH Adjustment: Adjust the pH of the aqueous phase to the optimal range for this compound stability and partitioning (around pH 7.5 for activity).[3]
Degradation of this compound: The extraction conditions (pH, temperature, light exposure) may be causing the breakdown of the peptide.- pH Control: Maintain the pH of the extraction buffer around 7.5, as this is the optimal pH for this compound's antibacterial activity.[3] Avoid strongly acidic or basic conditions which can cause hydrolysis of the peptide backbone. - Temperature Control: Perform extraction steps at low temperatures (4°C) to minimize thermal degradation. Avoid prolonged exposure to high temperatures.[4][5] - Light Protection: Protect the sample from direct light exposure throughout the extraction process by using amber vials or covering containers with aluminum foil to prevent photodegradation.[6]
Presence of Impurities in the Final Extract Co-extraction of Other Cellular Components: The chosen solvent may be extracting other lipids, proteins, and metabolites along with this compound.- Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to separate this compound from more polar and non-polar impurities. Elute with a gradient of an organic solvent like acetonitrile (B52724) or methanol. - Liquid-Liquid Extraction: Perform multiple extraction steps with an immiscible organic solvent to selectively partition this compound. - Chromatography: Employ preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Loss of Biological Activity Degradation of the Thiazolidine (B150603) Ring: This critical structural motif can be susceptible to chemical modification, leading to a loss of antibacterial activity.- Avoid Oxidizing Agents: Strong oxidizing agents can potentially target the thiazolidine ring. Ensure all reagents are free from peroxides. - Control pH: While the thiazolidine ring can be stable at neutral pH, extreme pH values should be avoided.[7]
Conformational Changes: The conformation of the cyclic peptide can be influenced by the solvent, potentially affecting its biological activity.- Solvent Choice: Be aware that the solvent can influence the three-dimensional structure of cyclic peptides.[8] If activity is lost after a solvent step, consider alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during extraction?

A1: The primary degradation pathways for this compound, a cyclic peptide containing a thiazolidine ring, are likely to be:

  • Hydrolysis: Cleavage of the amide bonds in the peptide backbone, which can be accelerated by strongly acidic or basic conditions. This would result in a linearized, inactive form of the peptide.

  • Oxidation: The sulfur atom in the thiazolidine ring and certain amino acid residues can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of peptides, particularly those containing light-absorbing amino acids like tryptophan.[6][9]

Q2: What is the optimal pH for this compound stability during extraction?

A2: The optimal antibacterial activity of this compound has been observed at pH 7.5.[3] It is recommended to maintain the pH around this value during extraction to preserve its biological function. While the thiazolidine ring has been shown to be stable at physiological pH, extreme pH conditions should be avoided.[7]

Q3: How does temperature affect this compound stability?

A3: Like most peptides, this compound is likely susceptible to thermal degradation. Higher temperatures can increase the rate of hydrolysis and other degradation reactions.[4][5] It is advisable to perform all extraction and purification steps at reduced temperatures (e.g., 4°C) whenever possible.

Q4: Is it necessary to protect this compound from light during extraction?

A4: Yes. Peptides, especially cyclic ones, can be sensitive to light.[6][9] To prevent potential photodegradation, it is crucial to work in a low-light environment and use amber-colored glassware or wrap containers in aluminum foil throughout the extraction and purification process.

Q5: What solvents are recommended for this compound extraction?

A5: Based on protocols for other peptide antibiotics and cyclic peptides, the following solvents can be considered:

  • n-Butanol: Has been successfully used for the extraction of this compound from culture supernatants.[2]

  • Ethyl Acetate: A common solvent for extracting moderately polar compounds like cyclic peptides.

  • Methanol or Ethanol (B145695): Often used in combination with water to extract peptides from bacterial cultures.[10] A 66.7% ethanol solution has been shown to be efficient for extracting other antimicrobial peptides.[10]

Q6: How can I detect and identify potential degradation products of this compound?

A6: The most effective analytical technique for this purpose is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[11][12][13]

  • HPLC can separate the intact this compound from its degradation products based on their polarity.

  • MS/MS can provide the molecular weight and fragmentation pattern of each separated compound, allowing for the identification of degradation products by comparing their mass and structure to the parent molecule.

Q7: What is a "forced degradation study" and should I perform one for my this compound extract?

A7: A forced degradation study involves intentionally exposing a compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light, oxidizing agents) to accelerate its degradation.[6][14][15] This helps to:

  • Identify potential degradation products that might form under long-term storage or suboptimal extraction conditions.

  • Understand the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method (e.g., an HPLC method that can separate all degradation products from the intact drug). Performing a forced degradation study on your purified this compound is highly recommended to establish its stability profile and to develop robust analytical methods for quality control.

Experimental Protocols

Protocol 1: General Extraction of this compound from S. lugdunensis Culture

This protocol provides a general workflow for the extraction of this compound, incorporating best practices to minimize degradation.

  • Culture Growth: Culture S. lugdunensis in a suitable broth medium (e.g., Tryptic Soy Broth) under conditions known to promote this compound production.

  • Cell Separation: Centrifuge the culture at 4°C to pellet the bacterial cells. Separate the supernatant, which contains secreted this compound. The cell pellet can also be extracted for cell-associated this compound.

  • Extraction from Supernatant:

    • Adjust the pH of the supernatant to 7.5.

    • Perform liquid-liquid extraction with an equal volume of n-butanol. Mix vigorously and then separate the phases by centrifugation.

    • Collect the organic (butanol) phase. Repeat the extraction on the aqueous phase to maximize recovery.

    • Combine the organic phases.

  • Extraction from Cell Pellet:

    • Resuspend the cell pellet in a suitable buffer (pH 7.5).

    • Lyse the cells using sonication or bead beating on ice.

    • Centrifuge to remove cell debris.

    • Extract the resulting supernatant as described in step 3.

  • Solvent Evaporation: Evaporate the solvent from the combined organic phases under reduced pressure at a low temperature (e.g., <30°C).

  • Purification:

    • Resuspend the dried extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Purify using Solid-Phase Extraction (SPE) with a C18 cartridge, eluting with a stepwise or gradient of increasing acetonitrile or methanol concentration.

    • For higher purity, further purification can be achieved by preparative reverse-phase HPLC.

  • Storage: Store the purified this compound in a tightly sealed, light-protected container at -20°C or below.

Protocol 2: Analytical HPLC Method for this compound and its Degradation Products

This protocol outlines a starting point for developing an analytical HPLC method to assess the purity of this compound extracts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (if tryptophan is present, which it is in this compound). For higher sensitivity and identification, couple to a mass spectrometer.

  • Column Temperature: 30-40°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Extraction and Analysis cluster_extraction Extraction cluster_purification_analysis Purification & Analysis culture S. lugdunensis Culture centrifugation1 Centrifugation (4°C) culture->centrifugation1 supernatant Supernatant centrifugation1->supernatant pellet Cell Pellet centrifugation1->pellet extraction Liquid-Liquid Extraction (n-butanol, pH 7.5) supernatant->extraction lysis Cell Lysis (Sonication/Bead Beating) pellet->lysis centrifugation2 Centrifugation lysis->centrifugation2 lysate Cell Lysate centrifugation2->lysate lysate->extraction evaporation Solvent Evaporation (<30°C) extraction->evaporation crude_extract Crude this compound Extract evaporation->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe hplc Preparative HPLC spe->hplc pure_this compound Pure this compound hplc->pure_this compound analytics LC-MS/MS Analysis pure_this compound->analytics stability Forced Degradation Study pure_this compound->stability

Caption: Workflow for this compound extraction, purification, and analysis.

degradation_pathways Potential Degradation Pathways of this compound cluster_stressors Stress Conditions cluster_products Degradation Products This compound Intact this compound (Cyclic Peptide) AcidBase Acid/Base (Hydrolysis) This compound->AcidBase Light Light (Photodegradation) This compound->Light Heat Heat (Thermal Degradation) This compound->Heat Oxidants Oxidizing Agents This compound->Oxidants LinearPeptide Linearized Peptide AcidBase->LinearPeptide Photoadducts Photodegradation Products Light->Photoadducts Heat->LinearPeptide OxidizedProducts Oxidized this compound Oxidants->OxidizedProducts Fragments Peptide Fragments LinearPeptide->Fragments

Caption: Potential degradation pathways for this compound under various stress conditions.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield start Low this compound Yield check_lysis Is cell lysis efficient? start->check_lysis optimize_lysis Optimize Lysis: - Mechanical (bead beating, sonication) - Enzymatic (lysostaphin) - Chemical (detergents) check_lysis->optimize_lysis No check_extraction Is the extraction solvent optimal? check_lysis->check_extraction Yes optimize_lysis->check_extraction optimize_extraction Optimize Extraction: - Screen different solvents (n-butanol, ethyl acetate) - Adjust pH to ~7.5 check_extraction->optimize_extraction No check_degradation Is degradation occurring? check_extraction->check_degradation Yes optimize_extraction->check_degradation prevent_degradation Prevent Degradation: - Control temperature (4°C) - Protect from light - Maintain pH ~7.5 check_degradation->prevent_degradation Yes end Improved this compound Yield check_degradation->end No prevent_degradation->end

Caption: A decision tree for troubleshooting low this compound yield during extraction.

References

Enhancing the antimicrobial potency of Lugdunin through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antimicrobial potency of Lugdunin through structural modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

This compound and its active analogs exert their antimicrobial effect by acting as cation ionophores, disrupting the bacterial cytoplasmic membrane.[1][2][3] This leads to a rapid dissipation of the membrane potential, causing an "energy standstill" within the bacterial cell and ultimately leading to cell death.[2][3] The mechanism involves the translocation of protons across the membrane, which acidifies the cytoplasm.[1][4] It is important to note that this compound does not appear to have a specific chiral target, as the non-natural enantiomer displays equal activity to the natural form.[4]

Q2: Which structural motifs of this compound are essential for its antimicrobial activity?

Structure-activity relationship (SAR) studies have identified several key structural features crucial for this compound's antimicrobial potency:

  • The Thiazolidine Ring: This "clasp" like structure is essential for its activity.[4]

  • Alternating D- and L-amino Acid Backbone: The specific stereochemistry of the amino acid residues is critical.[4]

  • Key Amino Acid Residues: Studies have highlighted the importance of D-Val2, L-Trp3, and D-Leu4 for antimicrobial action.[5]

Q3: Have any structural modifications been shown to increase this compound's antimicrobial potency?

Yes, certain modifications have resulted in enhanced activity. For instance, the substitution of D-Valine at position 6 with D-Tryptophan (D-Trp6) has been shown to double the biological activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[5] Incorporating an additional tryptophan molecule has also been found to intensify the interaction with the bacterial membrane and strengthen the antibacterial effect.[6]

Q4: What is the antimicrobial spectrum of this compound and its derivatives?

This compound primarily exhibits potent activity against Gram-positive bacteria, including challenging pathogens like MRSA and vancomycin-resistant enterococci (VRE).[2] It has limited to no significant effect on Gram-negative bacteria.[7] However, recent research into multi-cationic derivatives of this compound has shown promise in expanding its spectrum to include Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Q5: Does this compound have any immunomodulatory effects?

Beyond its direct antimicrobial action, this compound can act as an immune adjuvant. It has been shown to amplify innate immune signaling in keratinocytes through a TLR2-dependent, MyD88-mediated pathway. This leads to the upregulation of host antimicrobial peptides and chemokines, resulting in the recruitment of neutrophils and monocytes.

Troubleshooting Guides

Low Yield or Purity in Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Problem Potential Cause Recommended Solution
Low overall yield Incomplete coupling reactions: Steric hindrance from bulky amino acid residues can impede efficient peptide bond formation.Optimize coupling reagents and conditions: Use more powerful coupling reagents like HATU or HCTU. Consider double coupling for difficult residues. Increasing the reaction time or temperature (e.g., to 40-50°C) can also improve efficiency, but monitor for potential side reactions.[8]
Peptide aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites.Use chaotropic agents or alternative solvents: Add chaotropic salts like LiCl to disrupt secondary structures.[9] Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation.[10]
Presence of deletion products in HPLC/MS Inefficient Fmoc-deprotection: Incomplete removal of the Fmoc protecting group before the next coupling step.Increase deprotection time or use a stronger base: Extend the piperidine (B6355638) treatment time. For stubborn Fmoc groups, consider using DBU in the deprotection solution.
Side product formation (e.g., aspartimide) Acid- or base-catalyzed side reactions: Aspartic acid residues are particularly susceptible to aspartimide formation.Modify synthesis strategy: Use protecting groups for the aspartic acid side chain that are less prone to this side reaction. Adding HOBt to the deprotection solution can also help minimize this issue.[8]
Difficulty in purification Co-elution of impurities with the desired product: Similar hydrophobicity of byproducts can make separation challenging.Optimize HPLC purification gradient: Use a shallower gradient during HPLC purification to improve the resolution between your target peptide and impurities. Consider using a different stationary phase if co-elution persists.
Inconsistent Antimicrobial Activity Assay (MIC) Results
Problem Potential Cause Recommended Solution
High variability in MIC values Inconsistent bacterial inoculum: Variation in the starting concentration of bacteria can significantly affect the MIC reading.Standardize inoculum preparation: Always prepare the bacterial inoculum from a fresh overnight culture and adjust the optical density (OD) to a consistent value (e.g., OD600 of 0.5) before dilution for the assay.
Compound precipitation: Poor solubility of the this compound analog in the assay medium.Use a suitable solvent: Dissolve the peptide in a minimal amount of a suitable solvent like DMSO before diluting it in the assay medium. Ensure the final solvent concentration does not affect bacterial growth.
No antimicrobial activity observed Inactive analog: The structural modification may have abolished the antimicrobial activity.Verify the structure and purity of the synthesized peptide: Confirm the correct mass and sequence of your analog using mass spectrometry and NMR. Ensure the peptide is of high purity.
Incorrect pH of the medium: The antimicrobial activity of this compound can be pH-dependent.Optimize and control the pH of the assay medium: Studies have shown that a pH of 7.5 is optimal for this compound activity.[7] Buffer the medium to maintain a stable pH throughout the experiment.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Staphylococcus aureus
Compound Modification MIC (µM) against S. aureus Reference
This compound-5.1 - 10.6[11]
Analog 1D-Val6 → D-Trp62-fold more active than this compound[5]
Analog 2Alanine scan at various positionsGenerally reduced or abolished activity[4]
Analog 3N-acetyl-lugduninStrongly decreased activity (MIC ≥100 µg/mL)[1]
Cyclic peptide-11Pharmacophore modification5.1 - 10.6[11]
Cyclic peptide-14Pharmacophore modification5.1 - 10.6[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)

This protocol provides a general guideline for the manual synthesis of this compound analogs. Adjustments may be necessary based on the specific sequence.

  • Resin Selection and Loading:

    • For synthesis of the linear peptide, use a 2-chlorotrityl chloride resin to allow for cleavage of the protected peptide.[12]

    • Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes.[12]

    • Dissolve the first Fmoc-protected amino acid in DCM with a base such as diisopropylethylamine (DIPEA) and add it to the swollen resin. Allow the reaction to proceed for 1-2 hours.[12]

    • Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.[12]

    • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again.[13]

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HATU (3-5 equivalents) in DMF. Add a base like DIPEA (6-10 equivalents) and immediately add the solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.

    • Monitoring Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[9]

    • Washing: Wash the resin as described above.

    • Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage from Resin and Cyclization:

    • After the final amino acid is coupled and deprotected, cleave the linear peptide from the resin using a mild cleavage cocktail (e.g., TFA/TIS/H2O in a ratio of 2:1:1 in DCM) to keep the side-chain protecting groups intact.

    • Purify the protected linear peptide using reverse-phase HPLC.

    • For cyclization, dissolve the purified linear peptide in a large volume of DMF under high dilution conditions (typically 1-5 mM) to favor intramolecular cyclization over intermolecular polymerization.[8]

    • Add a coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA) and stir the reaction at room temperature. Monitor the reaction progress by analytical HPLC.

    • Once cyclization is complete, remove the solvent under reduced pressure.

  • Final Deprotection and Purification:

    • Treat the cyclic peptide with a final cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to remove all side-chain protecting groups.[14]

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the final product by preparative reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Bacterial Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential upon treatment with this compound or its analogs using a voltage-sensitive dye like DiSC3(5) or DiOC2(3).[1][15]

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth medium (e.g., TSB for S. aureus) with a single colony of the test bacterium and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the bacterial cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS with 0.1% glucose).[1]

    • Resuspend the cells in the same buffer to a final OD600 of 0.2-0.3.[15][16]

  • Dye Loading and Fluorescence Measurement:

    • Add the voltage-sensitive dye (e.g., DiSC3(5) to a final concentration of 1 µM) to the bacterial suspension.[15]

    • Incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized bacterial membranes.

    • Transfer the bacterial suspension to a microplate reader or a fluorometer.

    • Measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the dye (for DiSC3(5), typically ~622 nm excitation and ~670 nm emission).

  • Compound Addition and Data Acquisition:

    • Add varying concentrations of the this compound analog to the wells. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., the protonophore CCCP).[1]

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes).

    • Depolarization of the membrane leads to the release of the dye into the aqueous environment, resulting in an increase in fluorescence.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading before compound addition.

    • Plot the change in fluorescence intensity over time for each concentration of the this compound analog.

    • The rate and extent of the fluorescence increase are indicative of the membrane depolarization activity of the compound.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_testing Antimicrobial & Mechanistic Assays cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Head-to-Tail Cyclization Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification Characterization MS & NMR Analysis Purification->Characterization MIC MIC Determination Characterization->MIC Pure this compound Analog Depolarization Membrane Depolarization Assay MIC->Depolarization SAR Structure-Activity Relationship Analysis Depolarization->SAR

Caption: Experimental workflow for this compound analog synthesis and evaluation.

Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane cluster_effects Downstream Effects This compound This compound Analog Membrane Lipid Bilayer This compound->Membrane inserts into Proton H+ Depolarization Membrane Depolarization Proton->Depolarization influx Energy_Loss ATP Synthesis Inhibition (Energy Standstill) Depolarization->Energy_Loss Cell_Death Bacterial Cell Death Energy_Loss->Cell_Death

Caption: Mechanism of action of this compound on the bacterial cell membrane.

TLR2_Signaling_Pathway cluster_membrane Keratinocyte Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 binds MyD88 MyD88 TLR2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Gene_Expression Upregulation of Antimicrobial Peptides & Chemokines NFkB->Gene_Expression translocates to nucleus

Caption: this compound-mediated TLR2 signaling pathway in keratinocytes.

References

Technical Support Center: Addressing Off-Target Effects of Lugdunin in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of lugdunin in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cyclic peptide antibiotic that primarily acts as a cation ionophore.[1] Its main antibacterial effect is the dissipation of the bacterial cytoplasmic membrane potential.[1][2] It achieves this by forming channels in the membrane that allow the passage of monovalent cations such as protons (H+), potassium (K+), sodium (Na+), and lithium (Li+), leading to a collapse of the cell's energy resources and ultimately, cell death.[1][2]

Q2: Does this compound exhibit cytotoxicity against mammalian cells?

Yes, this compound can be active against certain eukaryotic cells, but its cytotoxicity is highly dependent on the cell line and the experimental conditions.[1][2] Adherent epithelial cell lines, such as those from the lung, have shown resistance, while other cell types can be more sensitive.[1][2]

Q3: What are the known off-target effects of this compound in mammalian cells?

The primary off-target effect observed in sensitive mammalian cells is the dissipation of the mitochondrial membrane potential, which is consistent with its ionophore activity.[1][2] Additionally, this compound can trigger immunomodulatory effects by activating the Toll-like receptor 2 (TLR2)/MyD88 signaling pathway, leading to the production of cytokines and antimicrobial peptides.[3][4]

Q4: How can I differentiate between on-target and off-target cytotoxicity in my experiments?

Distinguishing between on-target and off-target effects is crucial. Key strategies include:

  • Dose-Response Analysis: On-target effects should occur at concentrations consistent with the compound's known potency.

  • Use of Control Compounds: Compare the effects of this compound to other ionophores (e.g., gramicidin) and to compounds with different mechanisms of action.

  • Counter-Screening Assays: Employ assays specifically designed to detect ionophore activity or other potential off-target interactions.

  • Cell Line Profiling: Test this compound on a panel of cell lines with varying characteristics (e.g., adherent vs. suspension, expression of TLRs) to identify patterns of sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered when assessing this compound cytotoxicity.

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate.
No dose-dependent cytotoxicity observed The concentration range is too low, the compound is not soluble, or the chosen assay is not sensitive to the mechanism of cell death.Expand the concentration range of this compound. Confirm its solubility in the assay medium. Consider using a more sensitive assay, such as one that measures mitochondrial membrane potential.
Discrepancy between cytotoxicity data and expected antibacterial activity The off-target effect on mammalian cells is more potent than the on-target antibacterial effect under the tested conditions.Determine the IC50 in both bacterial and mammalian cells to calculate a selectivity index. Optimize assay conditions to favor the on-target effect (e.g., shorter incubation times for bacterial assays).
Observed cytotoxicity in cell lines expected to be resistant The cytotoxicity is due to an off-target effect unrelated to ionophore activity, such as activation of an inflammatory pathway.Investigate the expression of potential off-target proteins, like TLR2, in your cell line. Use inhibitors of the suspected pathway to see if cytotoxicity is reduced.
Compound appears to interfere with the assay readout This compound may interact with assay components (e.g., reducing MTT reagent).Run a cell-free control with this compound and the assay reagents to check for direct interference.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line and experimental conditions.

Cell LineCell TypeTreatment ConditionIC50 (µg/mL)Reference
A549Human lung adenocarcinomaNon-adherent>50[2]
A549Human lung adenocarcinomaAdherent>50[2]
HEK293THuman embryonic kidneyNon-adherent37.5[2]
HEK293THuman embryonic kidneyAdherent>50[2]
HeLaHuman cervical cancerNon-adherent25.1[2]
HeLaHuman cervical cancerAdherent44.7[2]
THP-1Human monocyticSuspension17.5[2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This protocol is used to assess this compound's effect on the mitochondrial membrane potential.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • JC-1 dye solution

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity. For healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red (Ex/Em ~585/590 nm). In apoptotic or metabolically stressed cells with low mitochondrial membrane potential, JC-1 remains as monomers that fluoresce green (Ex/Em ~514/529 nm).

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Protocol 3: Counter-Screening for Ionophore Activity (Potassium Efflux Assay)

This assay can be used to confirm the ionophore activity of this compound in mammalian cells.

Materials:

  • Mammalian cells of interest

  • Potassium-sensitive fluorescent indicator (e.g., PBFI-AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without potassium

  • This compound

  • Valinomycin (B1682140) (positive control ionophore)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a potassium-sensitive fluorescent indicator according to the manufacturer's protocol. This typically involves incubation with the dye and Pluronic F-127 in HBSS.

  • Wash the cells with potassium-free HBSS.

  • Acquire a baseline fluorescence reading.

  • Add this compound or valinomycin to the wells and immediately begin kinetic fluorescence readings. A decrease in fluorescence indicates potassium efflux from the cells.

  • Analyze the rate and extent of the fluorescence change to quantify the ionophore activity.

Visualizations

TroubleshootingWorkflow start Unexpected Cytotoxicity Observed with this compound check_assay Run Cell-Free Assay Control (this compound + Assay Reagents) start->check_assay interference Assay Interference Detected check_assay->interference Yes no_interference No Assay Interference check_assay->no_interference No change_assay Switch to an Orthogonal Cytotoxicity Assay interference->change_assay check_mito Assess Mitochondrial Membrane Potential (e.g., JC-1 Assay) no_interference->check_mito mito_depol Mitochondrial Depolarization Observed check_mito->mito_depol Yes no_mito_depol No Significant Mitochondrial Depolarization check_mito->no_mito_depol No confirm_ionophore Confirm Ionophore Activity (e.g., K+ Efflux Assay) mito_depol->confirm_ionophore check_tlr Investigate Other Off-Target Effects (e.g., TLR2 Signaling) no_mito_depol->check_tlr conclusion_ionophore Conclusion: Cytotoxicity is likely due to ionophore-mediated mitochondrial dysfunction. confirm_ionophore->conclusion_ionophore tlr_pathway TLR Pathway Activation Confirmed check_tlr->tlr_pathway Yes unknown_mechanism Mechanism of cytotoxicity remains to be elucidated. Consider broader off-target screening. check_tlr->unknown_mechanism No conclusion_tlr Conclusion: Cytotoxicity may be mediated by inflammatory signaling pathways. tlr_pathway->conclusion_tlr

Caption: Troubleshooting workflow for this compound off-target effects.

LugduninMechanism cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space cluster_consequences Downstream Consequences This compound This compound channel Cation Channel Formation This compound->channel matrix_ions High [H+], [K+], [Na+] channel->matrix_ions Ion Influx mmp_collapse Mitochondrial Membrane Potential Collapse channel->mmp_collapse intermembrane_ions Low [H+], [K+], [Na+] atp_depletion ATP Depletion mmp_collapse->atp_depletion ros_production Increased ROS Production mmp_collapse->ros_production apoptosis Apoptosis Induction atp_depletion->apoptosis ros_production->apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

TLR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound tlr2 TLR2 This compound->tlr2 myd88 MyD88 tlr2->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb gene_expression Gene Expression (Cytokines, AMPs) nfkb->gene_expression

Caption: this compound-activated TLR2/MyD88 signaling pathway.

References

Technical Support Center: Refinement of Animal Models for Staphylococcal Skin Infections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Staphylococcus aureus skin infections.

Troubleshooting Guides & FAQs

I. Issues with Infection Establishment and Consistency

Question: My infection model shows high variability in lesion size and bacterial load between animals. What are the potential causes and solutions?

Answer: High variability is a common challenge and can stem from several factors. Here's a troubleshooting guide:

  • Animal-Related Factors:

    • Strain: Different mouse strains exhibit varying susceptibility to S. aureus infection. For instance, Swiss albino, C3H/HeJ, and C57B1 mice have been shown to be highly susceptible.[1] It is crucial to use a consistent strain throughout your experiments.

    • Age and Weight: Ensure that all animals are age and weight-matched to minimize physiological differences that can impact the immune response and infection progression.[2]

    • Sex: Sex-based differences in susceptibility have been reported, with female mice sometimes showing more resistance to infection than males.[3] It is advisable to use animals of the same sex or to balance the sexes across experimental groups and analyze the data accordingly.

    • Diet: The type of diet can influence susceptibility to staphylococcal infections.[1] Use a standardized diet for all animals in the study.

  • Bacterial Factors:

    • Strain and Virulence Factors: Different S. aureus strains, such as USA300, are known to be hypervirulent and can cause more severe infections due to the expression of specific toxins and virulence factors.[4][5] Ensure you are using a well-characterized strain and that your frozen stocks are consistent.[2]

    • Inoculum Preparation: The growth phase of the bacteria at the time of inoculation is critical. It is recommended to use bacteria from the mid-logarithmic growth phase for consistency.[6]

    • Inoculum Dose: The number of colony-forming units (CFU) in the inoculum is a key determinant of infection severity.[5] Carefully titrate the inoculum to establish a reproducible infection that meets your experimental objectives without causing unnecessary animal distress. A typical range for subcutaneous infections is 10^6 to 10^8 CFU.[2][7]

  • Procedural Factors:

    • Injection Technique: For subcutaneous models, ensure the injection depth and volume are consistent. Inadvertent intradermal or intramuscular injection can alter the infection outcome.

    • Site of Infection: Use a consistent location for infection, typically the dorsum, and prepare the site in a standardized manner (e.g., shaving).[6]

Question: The skin lesions in my model are not developing as expected (e.g., no abscess formation, or rapid healing). What should I check?

Answer: This issue often relates to the bacterial strain, inoculum size, or the specific animal model used.

  • Bacterial Strain: Some strains of S. aureus are less adept at causing robust skin infections. Verify the virulence of your chosen strain in the context of a skin infection model.[4]

  • Inoculum Size: An insufficient bacterial dose may be cleared by the host's immune system before a significant lesion can develop.[5] Consider increasing the inoculum concentration.

  • Mouse Strain: The genetic background of the mouse strain significantly influences the immune response. Some strains may mount a more effective early immune response, leading to rapid clearance.[1]

  • Model Type: A subcutaneous injection model typically leads to abscess formation.[2] If you are using a superficial infection model, like tape-stripping, the primary outcome may be bacterial colonization and inflammation rather than a large, deep-seated abscess.[8]

II. Issues with Data Collection and Analysis

Question: How can I accurately quantify the bacterial burden in the skin tissue?

Answer: Accurate quantification of bacterial load is essential for evaluating the efficacy of treatments. The most common method is determining the number of Colony Forming Units (CFU) per gram of tissue.

  • Tissue Homogenization: A standardized method for homogenizing the skin biopsy is crucial to release all bacteria for plating.[9]

  • Serial Dilutions and Plating: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).[2]

  • Calculation: The CFU per gram of tissue can be calculated using the following formula: (Number of colonies × Dilution factor) / Volume plated (in mL) / Tissue weight (in g).[2]

Question: I am having difficulty with the histological analysis and interpretation of skin inflammation. Are there standardized scoring systems?

Answer: Yes, using a standardized histological scoring system can significantly improve the objectivity and reproducibility of your analysis. A scoring system typically evaluates several parameters of inflammation and tissue damage.

  • Key Histological Features: In S. aureus skin infections, key features to assess include:

    • Epidermal changes (e.g., necrosis, ulceration, re-epithelialization).[10][11]

    • Dermal and hypodermal inflammation (cellular infiltration, edema).[10][11]

    • Presence of abscesses and necrosis.[10]

    • Fibrosis in later stages of healing.[10]

  • Scoring Systems: You can adapt or develop a scoring system where each parameter is graded on a scale (e.g., 0-4, from absent to severe).[10][12] This allows for a semi-quantitative comparison between experimental groups.

III. Animal Welfare and Model Refinement

Question: What are the recommended humane endpoints for staphylococcal skin infection models?

Answer: Establishing clear humane endpoints is a critical component of ethical animal research and is in line with the 3Rs principles (Replacement, Reduction, and Refinement).

  • Clinical Signs: Monitor animals at least daily for clinical signs of distress, which can include:

    • Weight loss (typically >20% of baseline).

    • Hypothermia.[13]

    • Changes in posture or activity (hunching, lethargy).

    • Piloerection, sunken eyes.

  • Lesion Characteristics: While lesion size is an experimental endpoint, excessively large, ulcerated, or necrotic lesions that impair movement or show signs of systemic spread may necessitate euthanasia.

  • Systemic Infection: Be vigilant for signs of systemic infection, such as bacteremia, which can manifest as severe illness.[13]

Question: Are there alternatives to murine models for studying S. aureus skin infections?

Answer: While mouse models are widely used, there is a growing interest in alternative models to better recapitulate human skin physiology and to reduce reliance on live animals.

  • Ex Vivo Human or Porcine Skin: These models use skin explants maintained in culture and can be used to study bacterial-host interactions, biofilm formation, and the efficacy of topical antimicrobials.[6][14]

  • 3D Reconstructed Human Epidermis: These are commercially available models that mimic the structure of the human epidermis and can be used for studying superficial infections.

Quantitative Data Summary

Table 1: Example Bacterial Load in Murine Subcutaneous Infection Model
Time PointS. aureus StrainInoculum (CFU)Bacterial Load (Log10 CFU/g tissue)Reference
Day 3USA3001 x 10^7~ 7.5 - 8.5[4]
Day 7USA3001 x 10^7~ 6.5 - 7.5[4]
Day 10Newman3-5 x 10^6~ 7.0 - 9.0[2]
Table 2: Example Cytokine Profile in S. aureus Skin Infection Models
CytokineModelTime PointChange vs. ControlReference
IL-1βMurineDay 1 & 3Increased[3]
TNF-αMurineDay 1 & 3Increased[3]
IL-6MurineDay 1 & 3Increased[3]
CXCL1 (KC)MurineDay 1 & 3Increased[3]
IL-17AHuman SSTI-Increased[15][16]
IFN-γHuman SSTI-Increased[15][16]

Experimental Protocols

Protocol 1: Murine Subcutaneous Skin Infection Model

This protocol is adapted from established methods for inducing a localized skin abscess.[2][17][18]

1. Bacterial Preparation: a. Streak S. aureus from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C. b. Inoculate a single colony into Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking. c. Subculture the overnight culture in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.5).[6] d. Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). e. Verify the bacterial concentration by serial dilution and plating on TSA.

2. Animal Preparation and Infection: a. Acclimatize mice (e.g., BALB/c or C57BL/6, 6-8 weeks old) for at least one week before the experiment. b. Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation). c. Shave a small area on the dorsum of the mouse. d. Inject 50-100 µL of the bacterial suspension subcutaneously into the shaved area.

3. Post-Infection Monitoring and Sample Collection: a. Monitor the animals daily for clinical signs of illness and measure the lesion size (length and width) with calipers. b. At predetermined time points, humanely euthanize the mice. c. Dissect the skin lesion and a margin of surrounding healthy tissue. d. A portion of the tissue can be weighed and processed for bacterial load quantification (see above). e. Another portion can be fixed in 10% neutral buffered formalin for histological analysis. f. A final portion can be snap-frozen in liquid nitrogen for cytokine or RNA analysis.

Protocol 2: Murine Tape-Stripping Superficial Skin Infection Model

This model is suitable for studying infections of the superficial layers of the skin.[8][19]

1. Bacterial Preparation: a. Prepare the S. aureus inoculum as described in Protocol 1.

2. Animal Preparation and Infection: a. Anesthetize the mouse. b. Repeatedly apply and remove a piece of adhesive tape to the same area of dorsal skin to disrupt the stratum corneum. The skin should appear glistening, but not bleeding. c. Apply a small volume (e.g., 10-20 µL) of the bacterial suspension to the tape-stripped area. d. The infected area can be left open or covered with a bio-occlusive dressing.

3. Post-Infection Monitoring and Sample Collection: a. Monitor the site for signs of inflammation (redness, swelling). b. At the experimental endpoint, euthanize the animal. c. Excise the infected skin for analysis of bacterial load, histology, or inflammatory markers as described in Protocol 1.

Visualizations

Experimental_Workflow_Subcutaneous_Infection cluster_prep Preparation cluster_infection Infection cluster_monitoring Monitoring & Endpoints bact_prep Bacterial Culture (Mid-log phase) infection Subcutaneous Injection of S. aureus bact_prep->infection animal_prep Animal Acclimatization & Shaving animal_prep->infection monitoring Daily Monitoring (Lesion size, Clinical signs) infection->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Endpoint Analysis: - Bacterial Load (CFU) - Histology - Cytokine Profiling euthanasia->analysis

Caption: Workflow for a murine subcutaneous S. aureus skin infection model.

Signaling_Pathway_Staph_Skin_Infection cluster_infection Infection Site cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_mediators Key Mediators SA Staphylococcus aureus KC Keratinocytes SA->KC Invasion/ Virulence Factors Macrophages Macrophages SA->Macrophages Tcells γδ T cells / Th17 cells SA->Tcells Antigen Presentation Bcells B cells SA->Bcells Antigen Presentation PRR PRR Activation (e.g., TLR2) KC->PRR Inflammasome NLRP3 Inflammasome KC->Inflammasome Chemokines CXCL1 KC->Chemokines Cytokines IL-1β, TNF-α, IL-6 PRR->Cytokines Inflammasome->Cytokines activates IL-1β Neutrophils Neutrophil Recruitment Neutrophils->SA Phagocytosis & Abscess Formation Macrophages->SA Phagocytosis IL17 IL-17A/F Tcells->IL17 Antibodies Antibodies Bcells->Antibodies Cytokines->Neutrophils Chemokines->Neutrophils IL17->Neutrophils enhances recruitment Antibodies->SA Opsonization

Caption: Key signaling pathways in the host response to S. aureus skin infection.

References

Optimizing pH and incubation time for Lugdunin activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH and incubation time for Lugdunin activity assays. Find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound antibacterial activity?

Recent studies have identified an optimal pH of 7.5 for the antibacterial activity of this compound.[1] It is crucial to maintain a stable pH in your assay medium, as pH can significantly influence the activity of antimicrobial peptides.[1]

Q2: What is the recommended incubation time for a this compound activity assay?

An incubation period of 72 hours has been reported as optimal for observing the antibacterial activity of this compound.[1] However, the ideal incubation time can also depend on the specific assay format and the target microorganism. For some assays, like the agar (B569324) spot test, incubation for 48 hours has also been used.[2] For broth microdilution assays, incubation is typically conducted for 18-24 hours.[3][4]

Q3: What is the mechanism of action of this compound?

This compound acts as a cation ionophore, disrupting the bacterial cell membrane's potential.[5] It facilitates the transport of cations, such as protons (H+), across the membrane, leading to the acidification of the cytoplasm.[5][6] This dissipation of the membrane potential and collapse of the cellular energy resources ultimately leads to bacterial cell death.[5][6]

Q4: Against which types of bacteria is this compound most effective?

This compound demonstrates potent bactericidal effects primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp.[1][7] It has been shown to have limited to no activity against Gram-negative bacteria.[1]

Q5: Can this compound's activity be synergistic with other compounds?

Yes, this compound can act synergistically with host-derived antimicrobial peptides (AMPs) to kill bacteria like S. aureus. This synergistic action often involves an amplified dissipation of the membrane potential.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low this compound activity observed Suboptimal pH of the medium. The activity of this compound is pH-dependent.Adjust the pH of your assay medium to the optimal value of 7.5.[1] Ensure the buffering capacity of your medium is sufficient to maintain this pH throughout the experiment.
Inappropriate incubation time. The antibacterial effect may not be fully developed with shorter incubation times.For agar-based assays, extend the incubation period to the recommended 72 hours.[1] For broth-based assays, ensure incubation for at least 18-24 hours.[3]
Degradation of this compound. Improper storage or handling can lead to the degradation of the peptide.Store this compound stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High variability in Minimum Inhibitory Concentration (MIC) values Inconsistent inoculum size. Variation in the number of bacterial cells can significantly affect MIC results.Standardize your bacterial inoculum to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL) and then dilute to the final desired concentration for the assay.
Precipitation of this compound in the assay medium. this compound may have limited solubility in certain media.Visually inspect for any precipitation. If observed, consider using a different broth medium or adding a non-ionic surfactant at a low, non-inhibitory concentration.
Irregular or unclear zones of inhibition in agar diffusion assays Uneven distribution of the inoculum. A non-uniform bacterial lawn will result in irregularly shaped inhibition zones.Ensure the bacterial suspension is spread evenly over the entire surface of the agar plate. Allow the inoculum to dry completely before applying this compound.
This compound solution did not diffuse properly. The viscosity of the solvent or improper application can hinder diffusion.Ensure this compound is fully dissolved. For disk diffusion, ensure the disk is firmly pressed onto the agar surface. For well diffusion, ensure the well is not overfilled.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound's antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

S. aureus StrainMIC (µg/mL)Reference
NCTC83253.13 - 25[6]

Table 2: Inhibition Zone Diameters in Agar Spot Tests

S. lugdunensis Strain (this compound producer)Inhibition Zone against S. aureus HG001 (cm)Reference
SL85>0.2[2]
SL158Not specified[2]
SL163Not specified[2]
SL243Not specified[2]

Experimental Protocols

Agar Well Diffusion Assay

This method is used to determine the susceptibility of a bacterial strain to this compound based on the diameter of the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial culture of the test organism (e.g., S. aureus)

  • This compound stock solution

  • Sterile saline or appropriate solvent

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Allow to Dry: Let the inoculated plate dry for 3-5 minutes with the lid slightly ajar in a sterile environment.

  • Create Wells: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

  • Add this compound: Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well. A solvent control should be included in a separate well.

  • Incubate: Incubate the plates at 37°C for 48-72 hours.[1][2]

  • Measure Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture of the test organism

  • This compound stock solution

  • Sterile diluent (e.g., CAMHB)

  • Multichannel micropipette and sterile tips

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Adjust the bacterial culture to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.[3][4]

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by using a plate reader to measure optical density.

Visualizations

Lugdunin_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer This compound->Membrane Inserts into IonChannel Cation Channel Formation Membrane->IonChannel Forms ProtonInflux H+ Influx IonChannel->ProtonInflux Facilitates MembraneDepolarization Membrane Potential Dissipation IonChannel->MembraneDepolarization Causes CytoplasmAcidification Cytoplasm Acidification ProtonInflux->CytoplasmAcidification CellDeath Bacterial Cell Death CytoplasmAcidification->CellDeath MembraneDepolarization->CellDeath

Caption: Mechanism of action of this compound against bacterial cells.

Lugdunin_Assay_Workflow This compound Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture Prepare Bacterial Culture (e.g., S. aureus) Inoculation Inoculate Medium with Bacteria Prep_Culture->Inoculation Prep_this compound Prepare this compound Stock and Dilutions Addition Add this compound Dilutions Prep_this compound->Addition Prep_Media Prepare Assay Medium (pH 7.5) Prep_Media->Inoculation Inoculation->Addition Incubation Incubate at 37°C (48-72 hours) Addition->Incubation Measurement Measure Inhibition (Zone Diameter or MIC) Incubation->Measurement Data_Analysis Data Analysis and Interpretation Measurement->Data_Analysis

Caption: General workflow for a this compound antimicrobial activity assay.

References

Validation & Comparative

Comparative Efficacy of Lugdunin versus Vancomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms and potential of a novel antimicrobial agent against a critical public health threat.

The emergence and spread of vancomycin-resistant Enterococci (VRE) pose a significant challenge to modern healthcare, necessitating the exploration of novel therapeutic agents. Lugdunin, a novel cyclic peptide antibiotic isolated from the human nasal commensal bacterium Staphylococcus lugdunensis, has demonstrated potent antimicrobial activity against a broad spectrum of Gram-positive pathogens, including VRE.[1][2][3] This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound versus vancomycin (B549263) against VRE, supported by available data and experimental insights.

Executive Summary

This compound presents a promising alternative to conventional antibiotics for treating VRE infections due to its unique mechanism of action, which circumvents existing resistance pathways. Unlike vancomycin, which targets cell wall synthesis, this compound acts as a cation ionophore, disrupting the bacterial cell membrane's electrochemical potential. This fundamental difference in their modes of action suggests a low probability of cross-resistance and highlights this compound's potential as a next-generation antimicrobial. While quantitative data from direct comparative studies are still emerging, preliminary evidence indicates this compound's high potency against VRE.

Data Presentation: In Vitro Efficacy

The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and vancomycin against VRE. It is important to note that while extensive data exists for vancomycin's ineffectiveness against VRE, specific MIC values for this compound against a wide range of VRE clinical isolates are not yet widely published.

Antimicrobial AgentVRE SpeciesVancomycin Resistance PhenotypeMIC Range (µg/mL)Reference(s)
This compound E. faecalis, E. faeciumNot specifiedHigh efficacy reported (specific MICs not detailed)[1][2][3]
Vancomycin E. faeciumVanA≥64[4]
Vancomycin E. faecalis, E. faeciumVanB4 to >1000[4]
Vancomycin E. gallinarum, E. casseliflavusVanC4 to 32[4]
Vancomycin E. faeciumVanD64[4]
Vancomycin E. faecalisVanE16[4]

Note: The MIC values for vancomycin against VRE are indicative of resistance, as susceptible Enterococci typically have MICs ≤4 µg/mL. The term "high efficacy" for this compound is based on qualitative statements from the cited literature, which report potent activity against VRE.

Mechanisms of Action: A Tale of Two Targets

The distinct mechanisms of action of this compound and vancomycin are central to understanding their comparative efficacy against VRE.

This compound: Disrupting the Powerhouse of the Cell

This compound functions as a cation ionophore, inserting itself into the bacterial cytoplasmic membrane and forming transmembrane channels.[5][6] This process dissipates the essential membrane potential, leading to a cascade of detrimental effects:

  • Depolarization of the Cell Membrane: The unregulated flow of cations across the membrane disrupts the electrochemical gradient necessary for vital cellular processes.[5][6]

  • Acidification of the Cytoplasm: The influx of protons leads to a drop in intracellular pH.[6]

  • Energy Depletion: The dissipation of the membrane potential halts ATP synthesis, effectively shutting down the cell's energy supply.[5]

This multi-faceted attack on the cell's energy metabolism leads to rapid bacterial death.[5] A key advantage of this mechanism is that it is less susceptible to the development of resistance compared to antibiotics that target specific enzymes or metabolic pathways.[6]

Vancomycin: A Roadblock in Cell Wall Construction

Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. Its mechanism involves binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.[7]

Vancomycin Resistance in Enterococci: VRE have evolved mechanisms to circumvent this action. The most common form of resistance involves the alteration of the peptidoglycan precursor target. In VanA and VanB-type resistance, the terminal D-Ala is replaced with D-Lactate (D-Ala-D-Lac), which significantly reduces vancomycin's binding affinity, rendering the antibiotic ineffective.[7]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways and mechanisms of action of this compound and vancomycin.

Lugdunin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Channel Transmembrane Channel This compound->Channel Forms Depolarization Membrane Depolarization Channel->Depolarization Leads to Acidification Cytoplasmic Acidification Channel->Acidification Causes Cations Cations (H+, K+, Na+) Cations->Channel MembranePotential Membrane Potential EnergyDepletion ATP Synthesis Inhibition Depolarization->EnergyDepletion CellDeath Bacterial Cell Death Acidification->CellDeath EnergyDepletion->CellDeath

Caption: Mechanism of action of this compound against VRE.

Vancomycin_Mechanism cluster_cellwall Bacterial Cell Wall Synthesis cluster_outcome Outcome Vancomycin Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Precursor Binds to AlteredPrecursor Altered Precursor (D-Ala-D-Lac) Vancomycin->AlteredPrecursor Reduced Binding Transglycosylation Transglycosylation Precursor->Transglycosylation Blocked Transpeptidation Transpeptidation Precursor->Transpeptidation Blocked Inhibition Inhibition of Cell Wall Synthesis AlteredPrecursor->Transglycosylation AlteredPrecursor->Transpeptidation Resistance Vancomycin Resistance CellWall Stable Cell Wall CellLysis Cell Lysis Inhibition->CellLysis

Caption: Mechanism of action of vancomycin and VRE resistance.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antimicrobial efficacy. The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and vancomycin against VRE.

Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Select well-isolated colonies of the VRE strain from an overnight culture on a suitable agar (B569324) plate (e.g., Brain Heart Infusion agar).
  • Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

  • Prepare stock solutions of this compound and vancomycin in an appropriate solvent (e.g., DMSO for this compound, water for vancomycin).
  • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare VRE Inoculum\n(0.5 McFarland)"]; prep_dilutions [label="Prepare Serial Dilutions\nof this compound & Vancomycin"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate at 37°C\nfor 16-20 hours"]; read_results [label="Read and Record MIC"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> inoculate; prep_dilutions -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound's novel mechanism of action, which targets the fundamental bioenergetics of the bacterial cell membrane, positions it as a highly promising candidate for the treatment of infections caused by VRE and other multidrug-resistant Gram-positive pathogens. Its efficacy is not compromised by the existing resistance mechanisms that render vancomycin ineffective.

However, to fully realize the clinical potential of this compound, further research is imperative. Key areas for future investigation include:

  • Comprehensive In Vitro Studies: Determination of MIC distributions for this compound against a large and diverse panel of clinical VRE isolates, including various resistance genotypes (e.g., vanA, vanB).

  • In Vivo Efficacy Studies: Evaluation of this compound's efficacy in relevant animal models of VRE infection to establish pharmacokinetic and pharmacodynamic parameters.

  • Toxicity and Safety Profiling: Rigorous assessment of the safety profile of this compound to ensure its suitability for human use.

  • Resistance Development Studies: Long-term studies to evaluate the potential for VRE to develop resistance to this compound.

The development of this compound and other antimicrobials with unconventional mechanisms of action is a critical strategy in the ongoing battle against antibiotic resistance. Continued investment in this area of research will be essential for addressing the growing threat of multidrug-resistant organisms like VRE.

References

The Untapped Potential of Lugdunin: A Comparative Guide to its Synergistic Effects with Conventional Antibiotics Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), constitutes a significant global health threat, necessitating the exploration of novel therapeutic strategies. Lugdunin, a novel cyclic peptide antibiotic produced by the commensal bacterium Staphylococcus lugdunensis, has garnered attention for its potent activity against a range of Gram-positive bacteria, including MRSA.[1][2] This guide provides a comprehensive overview of the current research on the synergistic effects of this compound with conventional antibiotics against MRSA, presenting available experimental data, detailed methodologies, and a discussion of the underlying mechanisms.

Synergistic Activity of this compound: A Comparative Analysis

Current research on the synergistic activity of this compound with conventional antibiotics against MRSA is in its nascent stages. While extensive data on a wide array of antibiotics is not yet available, preliminary studies offer valuable insights. The primary focus of existing research has been on the synergistic interactions between this compound and host-derived antimicrobial peptides (AMPs). However, one study has explored its combination with conventional antibiotics, linezolid (B1675486) and ciprofloxacin (B1669076).

Synergy with Conventional Antibiotics

A study by Wei et al. (2022) investigated the combinational effects of this compound (referred to as cyclic peptide-1) and its analogues with linezolid and ciprofloxacin against MRSA ATCC 43300 using the checkerboard method.[3] The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. The results, as summarized in the table below, indicated an indifferent or additive effect, with no synergy or antagonism observed.

Combination (against MRSA ATCC 43300)MIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FICIInterpretation
Ciprofloxacin + this compound0.540.2521.0Additive/Indifferent
Linezolid + this compound24121.0Additive/Indifferent

Table 1: Checkerboard assay results for this compound in combination with conventional antibiotics against MRSA ATCC 43300. Data extracted from Wei et al. (2022).[3] An FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[3]

While this study did not demonstrate synergy with the tested antibiotics, it is a critical first step. The authors suggest that investigating combinations with antibiotics that have different mechanisms of action could yield synergistic outcomes.[3]

Synergy with Host-Derived Antimicrobial Peptides (AMPs)

In contrast to the findings with conventional antibiotics, this compound exhibits strong synergistic activity with host-derived AMPs. Studies have shown that sub-bactericidal concentrations of this compound in combination with human AMPs such as LL-37 and dermcidin-derived peptides (DCD-1(L)) lead to enhanced killing of MRSA.[1][4][5] This synergistic action is believed to be mechanistically based on potentiated membrane depolarization.[6] The combination indices (CI) for these interactions were calculated to be below 1, indicating clear synergy.[4]

This synergy with host defense peptides suggests a multi-faceted role for this compound in the host, not only directly killing pathogens but also augmenting the innate immune response.[1]

Mechanism of Action and Potential for Synergy

This compound exerts its antimicrobial effect by targeting the bacterial cytoplasmic membrane.[7][8] It dissipates the membrane potential of S. aureus, leading to a rapid cessation of essential biosynthetic processes and ultimately cell death.[6][9][10] This mechanism is distinct from most conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

The potential for synergy between this compound and conventional antibiotics lies in this unique mechanism. By disrupting the membrane potential, this compound could facilitate the entry of other antibiotics into the bacterial cell, enhancing their efficacy. Conversely, antibiotics that weaken the cell wall, such as β-lactams, might increase this compound's access to the cell membrane. Further research is warranted to explore these potential synergistic interactions.

Below is a diagram illustrating the proposed mechanism of action of this compound and its potential for synergistic interactions.

cluster_this compound This compound Action cluster_antibiotics Conventional Antibiotics cluster_synergy Potential Synergy This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Targets Depolarization Membrane Depolarization Membrane->Depolarization Leads to EnhancedUptake Enhanced Antibiotic Uptake Depolarization->EnhancedUptake May facilitate BetaLactams β-lactams BetaLactams->Membrane Weaken cell wall, may expose Aminoglycosides Aminoglycosides IncreasedEfficacy Increased Efficacy Aminoglycosides->IncreasedEfficacy Fluoroquinolones Fluoroquinolones Fluoroquinolones->IncreasedEfficacy EnhancedUptake->IncreasedEfficacy

This compound's mechanism and potential synergy with antibiotics.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Checkerboard Assay

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[11][12][13][14][15]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with a conventional antibiotic against MRSA.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound stock solution

  • Conventional antibiotic stock solution

  • MRSA isolate (e.g., ATCC 43300)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the MRSA isolate in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup:

    • Dispense MHB into all wells of a 96-well plate.

    • Create a two-dimensional serial dilution of the two agents. Serially dilute this compound along the rows (e.g., from top to bottom) and the conventional antibiotic along the columns (e.g., from left to right).

    • Include a row and a column with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared MRSA suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) start->prep_inoculum setup_plate Set up 96-well Plate (Serial dilutions of this compound and Antibiotic) prep_inoculum->setup_plate inoculate Inoculate Wells with MRSA setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (Visual inspection or Spectrophotometer) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Workflow for the checkerboard synergy assay.
Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.[16][17][18][19]

Objective: To assess the killing kinetics of this compound in combination with a conventional antibiotic against MRSA over time.

Materials:

  • Culture tubes or flasks

  • MHB

  • This compound and conventional antibiotic solutions

  • MRSA isolate

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar (B569324) plates)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of MRSA and dilute it in fresh MHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Test Conditions: Set up culture tubes with the following conditions:

    • Growth control (no antimicrobial)

    • This compound alone (at a specific concentration, e.g., 0.5 x MIC)

    • Conventional antibiotic alone (at a specific concentration, e.g., 0.5 x MIC)

    • This compound and conventional antibiotic in combination (at the same concentrations as above)

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

      • Indifference: A < 2-log10 increase or decrease in CFU/mL by the combination compared with the most active single agent.

      • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

start Start prep_culture Prepare MRSA Culture (approx. 5x10^5 CFU/mL) start->prep_culture setup_tubes Set up Test Tubes (Control, this compound, Antibiotic, Combination) prep_culture->setup_tubes incubate_sample Incubate at 37°C with Shaking Sample at 0, 2, 4, 8, 24h setup_tubes->incubate_sample serial_dilution Perform Serial Dilutions and Plate incubate_sample->serial_dilution count_colonies Incubate Plates and Count CFU/mL serial_dilution->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Killing Kinetics (Synergy, Indifference, Antagonism) plot_data->interpret

Workflow for the time-kill synergy assay.

Future Directions and Conclusion

The exploration of this compound's synergistic potential with conventional antibiotics is a promising frontier in the fight against MRSA. While current data is limited, the unique membrane-targeting mechanism of this compound provides a strong rationale for its investigation in combination therapies. Future research should focus on:

  • Broad-spectrum synergy screening: Conducting checkerboard and time-kill assays with a wide range of conventional antibiotics, including β-lactams, vancomycin, daptomycin, and others.[9]

  • Investigating different MRSA strains: Evaluating the synergistic effects against a panel of clinical MRSA isolates, including those with different resistance profiles.

  • Elucidating the mechanism of synergy: Employing molecular and cellular techniques to understand how this compound interacts with other antibiotics at the mechanistic level.

  • In vivo studies: Progressing promising in vitro findings to animal models of MRSA infection to assess the clinical relevance of synergistic combinations.

References

Validating Lugdunin's Therapeutic Potential in a Preclinical Pneumonia Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in treating bacterial pneumonia. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Lugdunin, a novel cyclic peptide antibiotic discovered from the human nasal commensal bacterium Staphylococcus lugdunensis, has garnered significant attention for its potent activity against a range of Gram-positive pathogens, including MRSA.[1][2] This guide provides a comparative analysis of the preclinical efficacy of a promising this compound derivative, WK6, against the standard-of-care antibiotics, vancomycin (B549263) and linezolid (B1675486), in a murine model of MRSA pneumonia.

Mechanism of Action: A Dual Approach

This compound and its derivatives exhibit a distinct mechanism of action that differentiates them from many conventional antibiotics.[3] The primary mode of antibacterial activity is the disruption of the bacterial cell membrane's electrochemical potential.[3] this compound acts as a cation ionophore, forming pores that dissipate the membrane potential, leading to a rapid cessation of essential cellular processes and bacterial cell death.[3]

Beyond its direct bactericidal effects, this compound also demonstrates immunomodulatory properties.[4][5] It can stimulate innate immune responses in epithelial cells, leading to the production of antimicrobial peptides and chemokines that attract immune cells like neutrophils and monocytes to the site of infection.[4][5] This dual mechanism of direct bacterial killing and immune stimulation suggests a multifaceted approach to resolving infections.

Signaling Pathway of this compound's Immunomodulatory Action

Proposed Signaling Pathway of this compound This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Binds to MyD88 MyD88 TLR->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB AMPs Antimicrobial Peptides (e.g., LL-37) Upregulation NFkB->AMPs Induces Chemokines Chemokines (e.g., CXCL8/MIP-2) Upregulation NFkB->Chemokines Induces Bacterial_Clearance Enhanced Bacterial Clearance AMPs->Bacterial_Clearance Immune_Cell_Recruitment Neutrophil & Monocyte Recruitment Chemokines->Immune_Cell_Recruitment Leads to Immune_Cell_Recruitment->Bacterial_Clearance

Caption: Proposed immunomodulatory pathway of this compound.

In Vitro Activity: A Head-to-Head Comparison

The initial assessment of any new antimicrobial agent is its in vitro activity against target pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound, vancomycin, and linezolid against various strains of S. aureus.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound S. aureus (General)1.56 - 6.25[2]
MRSA1.56 - 6.25[2]
Vancomycin-Intermediate S. aureus (VISA)3.13 - 6.25[2]
Vancomycin MRSA (Clinical Isolates)0.5 - 2.0[6]
Linezolid MRSA (Clinical Isolates)1.0 - 4.0[6]

Preclinical Pneumonia Model: Efficacy of a this compound Derivative

While in vitro data are crucial, in vivo efficacy is the true test of a potential therapeutic. A recent study investigated the therapeutic potential of a cationic derivative of this compound, designated WK6 , in a murine model of MRSA-induced pneumonia.[7] Although the specific quantitative data on bacterial load reduction and survival rates from this pneumonia model are not yet publicly detailed, the study reports that WK6 demonstrated therapeutic efficacy .[7]

To provide a benchmark for this promising result, the following table presents data from similar murine MRSA pneumonia models for the standard-of-care antibiotics, vancomycin and linezolid.

TreatmentBacterial StrainMouse ModelTreatment RegimenEfficacy EndpointResultReference
WK6 MRSAMurine PneumoniaNot specifiedTherapeutic EfficacyDemonstrated [7]
Vancomycin MRSANeutropenic Murine Pneumonia110 mg/kg, q12hLung Bacterial Load (log10 CFU/g) at 24h~2.5 log reduction vs. untreated[6]
Linezolid MRSANeutropenic Murine Pneumonia240 mg/kg, q12hLung Bacterial Load (log10 CFU/g) at 24h~3.0 log reduction vs. untreated[6]
Vancomycin PVL+ MRSAMurine Hematogenous PneumoniaNot specifiedSurvival Rate at Day 750%[1]
Linezolid PVL+ MRSAMurine Hematogenous PneumoniaNot specifiedSurvival Rate at Day 7100%[1]

Experimental Protocols

A standardized and reproducible preclinical model is essential for validating new therapeutics. The following is a representative experimental protocol for a murine model of MRSA pneumonia.

Murine Pneumonia Model Workflow

Experimental Workflow for Preclinical Pneumonia Model cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) Immunosuppression Immunosuppression (Optional) (e.g., Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection_Induction Intranasal or Intratracheal Inoculation (e.g., 1-5 x 10^8 CFU in 50 µL) Immunosuppression->Infection_Induction Bacterial_Culture Bacterial Culture (MRSA strain, e.g., USA300) Bacterial_Culture->Infection_Induction Treatment_Initiation Treatment Initiation (e.g., 2 hours post-infection) Infection_Induction->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle Control - this compound Derivative (e.g., WK6) - Vancomycin - Linezolid Treatment_Initiation->Treatment_Groups Euthanasia Euthanasia (e.g., 24 or 48 hours post-infection) Treatment_Groups->Euthanasia Survival_Study Survival Monitoring (Separate cohort, e.g., 7 days) Treatment_Groups->Survival_Study Bacterial_Load Bacterial Load in Lungs (CFU enumeration) Euthanasia->Bacterial_Load Histopathology Lung Histopathology Euthanasia->Histopathology Inflammatory_Markers Cytokine/Chemokine Analysis (BAL fluid or lung homogenate) Euthanasia->Inflammatory_Markers

Caption: Workflow of a typical preclinical pneumonia study.

1. Animal Model:

  • Species and Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks of age.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment with access to food and water ad libitum.

  • Immunosuppression (Optional): To establish a more severe and consistent infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

2. Bacterial Strain and Inoculum Preparation:

  • Strain: A clinically relevant MRSA strain (e.g., USA300) is used.

  • Culture: The strain is grown in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

  • Inoculum: Bacteria are harvested, washed, and resuspended in sterile saline to the desired concentration (e.g., 1-5 x 108 CFU in 50 µL).

3. Induction of Pneumonia:

  • Mice are anesthetized (e.g., with isoflurane).

  • The bacterial suspension is administered via intranasal or intratracheal instillation.

4. Treatment Regimen:

  • Treatment Initiation: Treatment typically begins 2-4 hours post-infection.

  • Administration: Drugs are administered via a relevant route (e.g., intravenous, subcutaneous, or intraperitoneal).

  • Dosing: Dosages are selected to mimic human therapeutic exposures where possible.

5. Endpoint Analysis:

  • Bacterial Clearance: At a predetermined time point (e.g., 24 or 48 hours post-infection), mice are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.

  • Survival: A separate cohort of animals is monitored for a defined period (e.g., 7 days) to assess the impact of treatment on survival.

  • Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and tissue damage.

  • Inflammatory Markers: Bronchoalveolar lavage (BAL) fluid or lung homogenates can be collected to measure levels of key cytokines and chemokines (e.g., TNF-α, IL-6, MIP-2) by ELISA or multiplex assays.

Conclusion

This compound and its derivatives represent a promising new class of antimicrobial agents with a novel mechanism of action that is effective against challenging Gram-positive pathogens like MRSA. The demonstrated efficacy of the this compound derivative WK6 in a preclinical pneumonia model is a significant step in validating its therapeutic potential for respiratory tract infections. While direct quantitative comparisons with standard-of-care antibiotics in a pneumonia model are eagerly awaited, the existing in vitro and in vivo data, coupled with its unique immunomodulatory properties, position this compound as a compelling candidate for further drug development. Future studies should focus on elucidating the detailed efficacy of this compound derivatives in pneumonia, including optimal dosing regimens and a comprehensive assessment of their impact on the host inflammatory response.

References

Head-to-head comparison of Lugdunin and other cyclic peptide antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A new era in the fight against antimicrobial resistance is being heralded by a class of molecules with a unique circular structure: cyclic peptide antibiotics. Among these, Lugdunin, a novel antibiotic discovered from a human commensal bacterium, presents a promising frontier. This guide provides a detailed, data-driven comparison of this compound with other notable cyclic peptide antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanisms, and experimental validation.

Executive Summary

This compound, produced by Staphylococcus lugdunensis, exhibits a potent and dual mechanism of action, combining direct bactericidal effects with the stimulation of the host's innate immune system. This contrasts with other cyclic peptides like daptomycin (B549167) and vancomycin, which primarily target bacterial cell membrane integrity and cell wall synthesis, respectively. This guide will delve into a head-to-head comparison of their antibacterial spectrum, cytotoxicity, and the experimental methodologies used to evaluate these key parameters.

Performance Comparison: A Quantitative Overview

The efficacy of an antibiotic is fundamentally measured by its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this evaluation, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and other prominent cyclic peptide antibiotics against a range of clinically relevant bacteria.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisEnterococcus faecium (VRE)Streptococcus pneumoniaeBacillus subtilisGram-negative bacteria
This compound Potent activity[1]Potent activity[1][2]Active[3]Active[1]-Active[1]Generally not active[1]
Daptomycin 0.5 µg/mL (MIC90)[3]0.5 µg/mL (MIC90)[3]4 µg/mL (MIC90)[3]4 µg/mL (MIC90)[3]≤0.125 µg/mL (MIC90)[3]-Not active[4]
Vancomycin MIC50: 1µg/ml[5]MIC50: 1µg/ml[5]MIC range: 0.5-2.0 μg/mlVCM MIC range: 0.25-2.0 μg/ml[6]--Not active[7]
Gramicidin S 1 µg/ml-----Effective against some[8]
Teixobactin Active[9]Active[9]-Active[10]Active[9]-Not effective[11]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a compilation from various sources for comparative purposes.

Mechanisms of Action: A Visualized Comparison

The distinct mechanisms by which these cyclic peptides exert their antibacterial effects are crucial for understanding their efficacy and potential for resistance development.

This compound: A Dual-Pronged Attack

This compound's unique mechanism involves both direct action against bacteria and modulation of the host's immune response. It disrupts the bacterial membrane potential, leading to a collapse of essential cellular processes.[1] Concurrently, it stimulates keratinocytes to produce antimicrobial peptides (AMPs) and chemokines, recruiting immune cells to the site of infection.[12][13]

Lugdunin_Mechanism cluster_direct Direct Antibacterial Action cluster_immuno Immunomodulatory Action This compound This compound BacterialMembrane Bacterial Cell Membrane This compound->BacterialMembrane Disrupts Keratinocyte Keratinocyte This compound->Keratinocyte Stimulates Depolarization Membrane Depolarization BacterialMembrane->Depolarization CellDeath Bacterial Cell Death Depolarization->CellDeath TLR_MyD88 TLR/MyD88 Signaling Keratinocyte->TLR_MyD88 AMPs_Chemokines Upregulation of AMPs & Chemokines (LL-37, CXCL8) TLR_MyD88->AMPs_Chemokines ImmuneCellRecruitment Recruitment of Neutrophils & Monocytes AMPs_Chemokines->ImmuneCellRecruitment

Caption: this compound's dual mechanism of action.

Daptomycin: Disrupting the Membrane Potential

Daptomycin, a cyclic lipopeptide, exerts its bactericidal effect by disrupting the bacterial cell membrane's function in a calcium-dependent manner.[1] This leads to a rapid depolarization of the membrane potential, inhibiting the synthesis of DNA, RNA, and proteins, ultimately causing cell death.[1]

Daptomycin_Mechanism Daptomycin Daptomycin BacterialMembrane Bacterial Cell Membrane Daptomycin->BacterialMembrane Binds (Ca²⁺ dependent) Calcium Ca²⁺ Calcium->Daptomycin Oligomerization Oligomerization & Channel Formation BacterialMembrane->Oligomerization Depolarization Membrane Depolarization Oligomerization->Depolarization IonLeakage Ion Leakage Oligomerization->IonLeakage CellDeath Bacterial Cell Death Depolarization->CellDeath IonLeakage->CellDeath

Caption: Daptomycin's mechanism of action.

Vancomycin: Inhibiting Cell Wall Synthesis

Vancomycin, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[7][14]

Vancomycin_Mechanism Vancomycin Vancomycin PeptidoglycanPrecursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vancomycin->PeptidoglycanPrecursor Binds to CellWallSynthesis Cell Wall Synthesis PeptidoglycanPrecursor->CellWallSynthesis Inhibited Transglycosylase Transglycosylase Transglycosylase->CellWallSynthesis Transpeptidase Transpeptidase Transpeptidase->CellWallSynthesis CellLysis Cell Lysis CellWallSynthesis->CellLysis Disruption leads to

Caption: Vancomycin's mechanism of action.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate and compare cyclic peptide antibiotics.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15][16][17]

Workflow:

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotic in Broth prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results: Observe for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[15]

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the cyclic peptide antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[18]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

In Vivo Efficacy Model: Murine Skin Infection Model

This model is used to assess the therapeutic efficacy of an antibiotic in a living organism, providing a more clinically relevant evaluation of its performance.[19][20]

Workflow:

InVivo_Workflow start Start animal_prep Prepare Mice (e.g., hair removal) start->animal_prep infection Induce Skin Infection (e.g., topical application of bacteria) animal_prep->infection treatment Administer Treatment (Topical or Systemic) infection->treatment monitoring Monitor Infection Progression (e.g., lesion size, bacterial load) treatment->monitoring data_analysis Analyze Data and Compare Treatment Groups monitoring->data_analysis end End data_analysis->end

Caption: Workflow for a murine skin infection model.

Detailed Steps:

  • Animal Preparation: The dorsal hair of mice is removed to expose the skin.

  • Infection: A defined area of the skin is abraded or a full-thickness wound is created, followed by the topical application of a standardized inoculum of the pathogenic bacteria (e.g., MRSA).[19]

  • Treatment: At a specified time post-infection, the animals are treated with the cyclic peptide antibiotic, either topically applied to the wound or administered systemically (e.g., intraperitoneal or intravenous injection). A control group receives a placebo.

  • Monitoring and Evaluation: The progression of the infection is monitored over several days by measuring lesion size and determining the bacterial load in the infected tissue at the end of the experiment. This is typically done by homogenizing the tissue and performing viable plate counts.

  • Data Analysis: The efficacy of the treatment is determined by comparing the reduction in lesion size and bacterial load in the treated group to the control group.

Conclusion and Future Directions

This compound stands out among cyclic peptide antibiotics due to its dual-action mechanism that combines direct antimicrobial activity with the stimulation of host immunity. This multifaceted approach may offer a significant advantage in overcoming antibiotic resistance. While direct head-to-head clinical comparisons are still needed, the preclinical data for this compound is highly promising.

Further research should focus on:

  • Expanding the comparative MIC data to a wider range of clinical isolates.

  • Conducting in-depth studies on the mechanisms of resistance to this compound and other cyclic peptides.

  • Performing head-to-head in vivo efficacy studies in various infection models to directly compare the therapeutic potential of these antibiotics.

  • Investigating the synergistic potential of this compound with conventional antibiotics and other immunomodulatory agents.

The continued exploration of this compound and other cyclic peptide antibiotics is a critical endeavor in the global effort to combat the growing threat of antimicrobial resistance. The unique properties of these molecules offer a rich pipeline for the development of next-generation therapeutics.

References

No Cross-Resistance Observed Between Lugdunin and Other Membrane-Targeting Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of current research indicates a lack of cross-resistance between the novel antimicrobial peptide lugdunin and other membrane-targeting agents, such as daptomycin (B549167) and gramicidin (B1672133) S. This finding suggests that this compound's unique mechanism of action and its specific resistance determinants may offer a therapeutic advantage against pathogens that have developed resistance to other antibiotics.

This compound, a cyclic peptide produced by Staphylococcus lugdunensis, has garnered significant attention for its potent activity against major pathogens, including Staphylococcus aureus. Its primary mode of action involves dissipating the membrane potential of target bacteria.[1][2][3] The specificity of the self-resistance mechanism in the producing organism, S. lugdunensis, appears to be a key factor in the absence of cross-resistance to other antimicrobials.

A pivotal study on the secretion and self-resistance mechanisms of this compound identified a set of ABC transporters, encoded by the lugIEFGH genes, as responsible for conferring resistance to this compound.[1][4][5] When these genes were expressed in a susceptible S. aureus strain, the strain exhibited increased resistance to this compound. However, this resistance was highly specific. The expression of lugIEFGH did not alter the susceptibility of S. aureus to other membrane-active cyclic peptide antibiotics, including daptomycin and gramicidin S.[1][6][7] This high selectivity suggests that the resistance mechanism is finely tuned to the structure of this compound and is unlikely to be effective against other antimicrobial compounds.[1][6]

Comparative Antimicrobial Susceptibility

The following table summarizes the minimum inhibitory concentration (MIC) data from studies investigating the specificity of the this compound resistance mechanism.

Antimicrobial AgentS. aureus with empty vector (μg/mL)S. aureus expressing LugIEFGH (μg/mL)Fold Change in MIC
This compound46416
Daptomycin111
Gramicidin S221
CCCP441
Nigericin0.50.51

Data sourced from Krauss et al., 2020.[1]

The data clearly demonstrates that while the expression of the lugIEFGH ABC transporters confers a significant 16-fold increase in resistance to this compound, it has no effect on the MICs of daptomycin, gramicidin S, or the protonophores CCCP and nigericin.[1] This lack of cross-resistance is a promising characteristic for this compound as a potential therapeutic agent, as it may remain effective against bacterial strains that have acquired resistance to other clinically important antibiotics.

Experimental Protocols

The determination of antimicrobial susceptibility was conducted using the following methodology:

Minimum Inhibitory Concentration (MIC) Assay: The MIC values were determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Staphylococcus aureus N315 carrying either the empty pRB474 vector or the pRB474 vector containing the lugIEFGH gene cluster was grown overnight in Tryptic Soy Broth (TSB).

  • Inoculum Preparation: The overnight cultures were diluted to a final concentration of 5 x 10^5 CFU/mL in fresh cation-adjusted Mueller-Hinton Broth (MHII).

  • Antimicrobial Agent Dilution: The antimicrobial agents (this compound, daptomycin, gramicidin S, CCCP, and nigericin) were serially diluted in MHII broth in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the diluted antimicrobial agents. The plates were then incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Visualizing the Specificity of this compound Resistance

The following diagram illustrates the proposed mechanism of this compound self-resistance mediated by the LugIEFGH ABC transporters and highlights its specificity.

Lugdunin_Resistance_Mechanism Proposed Mechanism of Specific this compound Resistance cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space LugIEFGH LugIEFGH ABC Transporter This compound This compound LugIEFGH->this compound Efflux OtherTransporter Other Membrane Transporters This compound->LugIEFGH Recognized & Exported Daptomycin Daptomycin Daptomycin->LugIEFGH Not Recognized GramicidinS Gramicidin S GramicidinS->LugIEFGH Not Recognized

Caption: Specificity of the this compound Resistance Mechanism.

The ionophore mechanism of this compound, which disrupts the cellular ion homeostasis, is considered to be a factor that makes the development of resistance challenging for target bacteria.[2][8] The absence of a specific protein target for this compound's primary antibacterial activity further reduces the likelihood of resistance development through target modification.[1][3]

References

Lugdunin's Immunomodulatory Prowess in Skin Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vivo studies validates the potent immunomodulatory effects of Lugdunin, a novel cyclic peptide antibiotic, in the context of skin infections, particularly those caused by Staphylococcus aureus (S. aureus). This guide provides a detailed comparison of this compound's performance against control models, supported by experimental data, and outlines the methodologies behind these findings. This information is targeted towards researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising antimicrobial agent.

This compound exhibits a dual-action mechanism, combining direct bactericidal activity with the orchestration of a robust innate immune response. This immunomodulatory effect is a key differentiator, offering a multi-pronged approach to combating skin infections.

Performance Comparison: this compound vs. Control in Murine Skin Infection Model

The following tables summarize the key quantitative data from in vivo murine models of S. aureus skin infection, comparing the effects of topical this compound treatment to a phosphate-buffered saline (PBS) control.

Table 1: Efficacy in Reducing S. aureus Skin Colonization

Treatment GroupMean Bacterial Load (CFU/mouse ear)Percentage Reduction vs. Control
PBS (Control)~8 x 10⁶-
This compound (1.5 µg)~4 x 10⁶50%

CFU: Colony-Forming Units. Data extracted from graphical representations in Bitschar et al., 2019.

Table 2: Immunomodulatory Effects - Immune Cell Recruitment

Treatment GroupMean Neutrophil Count (per mm²)Mean Monocyte Count (per mm²)
PBS (Control)BaselineBaseline
This compound (1.5 µg)Significantly IncreasedSignificantly Increased

Specific cell counts were not available in the reviewed literature; however, studies consistently report a significant increase in neutrophil and monocyte recruitment following this compound application.[1]

Table 3: Immunomodulatory Effects - Induction of Key Immune Mediators

Immune MediatorFold Induction (this compound vs. PBS Control)
MIP-2 (murine CXCL8 homolog)~40-fold
IL-1αSignificantly Increased

Data is based on in vivo murine models. MIP-2 is a potent neutrophil chemoattractant.[1]

Unveiling the Mechanism: The TLR/MyD88 Signaling Pathway

This compound's immunomodulatory effects are primarily mediated through the Toll-like Receptor (TLR)/MyD88 signaling pathway. Upon topical application, this compound interacts with TLRs on keratinocytes, initiating a downstream signaling cascade that results in the production of pro-inflammatory cytokines and chemokines.

Lugdunin_Signaling_Pathway This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Binds MyD88 MyD88 TLR->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Promotes Immune_Mediators Antimicrobial Peptides (LL-37) Chemokines (CXCL8/MIP-2) Gene_Expression->Immune_Mediators Upregulates Immune_Cell_Recruitment Neutrophil & Monocyte Recruitment Immune_Mediators->Immune_Cell_Recruitment Induces Experimental_Workflow_Infection cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Animal_Acclimation 1. Animal Acclimation (C57BL/6 mice, 6-8 weeks old) Bacterial_Culture 2. Bacterial Culture (S. aureus grown to mid-log phase) Anesthesia 3. Anesthetize Mice Bacterial_Culture->Anesthesia Shaving 4. Shave Dorsal Skin Anesthesia->Shaving Treatment 5. Epicutaneous Application (1.5 µg this compound or PBS) Shaving->Treatment Infection 6. Topical Inoculation (S. aureus) Treatment->Infection Euthanasia 7. Euthanize Mice (24h post-infection) Infection->Euthanasia Tissue_Harvest 8. Harvest Skin Tissue Euthanasia->Tissue_Harvest CFU_Enumeration 9. Bacterial Load Determination Tissue_Harvest->CFU_Enumeration Immune_Analysis 10. Immune Cell & Cytokine Analysis Tissue_Harvest->Immune_Analysis

References

Comparative Analysis of the Antimicrobial Spectrum of Lugdunin and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lugdunin, a novel cyclic peptide antibiotic produced by the human commensal bacterium Staphylococcus lugdunensis, has emerged as a promising candidate in the fight against antimicrobial resistance. Its unique mechanism of action and potent activity against multidrug-resistant pathogens have spurred significant interest in the development of synthetic analogues with improved properties. This guide provides a comparative analysis of the antimicrobial spectrum of this compound and its synthetic derivatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits potent bactericidal activity primarily against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] Its mechanism of action involves the dissipation of the bacterial cytoplasmic membrane potential.[4][5][6][7][8] Structure-activity relationship (SAR) studies have revealed that the thiazolidine (B150603) ring and the alternating D- and L-amino acid backbone are crucial for its antimicrobial efficacy.[4][7][9] Synthetic analogues have been developed to explore and enhance its antimicrobial spectrum, with some derivatives showing activity against Gram-negative bacteria.[10]

Data Presentation: Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and several of its synthetic analogues against a panel of clinically relevant bacteria. The data has been compiled from various studies to provide a comparative overview.

CompoundStaphylococcus aureus (MRSA)Staphylococcus aureus (MSSA)Enterococcus faecalis (VRE)Escherichia coliPseudomonas aeruginosaSource
This compound (native) 1.6 - 6.4 µg/mL1.6 - 3.2 µg/mL3.2 - 12.8 µg/mL>128 µg/mL>128 µg/mL[2]
Cyclic peptide-1 5.1 - 10.6 µM-->100 µM>100 µM[11]
Cyclic peptide-11 5.1 - 10.6 µM-->100 µM>100 µM[11]
Cyclic peptide-14 5.1 - 10.6 µM-->100 µM>100 µM[11]
Lug-15 (multi-cationic) 2 - 4 µg/mL2 µg/mL4 µg/mL8 - 16 µg/mL16 - 32 µg/mL[10]
N-acetyl-lugdunin ≥100 µg/mL----[6]

Note: MIC values can vary slightly depending on the specific strain and the experimental conditions used. The conversion between µg/mL and µM depends on the molecular weight of each specific analogue.

Key Findings from SAR Studies

Structure-activity relationship studies have identified key structural motifs essential for this compound's antimicrobial activity:

  • Thiazolidine Ring: Modification or removal of the thiazolidine ring leads to a significant loss of activity.[4][7]

  • Alternating D- and L-Amino Acids: The specific stereochemistry of the amino acid residues is critical for the peptide's conformation and function.[4][7][9]

  • Hydrophobic Residues: The presence of hydrophobic amino acids is important for interaction with the bacterial membrane.[4]

  • Cationic Modifications: The introduction of multiple cationic residues, as seen in Lug-15, can broaden the antimicrobial spectrum to include Gram-negative bacteria by enhancing interaction with their negatively charged outer membrane.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (this compound and its analogues)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Test compounds

  • Bacterial strains

  • CAMHB

  • Sterile culture tubes

  • Plate reader or manual plating supplies (agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to culture tubes containing the bacterial suspension. Include a growth control without the compound.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the viability of mammalian cells.

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent used to dissolve the compounds) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualization

Experimental Workflow

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action & Efficacy cluster_3 Safety & Selectivity A Bacterial Strain Selection (Gram-positive & Gram-negative) C MIC Determination (Broth Microdilution) A->C B Synthesis & Purification of This compound & Analogues B->C D Time-Kill Kinetics Assay C->D Select active compounds E Membrane Depolarization Assay C->E Select active compounds F Cytotoxicity Assay (e.g., MTT on mammalian cells) D->F E->F

Caption: Experimental workflow for antimicrobial comparison.

Signaling Pathway

G cluster_0 This compound Interaction with Bacterial Cell cluster_1 Immunomodulatory Effect on Host Cells This compound This compound / Analogue Membrane Bacterial Cytoplasmic Membrane This compound->Membrane Interacts with TLR2 TLR2 This compound->TLR2 Activates IonChannel Ionophore Formation/ Pore Formation Membrane->IonChannel Induces Depolarization Membrane Potential Dissipation IonChannel->Depolarization Death Bacterial Cell Death Depolarization->Death MyD88 MyD88 TLR2->MyD88 Signaling Downstream Signaling (e.g., NF-κB) MyD88->Signaling ImmuneResponse Upregulation of Antimicrobial Peptides & Chemokines Signaling->ImmuneResponse

Caption: this compound's dual mechanism of action.

References

Unveiling the Gatekeepers: A Comparative Guide to the Validation of ABC Transporters in Lugdunin Self-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic self-resistance is paramount. In the case of lugdunin, a potent antimicrobial peptide produced by Staphylococcus lugdunensis, the role of ATP-binding cassette (ABC) transporters is central to its ability to avoid self-intoxication. This guide provides a comprehensive comparison of the key players in this compound self-resistance, supported by experimental data and detailed protocols to aid in the validation of these findings.

The primary mechanism of this compound self-resistance in Staphylococcus lugdunensis is mediated by a sophisticated system of ABC transporters encoded within the this compound biosynthetic gene cluster.[1][2] Two distinct ABC transporters, LugEF and LugGH, alongside a small membrane protein, LugI, have been identified as the crucial components of this defense system.[1][2] Their coordinated action ensures the efficient efflux of this compound, thereby maintaining sublethal intracellular concentrations.

Comparative Analysis of this compound Self-Resistance Components

Experimental evidence, primarily derived from gene deletion studies, has elucidated the specific and overlapping roles of the LugEF and LugGH transporters and the LugI protein. The deletion of the genes encoding these proteins leads to a significant increase in susceptibility to this compound, as quantified by the minimal inhibitory concentration (MIC).

Strain/GenotypeKey FeatureThis compound MIC (µg/mL)Role in Self-Resistance
S. lugdunensis (Wild-Type)Fully functional lugIEFGH10.5High-level intrinsic resistance
S. lugdunensis ΔlugIEFGHComplete deletion of the transporter system2.0Basal susceptibility, loss of dedicated resistance
S. lugdunensis ΔlugEFDeletion of the LugEF transporterSignificantly ReducedMajor role in secretion, minor role in resistance
S. lugdunensis ΔlugGHDeletion of the LugGH transporterSignificantly ReducedDominant role in self-resistance
S. lugdunensis ΔlugIDeletion of the LugI accessory proteinSignificantly ReducedContributes to both secretion and resistance

Data synthesized from Krauss et al., 2020.[1]

The data clearly indicates that while both ABC transporters contribute to self-resistance, LugGH plays a more dominant role.[1] The complete removal of the lugIEFGH gene cassette results in a drastic reduction in this compound resistance, rendering the bacterium as susceptible as other staphylococcal species that do not produce this antibiotic.[1] This underscores the essentiality of this ABC transporter system for the survival of this compound-producing S. lugdunensis.

Visualizing the Mechanism and Experimental Validation

To better understand the interplay of these components and the experimental approach to their validation, the following diagrams are provided.

Lugdunin_Self_Resistance Proposed Model of this compound Secretion and Self-Resistance cluster_membrane Cell Membrane LugEF LugEF Extracellular_this compound Extracellular This compound LugEF->Extracellular_this compound LugGH LugGH LugGH->Extracellular_this compound LugI LugI LugI->LugEF Assists LugI->LugGH Assists Intracellular_this compound Intracellular This compound Intracellular_this compound->LugEF Secretion (Major) Intracellular_this compound->LugGH Secretion (Minor) Membrane_this compound This compound in Membrane Membrane_this compound->LugGH Efflux from Membrane (Resistance)

Caption: Model of this compound export and self-resistance by LugEF, LugGH, and LugI.

Experimental_Workflow Workflow for Validating ABC Transporter Role cluster_cloning 1. Construct Generation cluster_transformation 2. Gene Deletion cluster_phenotyping 3. Phenotypic Analysis Design_Primers Design primers flanking lugIEFGH, lugEF, lugGH, and lugI Amplify_Flanks Amplify flanking regions by PCR Design_Primers->Amplify_Flanks Assemble_Plasmid Assemble fragments into temperature-sensitive suicide vector (e.g., pIMAY) Amplify_Flanks->Assemble_Plasmid Transform Transform S. lugdunensis with the constructed plasmid Assemble_Plasmid->Transform First_Crossover Select for single crossover events at non-permissive temperature Transform->First_Crossover Second_Crossover Induce second crossover and select for plasmid loss First_Crossover->Second_Crossover Screen_Mutants Screen for desired deletion by PCR Second_Crossover->Screen_Mutants MIC_Test Determine this compound MIC using broth microdilution Screen_Mutants->MIC_Test Compare_Strains Compare MIC of wild-type and deletion mutants MIC_Test->Compare_Strains

Caption: Experimental workflow for validating the role of ABC transporters.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key experiments involved in validating the role of ABC transporters in this compound self-resistance.

Protocol 1: Markerless Gene Deletion in Staphylococcus lugdunensis via Allelic Exchange

This protocol describes the generation of in-frame, markerless deletions of the lugIEFGH, lugEF, lugGH, and lugI genes using a temperature-sensitive suicide vector, such as pIMAY.

Materials:

  • S. lugdunensis wild-type strain

  • E. coli cloning strain (e.g., DH5α)

  • Temperature-sensitive shuttle vector (e.g., pIMAY)

  • Restriction enzymes and T4 DNA ligase, or Gibson Assembly Master Mix

  • PCR reagents and primers flanking the target gene(s)

  • Tryptic Soy Broth (TSB) and Agar (B569324) (TSA)

  • Appropriate antibiotics for selection (e.g., chloramphenicol)

  • Electroporator and cuvettes

Procedure:

  • Construct the Deletion Vector:

    • Design primers to amplify ~1 kb regions upstream and downstream of the target gene(s).

    • Amplify the upstream and downstream flanking regions from S. lugdunensis genomic DNA via PCR.

    • Clone the amplified fragments into the temperature-sensitive shuttle vector, ensuring they flank the desired deletion site. This can be achieved through traditional restriction-ligation cloning or seamless methods like Gibson Assembly.

    • Transform the ligation product into E. coli and select for transformants on appropriate antibiotic-containing media.

    • Verify the correct plasmid construction by restriction digest and Sanger sequencing.

  • Transformation into S. lugdunensis:

    • Prepare electrocompetent S. lugdunensis cells.

    • Electroporate the verified deletion vector into the competent S. lugdunensis cells.

    • Plate the transformed cells on TSA containing the appropriate antibiotic at a permissive temperature for plasmid replication (e.g., 28-30°C).

  • Selection for Single Crossover (Integration):

    • Inoculate a single colony from the transformation plate into TSB with the selective antibiotic and incubate at the permissive temperature overnight.

    • Plate serial dilutions of the overnight culture onto TSA with the antibiotic and incubate at a non-permissive temperature (e.g., 37°C) to select for chromosomal integration of the plasmid.

  • Selection for Second Crossover (Excision):

    • Inoculate an integrant colony into TSB without any antibiotic and incubate at the permissive temperature to allow for plasmid excision.

    • Plate serial dilutions of the culture onto TSA plates containing an agent for counter-selection against the plasmid (if applicable, e.g., with pKFC) or screen for the loss of the antibiotic resistance marker.

    • Replica-plate colonies to identify those that have lost the plasmid (are sensitive to the antibiotic).

  • Screening for Deletion Mutants:

    • Perform colony PCR on the antibiotic-sensitive colonies using primers that bind outside the amplified flanking regions.

    • Analyze the PCR products by gel electrophoresis to identify clones that have the smaller amplicon size corresponding to the gene deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Broth Microdilution Assay for Minimal Inhibitory Concentration (MIC) Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • S. lugdunensis wild-type and mutant strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Purified this compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the S. lugdunensis strain to be tested and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to cover the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify growth.

By employing these validated experimental approaches, researchers can effectively investigate and confirm the critical role of ABC transporters in the self-resistance of this compound-producing S. lugdunensis. This knowledge is vital for the potential development of this compound as a therapeutic agent and for understanding the broader landscape of antibiotic resistance mechanisms.

References

A Comparative Transcriptomic Showdown: Lugdunin vs. Daptomycin in the Fight Against S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses of pathogens to different antimicrobial agents is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the transcriptomic impact of two distinct anti-staphylococcal agents, lugdunin and daptomycin (B549167), on Staphylococcus aureus. While extensive transcriptomic data exists for daptomycin, similar comprehensive studies on this compound are not yet available in the public domain. Therefore, this comparison juxtaposes the established transcriptomic signature of daptomycin with the inferred transcriptomic consequences of this compound's mechanism of action.

At a Glance: this compound vs. Daptomycin

FeatureThis compoundDaptomycin
Class Thiazolidine-containing cyclic peptideCyclic lipopeptide
Primary Mechanism of Action Acts as a cation ionophore, dissipating the proton motive force across the bacterial cytoplasmic membrane.[1]Calcium-dependent insertion into the cell membrane, leading to membrane depolarization and inhibition of cell wall synthesis.[2][3][4]
Primary Cellular Target Cytoplasmic membrane potential.[1]Cytoplasmic membrane integrity and cell wall synthesis.[2][4]
Key Inferred/Observed Transcriptomic Responses Likely induction of genes related to general stress responses, ATP synthesis, and ion transport to counteract membrane potential collapse.Upregulation of the cell wall stress stimulon (VraSR regulon) and genes responsive to membrane depolarization.[2][3]

Daptomycin: A Two-Pronged Assault on the Staphylococcal Cell Envelope

Daptomycin's mode of action against S. aureus is a well-documented, multifaceted attack on the bacterial cell envelope. Its primary mechanisms involve the disruption of the cell membrane's electrical potential and the interference with cell wall biosynthesis. This dual action is clearly reflected in the transcriptomic profile of daptomycin-treated S. aureus.

Key Transcriptomic Signatures of Daptomycin Treatment

Transcriptional profiling reveals that daptomycin induces a robust and specific response in S. aureus, primarily characterized by the upregulation of the cell wall stress stimulon.[2][3] This response is a clear indication that the bacterium perceives a significant threat to the integrity of its peptidoglycan cell wall.

Gene/RegulonFunctionObserved Expression Change
VraSR regulon Two-component system that responds to cell wall stress.Significantly upregulated.[2][3]
vraS, vraRSensor kinase and response regulator of the VraSR system.Upregulated.
mrsAHomolog of the methicillin (B1676495) resistance gene femA.Upregulated.
pbp2Penicillin-binding protein 2, involved in peptidoglycan synthesis.Upregulated.
murZUDP-N-acetylglucosamine 1-carboxyvinyltransferase, early step in peptidoglycan synthesis.Upregulated.
Genes responsive to membrane depolarization Involved in counteracting ion imbalance and membrane stress.A significant number of these genes are induced.[2][4]
mscLGene encoding a mechanosensitive channel.Upregulated.[5][6]
Genes for compatible solute uptake (e.g., opuD)Import of molecules to maintain osmotic balance.Upregulated.[5]

This compound: Depleting the Powerhouse of S. aureus

This compound, a novel antibiotic produced by the commensal bacterium Staphylococcus lugdunensis, employs a more subtle yet equally lethal mechanism. It acts as a protonophore, effectively shuttling protons across the bacterial cytoplasmic membrane and dissipating the proton motive force.[1] This collapse of the membrane potential is catastrophic for the bacterium, as it is essential for ATP synthesis, nutrient transport, and other vital cellular processes.

Inferred Transcriptomic Response to this compound

In the absence of direct transcriptomic studies, we can infer the likely gene expression changes in S. aureus upon treatment with this compound based on its known mechanism of action. The dissipation of the proton motive force would trigger a state of severe energy stress.

Inferred Gene/Pathway ResponseRationale
ATP synthase operon (atp) Upregulation would be a compensatory response to the collapse of the proton gradient needed for ATP synthesis.
Genes for alternative energy metabolism Upregulation of pathways that can generate ATP independent of the proton motive force, such as substrate-level phosphorylation.
Ion transport systems Upregulation of transporters to attempt to restore ion gradients and maintain cellular homeostasis.
General stress response regulons (e.g., σB) Activation of global stress responses to cope with the severe physiological insult.
Ribosomal protein genes Downregulation to conserve energy by slowing down protein synthesis.
Virulence factor genes Likely downregulation as the cell prioritizes survival over pathogenicity.

Experimental Protocols

Transcriptomic Analysis of Daptomycin-Treated S. aureus (Representative Protocol)

A representative experimental protocol for analyzing the transcriptomic response of S. aureus to daptomycin, based on published studies, is as follows:

  • Bacterial Strain and Growth Conditions: S. aureus strain (e.g., ATCC 29213 or SH1000) is grown in Mueller-Hinton broth supplemented with calcium (MHBC).

  • Antibiotic Treatment: Cultures are grown to mid-exponential phase (OD600 ≈ 0.4) and then treated with a sub-inhibitory concentration of daptomycin (e.g., 4 µg/ml) for a short period (e.g., 15 minutes) to capture the primary transcriptomic response.

  • RNA Extraction: Bacterial cells are harvested, and total RNA is extracted using a commercial kit with enzymatic lysis (e.g., lysostaphin) and mechanical disruption (e.g., bead beating).

  • RNA Sequencing (RNA-seq): Ribosomal RNA is depleted from the total RNA samples. The remaining mRNA is fragmented, converted to cDNA, and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the S. aureus reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the daptomycin-treated samples compared to untreated controls.

Visualizing the Mechanisms of Action

Daptomycin's Dual Mode of Action

Daptomycin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Daptomycin Daptomycin Membrane Daptomycin->Membrane Aggregates and inserts in a Ca2+-dependent manner Calcium Ca2+ Calcium->Daptomycin Membrane_Depolarization Membrane Depolarization Membrane->Membrane_Depolarization Inhibition_CW_Synthesis Inhibition of Cell Wall Synthesis Membrane->Inhibition_CW_Synthesis Disrupts localization of cell wall synthesis machinery PBP Penicillin-Binding Proteins (PBPs) VraS VraS VraR VraR VraS->VraR Phosphorylates CellWall_Stress_Response Cell Wall Stress Response Genes VraR->CellWall_Stress_Response Upregulates Inhibition_CW_Synthesis->VraS Triggers Lugdunin_Mechanism cluster_extracellular Extracellular (Acidic) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral) H_out H+ Lugdunin_out This compound H_out->Lugdunin_out Binds Membrane Lugdunin_out->Membrane Inserts Lugdunin_in This compound Membrane->Lugdunin_in Translocates H+ H_in H+ PMF_Collapse Proton Motive Force Collapse H_in->PMF_Collapse Lugdunin_in->H_in Releases ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion PMF_Collapse->ATP_Synthase Inhibits

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lugdunin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential safety and logistical information for the proper handling and disposal of the investigational antibiotic, Lugdunin.

As a novel, investigational cyclic peptide antibiotic, this compound requires meticulous handling and disposal procedures to ensure laboratory safety, prevent environmental contamination, and mitigate the risk of contributing to antimicrobial resistance. This document provides a comprehensive guide based on best practices for the management of investigational compounds and peptide-based antibiotics. Adherence to these protocols is crucial for maintaining a safe research environment and upholding regulatory compliance.

Chemical and Physical Properties of this compound

While specific quantitative data on the stability and solubility of this compound are not extensively available in public literature, the following table summarizes its known properties. These characteristics should be considered when developing and implementing disposal protocols.

PropertyDataCitation(s)
Chemical Name (1R,4R,7S,10R,13S,16R,19S)-7-(1H-indol-3-ylmethyl)-10-isobutyl-4,13,16,19-tetraisopropyl-21-thia-3,6,9,12,15,18,23-heptaazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone[1]
Molecular Formula C₄₀H₆₂N₈O₆S[1][2]
Molecular Weight 783.0 g/mol [1]
Compound Class Cyclic Thiopeptide Antibiotic[2][3]
Mechanism of Action Dissipates the bacterial cytoplasmic membrane potential, acting as a cation ionophore. This leads to a collapse of the cell's energy resources and ultimately, cell death.[3][4][5][6]
Storage (Lyophilized) Store at -20°C or colder, protected from light and moisture.[7][8]
Storage (in Solution) The shelf-life of peptides in solution is limited. If necessary, use sterile buffers at pH 5-6, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles.[7][8]

Experimental Protocol: General Handling and Waste Segregation

Given that specific experimental protocols for this compound are not publicly available, the following general guidelines should be adapted to your specific laboratory procedures. The cornerstone of proper disposal is meticulous waste segregation at the point of generation.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in any form (lyophilized powder, stock solutions, or in experimental media).

2. Waste Stream Identification and Segregation:

  • Solid Chemical Waste: Includes unused or expired lyophilized this compound powder and any disposable materials heavily contaminated with the pure compound (e.g., weighing boats, spatulas).

  • Liquid Chemical Waste: Encompasses high-concentration stock solutions of this compound (e.g., in DMSO or other organic solvents) and any unused diluted solutions.

  • Biologically Contaminated Waste (with Chemical Contamination): This stream includes used cell culture media containing this compound, as well as disposable labware that has come into contact with both biological materials and the antibiotic (e.g., pipette tips, serological pipettes, culture flasks, and plates).

  • Sharps Waste: Needles, syringes, and broken glass contaminated with this compound.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for investigational and peptide-based antibiotics. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Unused and Expired this compound (Lyophilized Powder)
  • Do not dispose of solid this compound in the regular trash or down the drain.

  • Procedure:

    • Collect all expired or unused vials of lyophilized this compound.

    • Place them in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."

    • Arrange for pickup and disposal through your institution's EHS department. Incineration at a licensed facility is the preferred method for the ultimate destruction of investigational drugs.

High-Concentration this compound Stock Solutions
  • Do not dispose of stock solutions down the drain, and do not attempt to neutralize them by autoclaving, as the heat stability of this compound is not well-documented.

  • Procedure:

    • Collect all high-concentration stock solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should specify "this compound Stock Solution" and the solvent used (e.g., DMSO).

    • Store the waste container in a designated secondary containment area until it is collected by your institution's EHS for incineration.

Used Cell Culture Media and Aqueous Solutions Containing this compound
  • The primary concern with this waste stream is the release of an active antibiotic into the environment.

  • Procedure:

    • Chemical Inactivation (Recommended):

      • Collect all liquid waste containing this compound.

      • Add a freshly prepared solution of sodium hypochlorite (B82951) (bleach) to achieve a final concentration of at least 10%.

      • Allow a contact time of at least 30 minutes to facilitate the oxidation and inactivation of the peptide.

      • After inactivation, the solution should still be collected as chemical waste.

    • Collection:

      • Following inactivation, pour the treated media into a labeled hazardous liquid waste container.

      • Arrange for disposal through your institution's EHS department.

Contaminated Laboratory Supplies (Non-Sharps)
  • This includes gloves, pipette tips, culture plates, and other disposable plasticware.

  • Procedure:

    • Collect all contaminated solid waste in a designated biohazard bag or container that is also labeled as "Chemically Contaminated."

    • This waste should be disposed of according to your institution's protocol for mixed biohazardous and chemical waste, which typically involves incineration.

Contaminated Sharps
  • Needles, syringes, and broken glass require careful handling to prevent physical injury and chemical exposure.

  • Procedure:

    • Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container labeled "Biohazardous and Chemically Contaminated Sharps."

    • Once the container is full, seal it and arrange for disposal through your institution's EHS department.

Decontamination of Reusable Labware
  • For glassware and other reusable equipment, a thorough decontamination process is necessary.

  • Procedure:

    • Initial Decontamination: Immerse the labware in an enzymatic detergent solution designed for peptide decontamination for at least one hour.

    • Secondary Decontamination: Following the enzymatic cleaning, soak the labware in a 10% bleach solution for at least 30 minutes.

    • Final Cleaning: Wash the labware thoroughly with standard laboratory detergent and rinse several times with purified water before reuse.

This compound Disposal Workflow

Lugdunin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation at Source cluster_treatment Treatment & Collection cluster_disposal Final Disposal Waste This compound Waste Generated Solid Solid Chemical Waste (Unused Powder) Waste->Solid Liquid_High High-Concentration Liquid (Stock Solutions) Waste->Liquid_High Liquid_Low Low-Concentration Liquid (Used Media) Waste->Liquid_Low Contaminated_Supplies Contaminated Supplies (Gloves, Tips, Plates) Waste->Contaminated_Supplies Sharps Contaminated Sharps Waste->Sharps Collect_Solid Collect in Labeled Hazardous Waste Container Solid->Collect_Solid Collect_Liquid_High Collect in Labeled Hazardous Liquid Waste Liquid_High->Collect_Liquid_High Inactivate_Liquid_Low Chemical Inactivation (e.g., 10% Bleach, 30 min) Liquid_Low->Inactivate_Liquid_Low Collect_Supplies Collect in Labeled Bio/Chemical Waste Bag Contaminated_Supplies->Collect_Supplies Collect_Sharps Collect in Puncture-Resistant Sharps Container Sharps->Collect_Sharps EHS_Disposal Dispose via Institutional EHS (Incineration Recommended) Collect_Solid->EHS_Disposal Collect_Liquid_High->EHS_Disposal Collect_Liquid_Low Collect in Labeled Hazardous Liquid Waste Inactivate_Liquid_Low->Collect_Liquid_Low Collect_Liquid_Low->EHS_Disposal Collect_Supplies->EHS_Disposal Collect_Sharps->EHS_Disposal

Caption: Workflow for the proper segregation, treatment, and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Lugdunin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As an investigational antibiotic, a specific Safety Data Sheet (SDS) for Lugdunin is not publicly available. The following guidance is based on best practices for handling novel chemical and biological compounds, particularly cyclic peptides and investigational drugs, in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and conduct a thorough risk assessment before handling any new substance.

This compound is a novel cyclic peptide with potent antimicrobial properties.[1] Due to its investigational nature, its full toxicological properties are not yet completely understood. Therefore, it is crucial to handle this compound with a high degree of caution, employing appropriate personal protective equipment (PPE) and adhering to strict operational and disposal protocols to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in solid (lyophilized powder) and liquid (solubilized) forms. This is a general guideline and may need to be adapted based on the specific procedures and quantities being used.

PPE Category Solid Form (Powder) Liquid Form (Solution) Rationale
Hand Protection Nitrile or latex gloves (double-gloving recommended)Nitrile or latex glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or safety gogglesSafety glasses with side shields or safety gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection N95 or higher-rated respiratorNot generally required if handled in a well-ventilated area or fume hood.To prevent inhalation of fine powder, which could have unknown respiratory effects.
Body Protection Laboratory coatLaboratory coatTo protect skin and clothing from contamination.

Operational Plan: Handling Procedures

Engineering Controls:

  • When handling solid this compound, all work should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • For liquid preparations, a well-ventilated area is essential. For procedures with a risk of aerosol generation, a fume hood or biosafety cabinet should be used.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing (Solid Form):

    • Perform in a fume hood to contain any airborne powder.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle with care to avoid creating dust.

  • Solubilization:

    • Add solvent to the solid this compound slowly to avoid splashing.

    • If using volatile organic solvents, ensure adequate ventilation.

  • Spill Management:

    • In case of a powder spill, do not sweep. Gently cover with damp absorbent paper to avoid raising dust, then clean the area with an appropriate decontaminating solution.

    • For liquid spills, absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

The disposal of investigational drugs like this compound must comply with institutional, local, state, and federal regulations. Never dispose of this compound or its waste down the drain.[2]

Waste Segregation:

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a dedicated, clearly labeled, leak-proof container.[2]

  • Liquid Waste: Unused or expired this compound solutions and contaminated buffers should be collected in a dedicated, clearly labeled, and chemically resistant container.[2]

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin must be disposed of immediately in a designated, puncture-resistant sharps container.[2]

Disposal Procedure:

  • All waste streams containing this compound must be treated as hazardous waste.

  • Containers for hazardous waste should be kept closed except when adding waste.

  • The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) office, typically through incineration by a licensed hazardous waste management vendor.[3][4]

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied:

  • Stock Solution Preparation: When preparing stock solutions, it is advisable to start with a small amount to test solubility. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary before dilution with aqueous solutions.[2]

  • Cell-Based Assays: If this compound is used in cell-based assays, the resulting waste, including used culture media and plates, should be treated as biohazardous waste and decontaminated (e.g., by autoclaving or chemical disinfection) before disposal.[2]

Visualization of Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing (Solid) Weighing (Solid) Don PPE->Weighing (Solid) Solubilization Solubilization Weighing (Solid)->Solubilization Experimentation Experimentation Solubilization->Experimentation Segregate Waste Segregate Waste Experimentation->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Contact EHS Contact EHS Solid Waste->Contact EHS Liquid Waste->Contact EHS Sharps Waste->Contact EHS Incineration Incineration Contact EHS->Incineration

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.